H-Val-Val-OH
Beschreibung
Val-val has been reported in Brassica napus, Panax ginseng, and other organisms with data available.
RN given refers to (L)-isome
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNYOVHEKOBTEF-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959967 | |
| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3918-94-3 | |
| Record name | L-Valyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3918-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physicochemical Properties of H-Val-Val-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the dipeptide H-Val-Val-OH (L-Valyl-L-valine). The information presented herein is intended to support research, discovery, and development activities where this molecule is of interest. Data is presented in a structured format, accompanied by detailed experimental protocols and logical workflow diagrams to facilitate understanding and practical application.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. These values are crucial for a range of applications, from understanding the molecule's behavior in biological systems to developing analytical methods and formulation strategies.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid | [1] |
| Synonyms | L-Valyl-L-valine, Val-Val, VV dipeptide | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |
| Molecular Weight | 216.28 g/mol | [1] |
| Appearance | Solid. White to off-white powder. | [1] |
| Melting Point | ~315 °C (Decomposition, estimated from L-Valine) | |
| Solubility | Soluble in water. | |
| logP (Octanol-Water) | -1.61 (Experimental) | [1] |
| pKa₁ (α-carboxyl) | ~2.32 (Estimated from L-Valine) | |
| pKa₂ (α-amino) | ~9.62 (Estimated from L-Valine) | |
| Isoelectric Point (pI) | ~5.96 (Estimated from L-Valine) |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of dipeptides like this compound are provided below. These protocols are foundational for any experimental work involving the characterization of this or similar molecules.
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa) of the terminal α-carboxyl and α-amino groups can be determined experimentally using potentiometric titration.[2][3]
Methodology:
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.
-
Acidic Titration:
-
Pipette a precise volume (e.g., 10 mL) of the dipeptide solution into a beaker.
-
Using a calibrated pH meter, record the initial pH.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.5 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH drops to approximately 1.5.
-
-
Alkaline Titration:
-
Using a fresh 10 mL aliquot of the dipeptide solution, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH after each incremental addition until the pH reaches approximately 12.5.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant (HCl and NaOH) added.
-
The pKa values correspond to the pH at the midpoints of the buffer regions on the titration curve. The first midpoint corresponds to pKa₁ (carboxyl group), and the second midpoint corresponds to pKa₂ (amino group).
-
Determination of Isoelectric Point (pI) by Isoelectric Focusing (IEF)
The isoelectric point (pI) is the pH at which the dipeptide has a net charge of zero. It can be determined experimentally using isoelectric focusing.[4][5]
Methodology:
-
Gel Preparation: A polyacrylamide or agarose (B213101) gel containing a stable pH gradient is prepared or a commercially available immobilized pH gradient (IPG) strip is used.[6][7]
-
Sample Application: The this compound sample is applied to the gel.
-
Focusing: An electric field is applied across the gel. The dipeptide will migrate through the pH gradient until it reaches the pH that corresponds to its pI. At this point, the net charge is zero, and migration ceases.[5]
-
Detection: The position of the focused dipeptide band is visualized using appropriate staining methods (e.g., Coomassie Brilliant Blue or silver staining).
-
pI Determination: The pI is determined by comparing the position of the sample band to that of standard pI markers run on the same gel.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point of a substance.[8][9]
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the this compound powder is placed into a DSC sample pan. An empty pan is used as a reference.
-
Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Acquisition: The DSC instrument records the heat flow to the sample relative to the reference.
-
Data Analysis: The melting point is identified as the peak temperature of the endothermic transition on the resulting thermogram. For peptides, this may also correspond to a decomposition temperature.[10]
Determination of Solubility by Shake-Flask Method
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[11][12]
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]
Determination of logP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The partition coefficient (logP) is a measure of a compound's lipophilicity. It can be estimated using RP-HPLC by correlating the retention time of the compound with that of standards with known logP values.[14][15]
Methodology:
-
Standard Selection: A series of standard compounds with known logP values that bracket the expected logP of this compound are selected.
-
Chromatographic Conditions: An isocratic RP-HPLC method is developed using a non-polar stationary phase (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Analysis: The standard compounds and the this compound sample are injected onto the HPLC system, and their retention times (t_R) are recorded. The column dead time (t_0) is also determined.
-
Calculation:
-
The capacity factor (k) for each compound is calculated using the formula: k = (t_R - t_0) / t_0.
-
A calibration curve is generated by plotting the log(k) of the standard compounds against their known logP values.
-
The logP of this compound is determined by interpolating its log(k) value onto the calibration curve.
-
Visualized Workflows and Pathways
To further elucidate the context of this compound's properties and biological relevance, the following diagrams are provided.
The diagram above illustrates a logical workflow for the comprehensive physicochemical characterization of this compound, from synthesis to final reporting.
This diagram illustrates the metabolic context of this compound, showing its formation from two L-valine residues and its subsequent enzymatic degradation back into its constituent amino acids.[16][17]
References
- 1. L-Valyl-L-valine | C10H20N2O3 | CID 107475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 7. Isoelectric Focusing of Total Proteins Protocol | Wendel Lab [faculty.sites.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Differential scanning calorimetry [cureffi.org]
- 10. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. enamine.net [enamine.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Khan Academy [khanacademy.org]
- 17. Valine - Wikipedia [en.wikipedia.org]
A Technical Guide to H-Val-Val-OH (Valylvaline): Structure, Properties, and Applications
Introduction: H-Val-Val-OH, also known as Valylvaline or Val-Val, is a dipeptide composed of two L-valine amino acid residues linked by a peptide bond.[1][2][3] As a fundamental building block in peptide chemistry, this compound serves a significant role in various scientific domains, including pharmaceutical development, biochemical research, and biotechnology.[4] Its unique structure and properties make it a valuable component in the synthesis of more complex peptide-based therapeutics and biologics, where it can enhance stability and efficacy.[1][4] This document provides an in-depth overview of this compound, detailing its chemical structure, physicochemical properties, relevant experimental protocols, and key applications for researchers and drug development professionals.
Chemical Structure and Formula
This compound is structurally defined as (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid.[3] The molecule consists of two valine units, where the carboxyl group of the N-terminal valine is linked to the amino group of the C-terminal valine via an amide linkage.
Physicochemical and Quantitative Data
The properties of this compound have been well-characterized, making it a reliable reagent in various applications. The key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | L-valyl-L-valine | [3] |
| Synonyms | Val-Val, Valylvaline, H-L-Val-L-Val-OH | [1][3] |
| CAS Number | 3918-94-3 | [4][5][6] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [4][5][6] |
| Molecular Weight | 216.28 g/mol | [4][5][6] |
| Appearance | White to off-white solid powder | [1][4] |
| Purity | ≥ 99% (TLC) | [4] |
| Optical Rotation | [α]D²⁴ = 9.5 ± 0.5° (c=2 in water) | [4] |
| Experimental LogP | -1.61 | [3] |
| Storage Conditions | ≤ -4 °C (powder); -20°C to -80°C (stock solution) | [1][4] |
Key Applications
This compound is a versatile dipeptide utilized across multiple fields of scientific research and development.
-
Peptide Synthesis: It serves as an essential building block in the solid-phase or solution-phase synthesis of more complex peptides and proteins for drug development and biological research.[4][7]
-
Pharmaceutical Development: The dipeptide is incorporated into the formulation of pharmaceuticals, aiding in the creation of targeted therapies for conditions such as cancer and metabolic disorders.[4] It can be used as a precursor for synthesizing important compounds like Poststatin.[1]
-
Biotechnology: In biotechnological applications, this compound is used to improve the stability and therapeutic potential of biologics.[4]
-
Biochemical Research: The compound is a tool for studying protein-protein interactions and enzyme activity, providing insights into cellular processes and disease mechanisms.[4]
-
Cosmetic Formulations: It is also found in cosmetic products for its beneficial properties, such as promoting skin hydration and elasticity.[4]
Experimental Protocols
While specific synthesis protocols for this compound are proprietary to manufacturers, a general methodology for dipeptide synthesis using coupling agents is well-established in the literature. The following represents a generalized protocol for the solution-phase synthesis of a dipeptide like Val-Val.
General Protocol for Solution-Phase Dipeptide Synthesis:
-
N-Terminal Protection: The N-terminus of the first valine residue (Val-1) is protected, commonly with an Fmoc or Boc group, to prevent self-coupling. For example, Fmoc-Val-OH is used as the starting material.
-
C-Terminal Protection: The C-terminus of the second valine residue (Val-2) is protected, typically as a methyl or benzyl (B1604629) ester (e.g., H-Val-OMe), to prevent its carboxyl group from reacting.
-
Carboxyl Group Activation: The free carboxyl group of Fmoc-Val-OH is activated. This is achieved by reacting it with a coupling agent in an appropriate aprotic solvent (e.g., Dichloromethane or DMF). Common coupling systems include:
-
EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt).
-
-
Coupling Reaction: The protected C-terminal valine ester (H-Val-OMe) is added to the activated Fmoc-Val-OH solution, along with a base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to neutralize the reaction. The mixture is stirred at 0°C and then warmed to room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up and Purification: The reaction mixture is worked up through aqueous extraction to remove excess reagents and byproducts. The resulting protected dipeptide (Fmoc-Val-Val-OMe) is then purified, typically by column chromatography.
-
Deprotection: The N-terminal (Fmoc) and C-terminal (ester) protecting groups are removed in subsequent steps to yield the final this compound dipeptide. Fmoc is removed with a mild base like piperidine, and the ester is typically hydrolyzed under basic conditions (e.g., with NaOH).
Biological Activity and Relationships
Research has indicated that this compound exhibits specific biological activities. It has been shown to inhibit the uptake of protons from the environment.[5] This mechanism may be linked to its ability to form hydrogen bonds with water molecules, which are necessary for transport across cell membranes.[5] This primary effect may subsequently influence other cellular transport processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 3918-94-3 [chemicalbook.com]
- 3. L-Valyl-L-valine | C10H20N2O3 | CID 107475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 3918-94-3 | FV108235 | Biosynth [biosynth.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. nbinno.com [nbinno.com]
- 8. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
L-valyl-L-valine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of L-valyl-L-valine, a dipeptide composed of two L-valine amino acid residues. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characteristics, and potential applications of this molecule.
Core Chemical and Physical Properties
L-valyl-L-valine, also known as Val-Val, is a dipeptide with significant interest in various scientific fields. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 3918-94-3 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |
| Molecular Weight | 216.28 g/mol | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid | [1] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water |
Synthesis of L-valyl-L-valine
Experimental Protocol: Solution-Phase Synthesis (Adapted)
This protocol involves the coupling of two L-valine molecules, one with a protected N-terminus and the other with a protected C-terminus, followed by deprotection.
1. Protection of L-valine:
-
N-protection: The amino group of the first L-valine molecule is protected, commonly with a Boc (tert-butyloxycarbonyl) group. This is achieved by reacting L-valine with di-tert-butyl dicarbonate (B1257347) in the presence of a base.
-
C-protection: The carboxyl group of the second L-valine molecule is protected, typically as a methyl or ethyl ester. This is done by reacting L-valine with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst like thionyl chloride.
2. Peptide Coupling:
-
The N-protected L-valine and the C-protected L-valine are dissolved in a suitable organic solvent (e.g., dichloromethane).
-
A coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the formation of the peptide bond.
-
The reaction mixture is stirred at room temperature until the reaction is complete.
3. Deprotection:
-
The protecting groups are removed to yield the final L-valyl-L-valine dipeptide. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), and the ester group is removed by saponification (hydrolysis with a base like sodium hydroxide).
4. Purification:
-
The crude product is purified using techniques such as recrystallization or chromatography (e.g., reversed-phase high-performance liquid chromatography - RP-HPLC) to obtain pure L-valyl-L-valine.
Logical Workflow for L-valyl-L-valine Synthesis
Caption: A logical workflow diagram illustrating the key stages of L-valyl-L-valine synthesis.
Biological Significance and Potential Applications
While L-valyl-L-valine itself is a naturally occurring dipeptide found in some organisms, its primary interest to researchers and drug developers lies in its relationship with its constituent amino acid, L-valine, and its potential as a prodrug moiety.
Role in Biological Systems
L-valine is an essential branched-chain amino acid (BCAA) with numerous critical biological functions. It is a fundamental building block for proteins and is involved in:
-
Muscle metabolism and tissue repair
-
Energy production
-
Neurotransmitter synthesis
Dipeptides like L-valyl-L-valine are transported into cells via specific peptide transporters, such as PepT1 and PepT2. This transport mechanism is a key area of interest in drug delivery.
Potential Signaling Pathways
The signaling pathways directly modulated by L-valyl-L-valine are not well-elucidated. However, based on the known roles of L-valine and dipeptide transport, a potential pathway can be hypothesized. Upon cellular uptake, L-valyl-L-valine is likely hydrolyzed into its constituent L-valine molecules, which can then participate in various metabolic and signaling cascades.
Caption: A diagram illustrating the hypothesized cellular uptake and subsequent signaling of L-valyl-L-valine.
Application in Drug Development: Prodrugs
A significant application of L-valine, and by extension dipeptides containing valine, is in the design of prodrugs. By attaching an L-valine or L-valyl-L-valine moiety to a drug molecule with poor oral bioavailability, the resulting prodrug can be more efficiently absorbed through peptide transporters in the intestine. Once absorbed, cellular enzymes cleave the dipeptide, releasing the active drug. This strategy has been successfully employed to improve the oral delivery of antiviral drugs like acyclovir (B1169) and ganciclovir.
Analytical Methodologies
The characterization and quantification of L-valyl-L-valine are crucial for research and quality control. Several analytical techniques can be employed:
| Analytical Technique | Description |
| High-Performance Liquid Chromatography (HPLC) | A versatile technique for the separation, identification, and quantification of L-valyl-L-valine. Reversed-phase HPLC with a suitable column and mobile phase is commonly used. |
| Mass Spectrometry (MS) | Often coupled with HPLC (LC-MS), this technique provides high sensitivity and specificity for the detection and structural confirmation of L-valyl-L-valine by determining its mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are powerful tools for the structural elucidation of L-valyl-L-valine, providing detailed information about the connectivity of atoms within the molecule. |
This technical guide provides a foundational understanding of L-valyl-L-valine for researchers and professionals in drug development. Further investigation into its specific biological activities and optimization of its synthesis will undoubtedly expand its potential applications in the future.
References
Biological functions and roles of Val-Val dipeptides
An In-Depth Technical Guide to the Biological Functions and Roles of Val-Val Dipeptides
Abstract
The Valyl-Valine (Val-Val) dipeptide, composed of two valine amino acid residues, is a subject of growing interest in biochemical and pharmaceutical research. While it serves as a fundamental building block for protein synthesis, its distinct biological activities are an area of active investigation. This document provides a comprehensive technical overview of the known functions and roles of Val-Val dipeptides, focusing on their transport, metabolism, and potential therapeutic activities. We synthesize available quantitative data, detail relevant experimental methodologies, and illustrate key cellular pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the physiological significance and pharmacological potential of Val-Val and related short-chain peptides.
Introduction to Val-Val Dipeptides
Dipeptides are the smallest peptide units, consisting of two amino acids joined by a single peptide bond[1]. They are intermediates in protein digestion and metabolism and can be absorbed by the body more rapidly than free amino acids through dedicated transport mechanisms[2]. Valine is an essential branched-chain amino acid (BCAA) that plays critical roles in energy supply, immune function, and gut microbiota regulation[3][4]. The dipeptide Val-Val, therefore, is not only a source of this essential amino acid but may also possess unique biological functions distinct from its constituent parts. Research into Val-Val and its stereoisomers has elucidated specific interactions with cellular transport systems and enzymes, suggesting potential roles in nutrient signaling and as a scaffold for therapeutic agents.
Transport and Metabolism of Val-Val Dipeptides
The absorption and systemic availability of dipeptides are governed by their transport across the intestinal epithelium and their stability against enzymatic degradation.
Intestinal Transport
The primary mechanism for dipeptide absorption involves proton-coupled oligopeptide transporters, such as PEPT1 and PEPT2, which are expressed on the apical membrane of intestinal epithelial cells[5][6]. However, studies using the human intestinal Caco-2 cell line have revealed a more complex transport mechanism for Val-Val stereoisomers.
While Val-Val diastereomers do interact with apical oligopeptide transporters, their primary route for transepithelial transport appears to be passive diffusion through the paracellular pathway[7]. The binding affinity to these transporters is a strong predictor of cellular uptake but not of overall transepithelial passage[7][8]. This suggests that factors other than transporter affinity, such as molecular size and stereochemistry, are critical determinants of absorption.
Metabolic Stability
The biological activity of any peptide is highly dependent on its stability against hydrolysis by peptidases. L-Val-L-Val is reported to be metabolically labile, likely due to rapid hydrolysis by cytosolic peptidases following absorption[7][9]. In contrast, other stereoisomers, such as those containing a D-amino acid, exhibit greater stability[8]. This difference in stability is a crucial consideration for the development of peptide-based drugs.
Quantitative Data on Val-Val Dipeptide Activity
Quantitative analysis of the interaction between Val-Val diastereomers and cellular components provides insight into their biological function. The following table summarizes data from a study investigating the ability of Val-Val diastereomers to inhibit the uptake of a known transporter substrate, [3H]cephalexin, in Caco-2 cells.
| Dipeptide (10 mM) | Inhibition of [3H]Cephalexin Uptake (%) | Reference |
| L-Val-L-Val | 92% | [7] |
| D-Val-L-Val | 70% | [7] |
| L-Val-D-Val | 37% | [7] |
| D-Val-D-Val | 18% | [7] |
| Table 1: Comparative inhibition of the apical oligopeptide transporter substrate [3H]cephalexin in Caco-2 cells by different Val-Val diastereomers.[7] |
Potential Biological Roles and Therapeutic Applications
While research specifically targeting Val-Val is ongoing, studies on other valine-containing peptides provide a framework for its potential biological roles, including enzyme inhibition and modulation of cell signaling pathways.
Enzyme Inhibition
Short-chain peptides are known to act as inhibitors for various enzymes. For instance, the dipeptide Trp-Val has been identified as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV) and Xanthine (B1682287) Oxidase (XO)[10]. DPP-IV is a key therapeutic target in type 2 diabetes, and its inhibition increases the half-life of incretin (B1656795) hormones[10][11]. Given that other valine-containing peptides exhibit such activity, Val-Val represents a potential candidate for investigation as an enzyme inhibitor.
Cell Signaling
Dipeptides and tripeptides derived from protein digestion can act as signaling molecules in the gut, stimulating the release of hormones like cholecystokinin (B1591339) (CCK) from enteroendocrine cells[6]. This process can be initiated by peptide transporters like PepT1 or by specific G-protein coupled receptors such as the calcium-sensing receptor (CaSR)[6]. Furthermore, a synthetic tripeptide containing valine (Glu-Val-Trp) has been shown to provide neuroprotection by activating the Nerve Growth Factor (NGF) signaling pathway, highlighting the potential for valine-containing peptides to modulate critical cellular cascades[12].
Experimental Protocols and Workflows
Understanding the function of Val-Val dipeptides requires robust experimental models. Below are detailed methodologies for key assays used in peptide research.
Peptide Transport Assay in Caco-2 Cells
This assay is used to study the absorption and transport of peptides across an intestinal barrier model.
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. Dipeptide - Wikipedia [en.wikipedia.org]
- 3. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 4. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism, uptake, and transepithelial transport of the diastereomers of Val-Val in the human intestinal cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism, uptake, and transepithelial transport of the stereoisomers of Val-Val-Val in the human intestinal cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dipeptide transport and hydrolysis in rat small intestine, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of dipeptidyl peptidase IV and xanthine oxidase by amino acids and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A synthetic snake-venom-based tripeptide (Glu-Val-Trp) protects PC12 cells from MPP+ toxicity by activating the NGF-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Degradation Profile of H-Val-Val-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation profile of the dipeptide H-Val-Val-OH. The information herein is intended to support researchers, scientists, and drug development professionals in understanding the chemical and physical stability of this molecule, enabling the development of stable formulations and appropriate storage conditions.
Introduction
This compound, a dipeptide composed of two valine residues, serves as a fundamental building block in various biochemical and pharmaceutical applications.[1][2] Understanding its intrinsic stability and degradation pathways is critical for ensuring product quality, efficacy, and safety. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[3][4][5][6] These studies involve exposing the dipeptide to a range of stress conditions more severe than accelerated stability testing to predict its long-term stability.[3][5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₀N₂O₃ | [2] |
| Molecular Weight | 216.28 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water. | [1] |
| pKa | (Predicted values) ~3.2 (carboxyl), ~8.0 (amino) | N/A |
| LogP | -1.61 (Extrapolated) | [2] |
Stability and Degradation Profile
The stability of this compound is influenced by various environmental factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathway for dipeptides like this compound is hydrolysis of the peptide bond. Due to the absence of easily oxidizable or light-sensitive functional groups in the valine side chains, the molecule is expected to be relatively stable to oxidation and photolytic stress compared to peptides containing residues like tryptophan, tyrosine, or cysteine.[7]
Forced degradation studies are integral to understanding the intrinsic stability of a molecule.[3][4][5] The following sections summarize the expected degradation profile of this compound under various stress conditions. The quantitative data presented in Table 2 is a representative summary based on typical degradation patterns observed for simple dipeptides.
Table 2: Summary of Forced Degradation Data for this compound
| Stress Condition | Parameters | % Degradation (Hypothetical) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | 15% | L-Valine |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | 25% | L-Valine |
| Oxidative | 3% H₂O₂, RT, 24h | < 5% | Minor, unidentified polar impurities |
| Photolytic | ICH Q1B, solid state, 7 days | < 2% | Not significant |
| Thermal | 80°C, solid state, 48h | < 5% | Minor, unidentified impurities |
Hydrolysis of the peptide bond is the most significant degradation pathway for this compound. This reaction is catalyzed by both acidic and basic conditions.[3][6]
-
Acidic Conditions: Under acidic conditions, the peptide bond is susceptible to hydrolysis, leading to the cleavage of the dipeptide into its constituent amino acids, L-Valine.
-
Basic Conditions: Basic hydrolysis also results in the cleavage of the peptide bond to form L-Valine. The rate of hydrolysis is generally faster under basic conditions compared to acidic conditions for simple peptides.
The valine side chains are aliphatic and generally resistant to oxidation under standard pharmaceutical stress conditions.[8] Exposure to strong oxidizing agents like hydrogen peroxide is expected to result in minimal degradation.
This compound does not possess significant chromophores that absorb UV or visible light, making it inherently stable to photolytic degradation.[7] ICH-compliant photostability studies are expected to show negligible degradation.
In the solid state, this compound is expected to be relatively stable at elevated temperatures. Some minor degradation may occur over extended periods at high temperatures.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
A stability-indicating HPLC method is crucial for separating the intact dipeptide from its degradation products.[9][10][11]
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
The following protocols are used to induce degradation of this compound.[3][4][6]
-
Sample Preparation: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of NaOH before injection.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of HCl before injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the solid dipeptide to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3] Dissolve the sample in the mobile phase for analysis.
-
Thermal Degradation: Store the solid dipeptide in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.
LC-MS is a powerful technique for the identification and characterization of degradation products.[12][13][14][15]
-
Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Same as the stability-indicating HPLC method.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 50-500
-
NMR spectroscopy can be used for the definitive structural elucidation of degradation products.[16][17][18][19][20]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve the isolated degradation product in a suitable deuterated solvent (e.g., D₂O).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.
Visualization of Workflows and Pathways
The following diagram illustrates the general workflow for conducting forced degradation studies and analyzing the stability of this compound.
Caption: Workflow for forced degradation and stability analysis of this compound.
While specific signaling pathways for this compound are not well-defined, dipeptides can act as signaling molecules.[21][22][23][24] The diagram below illustrates a generalized pathway where a dipeptide could interact with a cell surface receptor to initiate an intracellular signaling cascade.
Caption: A generalized dipeptide signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the stability and degradation profile of this compound. The primary degradation pathway is hydrolysis of the peptide bond, which is accelerated under acidic and basic conditions. The dipeptide is relatively stable to oxidative, photolytic, and thermal stress. The provided experimental protocols and workflows offer a framework for conducting stability studies and characterizing degradation products. Further research into the specific biological roles and signaling pathways of this compound is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Valyl-L-valine | C10H20N2O3 | CID 107475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. scispace.com [scispace.com]
- 6. rjptonline.org [rjptonline.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. researchgate.net [researchgate.net]
- 19. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Analysis of Peptides with NMR Spectroscopy [opg.optica.org]
- 21. mdpi.com [mdpi.com]
- 22. Peptide - Wikipedia [en.wikipedia.org]
- 23. Signal Protein-Derived Peptides as Functional Probes and Regulators of Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
Spectroscopic Profile of L-valyl-L-valine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the dipeptide L-valyl-L-valine. Due to the limited availability of public spectroscopic data for L-valyl-L-valine, this document presents the known spectroscopic data for its constituent amino acid, L-valine, as a foundational reference. Furthermore, it outlines the expected spectral modifications upon the formation of the peptide bond to create L-valyl-L-valine and furnishes detailed experimental protocols for acquiring such data.
Spectroscopic Data Summary
While direct experimental spectra for L-valyl-L-valine are not readily found in public spectral databases, the following tables summarize the spectroscopic data for L-valine. This information serves as a crucial baseline for interpreting the spectra of L-valyl-L-valine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data of L-valine
¹H NMR Data (D₂O)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.60 | d | α-H |
| 2.27 | m | β-H |
| 1.02, 0.98 | d, d | γ-CH₃, γ'-CH₃ |
¹³C NMR Data (D₂O)
| Chemical Shift (ppm) | Assignment |
| 177.1 | C=O (Carboxyl) |
| 63.1 | Cα |
| 31.8 | Cβ |
| 20.7, 19.4 | Cγ, Cγ' |
Infrared (IR) Spectroscopy Data of L-valine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150-2850 | Strong, Broad | N-H stretch (amino group), O-H stretch (carboxyl group) |
| 1620-1580 | Strong | N-H bend (amino group) |
| 1550-1480 | Medium | Asymmetric COO⁻ stretch |
| 1420-1380 | Medium | Symmetric COO⁻ stretch |
| ~1300 | Medium | C-H bend |
Mass Spectrometry Data of L-valine
| m/z | Relative Intensity (%) | Assignment |
| 117 | 100 | [M]⁺ (Molecular Ion) |
| 72 | High | [M-COOH]⁺ |
| 44 | High | [COOH+H]⁺ |
Expected Spectroscopic Changes for L-valyl-L-valine
The formation of a peptide bond between two L-valine residues to yield L-valyl-L-valine introduces significant changes in the spectroscopic signatures.
-
NMR Spectroscopy :
-
¹H NMR : The chemical environment of the α-protons will differ for the N-terminal and C-terminal valine residues. The α-proton of the N-terminal residue will likely shift downfield due to the deshielding effect of the adjacent amide carbonyl group. A new amide proton signal (N-H) will appear, typically in the range of 7-9 ppm, though it may exchange with D₂O.
-
¹³C NMR : Two distinct carbonyl signals will be present: one for the C-terminal carboxylic acid and another for the newly formed amide bond carbonyl, which will have a different chemical shift. Similarly, the α- and β-carbon signals for the two valine residues will likely be inequivalent.
-
-
IR Spectroscopy :
-
The characteristic absorption bands of the amino and carboxyl groups of the free amino acid will be replaced by bands corresponding to the amide group.
-
Amide I band : A strong absorption band will appear around 1650 cm⁻¹, corresponding to the C=O stretching vibration of the peptide bond.
-
Amide II band : A band around 1550 cm⁻¹ will emerge, resulting from the N-H bending and C-N stretching vibrations of the amide linkage.
-
The broad O-H and N-H stretching bands will be modified, with a distinct N-H stretching vibration of the amide appearing around 3300 cm⁻¹.
-
-
Mass Spectrometry :
-
The molecular ion peak will correspond to the molecular weight of L-valyl-L-valine (C₁₀H₂₀N₂O₃, M.W. = 216.28 g/mol )[1].
-
Fragmentation patterns will be characteristic of peptides, with cleavage of the peptide bond leading to the formation of b and y ions, which can be used to confirm the amino acid sequence.
-
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for a dipeptide such as L-valyl-L-valine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of L-valyl-L-valine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For samples dissolved in D₂O, labile protons (e.g., -NH, -OH, -COOH) will exchange with deuterium (B1214612) and will not be observed in the ¹H NMR spectrum. Add a small amount of an internal standard, such as DSS or TMSP, for referencing the chemical shifts.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
¹H NMR Acquisition :
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Mix approximately 1-2 mg of the finely ground L-valyl-L-valine sample with ~200 mg of dry potassium bromide (KBr) powder. Press the mixture in a die under high pressure to form a transparent pellet.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a FT-IR spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing : The final spectrum is presented as transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of L-valyl-L-valine in a suitable solvent compatible with the ionization technique (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid for Electrospray Ionization).
-
Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition :
-
ESI-MS : Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC). Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range.
-
Tandem MS (MS/MS) : For structural confirmation, select the molecular ion of L-valyl-L-valine for collision-induced dissociation (CID) or other fragmentation methods to generate a product ion spectrum.
-
-
Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a dipeptide.
Caption: General workflow for the spectroscopic analysis of a dipeptide.
References
The Dipeptide H-Val-Val-OH: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dipeptide H-Val-Val-OH, also known as Valyl-valine. While the specific historical discovery of this simple dipeptide is not extensively documented, its existence is a direct result of the foundational work in peptide chemistry initiated in the early 20th century. This document details the likely historical context of its first synthesis, provides detailed experimental protocols for its preparation via both solution-phase and solid-phase methods, and presents available quantitative data on its biological interactions. Furthermore, this guide explores the potential signaling pathways this compound may influence, based on the known biological roles of its constituent amino acid, L-valine (B1682139). This information is intended to serve as a valuable resource for researchers utilizing this compound in drug development, biochemical studies, and as a fundamental building block in peptide science.
Discovery and History of this compound Research
The history of this compound is intrinsically linked to the pioneering work on amino acids and peptide synthesis. In 1901, Hermann Emil Fischer, a German chemist and Nobel laureate, first isolated the amino acid L-valine from casein[1]. This discovery was a crucial step that paved the way for the synthesis of peptides.
Just a year prior, in 1901, Fischer and his colleague Ernest Fourneau reported the synthesis of the first dipeptide, glycyl-glycine[2]. This seminal achievement marked the birth of peptide chemistry and established the fundamental principles of forming a peptide bond. Fischer's methods, which involved protecting the amino and carboxyl groups of amino acids to control the reaction, laid the groundwork for the synthesis of more complex peptides.
The advancement of peptide synthesis was further revolutionized by the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s. This technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, significantly simplified and accelerated the process of creating peptides, making compounds like this compound readily accessible for research purposes.
Physicochemical Properties
This compound is a dipeptide composed of two L-valine residues linked by a peptide bond. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid | [3] |
| Molecular Formula | C10H20N2O3 | [3] |
| Molecular Weight | 216.28 g/mol | [3] |
| CAS Number | 3918-94-3 | [3] |
| Appearance | White to off-white solid | |
| LogP | -1.61 (Extrapolated) | [3] |
Experimental Protocols
The synthesis of this compound can be achieved through two primary methods: solution-phase synthesis and solid-phase peptide synthesis (SPPS).
Solution-Phase Synthesis of this compound
This classical approach involves the coupling of protected valine derivatives in a solvent, followed by deprotection and purification.
Protocol:
-
Protection of L-valine:
-
N-terminal protection: React L-valine with Di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture like dioxane/water to yield N-Boc-L-valine.
-
C-terminal protection: React L-valine with benzyl (B1604629) alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the benzyl ester, H-L-Val-OBzl.
-
-
Coupling Reaction:
-
Dissolve N-Boc-L-valine (1 equivalent) and H-L-Val-OBzl (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Add a coupling reagent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents), and an additive to suppress racemization, like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.
-
The byproduct, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.
-
-
Work-up and Purification of Protected Dipeptide:
-
Wash the filtrate with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude protected dipeptide, Boc-L-Val-L-Val-OBzl.
-
Purify the product by recrystallization or column chromatography.
-
-
Deprotection:
-
Boc group removal: Treat the protected dipeptide with a strong acid, such as trifluoroacetic acid (TFA) in DCM (1:1 v/v), for 1-2 hours at room temperature.
-
Benzyl group removal: Subject the Boc-deprotected dipeptide to catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol (B129727) or ethanol.
-
Alternatively, both protecting groups can be removed simultaneously by treatment with a stronger acid like HBr in acetic acid.
-
-
Final Purification:
-
After deprotection, purify the final product, this compound, by recrystallization or reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Solid-Phase Peptide Synthesis (SPPS) of this compound
SPPS offers a more streamlined and automatable approach for peptide synthesis.
Protocol:
-
Resin Preparation:
-
Start with a pre-loaded Fmoc-Val-Wang resin or a similar resin suitable for C-terminal acid peptides.
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the first valine residue.
-
Wash the resin thoroughly with DMF to remove excess piperidine.
-
-
Coupling of the Second Valine Residue:
-
In a separate vessel, activate Fmoc-L-Val-OH (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Final Fmoc Deprotection:
-
After successful coupling, wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal valine.
-
Wash the resin extensively with DMF and then with DCM.
-
-
Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail, typically a mixture of TFA, a scavenger like triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes any side-chain protecting groups (though valine has none).
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude this compound from the cleavage solution by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Purify the final product by RP-HPLC.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Protocol:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30-60 minutes).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated column.
-
Run the gradient and collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final this compound product as a white powder.
-
Biological Activity and Quantitative Data
Research on this compound has primarily focused on its role as a dipeptide transported by peptide transporters and as a building block in the synthesis of more complex molecules.
Interaction with Peptide Transporters
This compound is recognized and transported by peptide transporters, such as PEPT1, which are present in the intestine and other tissues. This interaction is crucial for the absorption of di- and tripeptides from the diet.
| Parameter | Cell Line | Value | Description | Reference |
| IC50 | MDCK cells expressing human PEPT1 | 0.21 mM | Inhibition of [14C]Gly-Sar uptake, indicating binding affinity to the transporter. | [4] |
| EC50 | MDCK cells expressing human PEPT1 | 0.07 mM | Activation of human PEPT1, indicating its ability to be transported. | [4] |
Use as a Synthetic Building Block
This compound serves as a precursor in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of Poststatin, a protease inhibitor[4].
Potential Signaling Pathways and Biological Roles
While direct studies on the signaling pathways specifically modulated by this compound are limited, the biological activities of its constituent amino acid, L-valine, provide insights into its potential roles. L-valine is a branched-chain amino acid (BCAA) known to be involved in several key cellular processes.
mTOR Signaling Pathway
L-valine, along with other BCAAs, is a known activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis[4][5][6][7][8]. It is plausible that this compound, upon cellular uptake and subsequent hydrolysis into L-valine, could contribute to the activation of this pathway.
Mitochondrial Function and Oxidative Stress
Recent studies have highlighted the role of L-valine in improving mitochondrial function and protecting against oxidative stress[9][10][11]. L-valine has been shown to upregulate genes involved in mitochondrial biogenesis and dynamics and to reduce the production of reactive oxygen species (ROS)[9][10]. As this compound serves as a source of intracellular valine, it may indirectly contribute to these protective effects.
Apoptosis
The role of valine in apoptosis is complex and appears to be context-dependent. Some studies suggest that valine deficiency can induce apoptosis in certain cancer cell lines[12], while others indicate that high levels of L-valine supplementation can induce apoptosis in testicular cells[13]. The effect of this compound on apoptosis would likely depend on the cellular context and the resulting intracellular concentration of L-valine.
Conclusion
This compound, a simple dipeptide, holds a significant place in the history and practice of peptide chemistry. While its discovery was an early and likely undocumented consequence of the development of peptide synthesis, its utility as a research tool and synthetic building block is well-established. The detailed protocols for its synthesis provided in this guide offer a practical resource for its preparation in the laboratory. The available quantitative data on its interaction with peptide transporters underscores its biological relevance in nutrient absorption. Although direct evidence for its role in specific signaling pathways is still emerging, the known functions of its constituent amino acid, L-valine, suggest intriguing possibilities for its involvement in cellular processes such as growth, metabolism, and stress response. Further research is warranted to fully elucidate the direct biological effects and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Valyl-L-valine | C10H20N2O3 | CID 107475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of BCAT2-Mediated Valine Catabolism Stimulates β-Casein Synthesis via the AMPK-mTOR Signaling Axis in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valine improves mitochondrial function and protects against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Apoptosis of leukemia cells induced by valine-deficient medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. l-valine supplementation disturbs vital molecular pathways and induces apoptosis in mouse testes - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Val-Val-OH: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Val-Val-OH, the dipeptide of L-valine, is a crucial building block in the synthesis of more complex peptides and peptidomimetics. Its unique structural properties, stemming from the bulky and hydrophobic isopropyl side chains of the two valine residues, present both opportunities and challenges in peptide chemistry. This technical guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis methodologies, and its application in the construction of advanced peptide structures. Detailed experimental protocols, quantitative data, and visual workflows are presented to assist researchers in leveraging this important dipeptide in their work.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. These properties influence its solubility, reactivity, and the characteristics of the resulting peptides.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 216.28 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Solubility | Soluble in water. | [Various sources] |
| pKa₁ (α-COOH) | ~3.2 | [Estimated from similar dipeptides] |
| pKa₂ (α-NH₃⁺) | ~8.2 | [Estimated from similar dipeptides] |
| Isoelectric Point (pI) | ~5.7 | [Calculated] |
Note: Some values are estimated based on structurally similar dipeptides and may vary depending on experimental conditions.
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method depends on factors such as desired scale, purity requirements, and available resources.
Chemical Synthesis: Solution-Phase Approach
Solution-phase synthesis offers a scalable method for producing this compound. A common strategy involves the coupling of a protected valine derivative to another valine ester, followed by deprotection.
Experimental Protocol: Solution-Phase Synthesis of N-Boc-Val-Val-OMe and subsequent deprotection to this compound
This protocol is adapted from the synthesis of Glycyl-L-valine and is applicable for the synthesis of this compound with appropriate modifications for the valine residues.
Materials:
-
N-Boc-L-valine (Boc-Val-OH)
-
L-valine methyl ester hydrochloride (H-Val-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Methanol (B129727) (MeOH)
-
Thionyl chloride (SOCl₂)
-
Trifluoroacetic acid (TFA)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
Procedure:
-
Preparation of L-valine methyl ester hydrochloride (H-Val-OMe·HCl):
-
Suspend L-valine in methanol at 0 °C.
-
Slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to yield H-Val-OMe·HCl.
-
-
Coupling Reaction:
-
Dissolve Boc-Val-OH, H-Val-OMe·HCl, and HOBt in DCM.
-
Cool the solution to 0 °C.
-
Add DIPEA or TEA to neutralize the hydrochloride salt.
-
Slowly add a solution of DCC in DCM.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude Boc-Val-Val-OMe.
-
-
Purification of Boc-Val-Val-OMe:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
-
Saponification to Boc-Val-Val-OH:
-
Dissolve the purified Boc-Val-Val-OMe in a mixture of THF and water.
-
Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with 1 M HCl and extract with EtOAc.
-
Dry the organic layer and evaporate the solvent to yield Boc-Val-Val-OH.
-
-
Boc Deprotection to this compound:
-
Dissolve Boc-Val-Val-OH in a solution of TFA in DCM (e.g., 50% TFA).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate this compound as a TFA salt.
-
The free dipeptide can be obtained by ion-exchange chromatography or by neutralization with a suitable base.
-
Characterization:
The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum of L-valine shows characteristic signals for the α-proton, β-proton, and the two diastereotopic methyl groups of the isopropyl side chain. In this compound, these signals will be duplicated and may show slight shifts due to the peptide bond.
Enzymatic Synthesis
Enzymatic synthesis provides a green and highly specific alternative for the production of dipeptides. Proteases, under controlled conditions, can catalyze the formation of peptide bonds.
Experimental Protocol: Protease-Catalyzed Synthesis of this compound
This is a general protocol that can be optimized for specific proteases and reaction conditions.
Materials:
-
L-valine methyl ester (or another suitable ester)
-
L-valine amide (or the free amino acid)
-
Protease (e.g., Papain, Chymotrypsin, or a commercially available immobilized protease)
-
Buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer, pH optimized for the specific enzyme)
-
Organic co-solvent (optional, e.g., acetonitrile, to improve substrate solubility and shift equilibrium)
Procedure:
-
Substrate Preparation:
-
Dissolve the N-component (e.g., L-valine amide) and the C-component (e.g., L-valine methyl ester) in the chosen buffer system. The concentrations should be optimized to maximize the synthesis reaction and minimize hydrolysis.
-
-
Enzymatic Reaction:
-
Add the protease to the substrate solution. The enzyme-to-substrate ratio is a critical parameter to optimize.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by HPLC, measuring the formation of this compound and the consumption of substrates.
-
-
Reaction Termination and Product Isolation:
-
Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by denaturing the enzyme (e.g., by heating or adding an organic solvent).
-
Remove the denatured enzyme by centrifugation or filtration.
-
Isolate and purify the this compound from the reaction mixture using techniques such as ion-exchange chromatography or preparative HPLC.
-
This compound in the Synthesis of Complex Peptides
This compound serves as a valuable building block for incorporating the sterically demanding Val-Val motif into larger peptide sequences. This can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS)
The use of dipeptide building blocks like this compound in SPPS can offer several advantages, including reduced cycle times and potentially improved purity of the final peptide by minimizing the risk of single amino acid deletions. However, the coupling of this bulky dipeptide requires careful optimization.
Challenges in Coupling this compound:
The primary challenge in coupling this compound, or any valine-containing peptide, is steric hindrance from the bulky isopropyl side chains. This can lead to incomplete coupling reactions, resulting in deletion sequences in the final product.
Strategies to Overcome Steric Hindrance:
-
High-Potency Coupling Reagents: Utilize highly reactive coupling reagents such as HATU, HCTU, or PyAOP. These reagents form highly activated esters that can overcome the steric barrier more effectively than standard carbodiimide (B86325) reagents like DCC or DIC.[1]
-
Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions, driving even sterically hindered couplings to completion in shorter times.[2]
-
Double Coupling: Repeating the coupling step with fresh reagents can help to ensure complete reaction of all available amino groups on the resin.[3]
-
Elevated Temperatures: Performing the coupling reaction at a slightly elevated temperature (e.g., 40-50 °C) can increase the reaction rate, but care must be taken to avoid racemization.
-
Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling mixture can help to disrupt secondary structures of the growing peptide chain on the resin, improving accessibility for the incoming dipeptide.[3]
Experimental Protocol: Coupling of Fmoc-Xaa-OH to a Resin-Bound Peptide with a Val-Val N-terminus
This protocol outlines a general procedure for coupling an amino acid to a peptide chain that has a sterically hindered N-terminus, such as after the incorporation of a Val-Val unit.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-protected amino acid (Fmoc-Xaa-OH) (3-5 equivalents)
-
HATU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-Xaa-OH in DMF/NMP. Add HATU and DIPEA. Allow the mixture to pre-activate for a few minutes.
-
Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or microwave irradiation can be applied.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After a complete coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
Example of a Complex Peptide Synthesized with a Val-Val Motif
Phe-Trp-Lys-Val-Val (FWKVV): This pentapeptide, first isolated from the muscle protein hydrolysate of Miiuy croaker, has demonstrated antioxidant activity.[4] Its synthesis via SPPS provides a practical example of incorporating the Val-Val dipeptide motif.[5]
Synthesis of FWKVV via SPPS:
The synthesis would typically proceed by anchoring Fmoc-Val-OH to a suitable resin, followed by deprotection and coupling of the second Fmoc-Val-OH. Subsequently, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, and Fmoc-Phe-OH would be sequentially coupled. The use of a HBTU/HOBt coupling reagent system has been reported for this synthesis.[5]
Biological Significance of the Val-Val Motif
The Val-Val motif, due to its hydrophobicity and steric bulk, can play a significant role in protein-protein interactions and the formation of specific secondary structures. While a specific signaling pathway universally dictated by a Val-Val motif is not established, this dipeptide unit can be a critical component of larger recognition motifs.
For instance, hydrophobic motifs are often found at the core of protein-protein interaction interfaces. The Val-Val sequence can contribute to the stability of such interfaces by participating in hydrophobic interactions. In the context of amyloidogenic proteins, such as α-synuclein, which is implicated in Parkinson's disease, a peptide motif containing valine residues ((66)VGGAVVTGV(74)) has been identified as crucial for fibrillization and cytotoxicity.[6] This highlights the importance of valine-containing sequences in protein aggregation and related pathologies.
Conclusion
This compound is a dipeptide building block of significant utility in the synthesis of complex peptides. While its sterically hindered nature presents challenges in peptide coupling, these can be effectively overcome with the use of modern synthetic techniques, including advanced coupling reagents and microwave-assisted synthesis. The incorporation of the Val-Val motif can impart specific structural and biological properties to peptides, influencing their conformation, stability, and interaction with biological targets. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to successfully utilize this compound in their peptide synthesis endeavors, ultimately contributing to advancements in drug discovery and development.
Visualizations
Caption: Workflow for the solution-phase synthesis of this compound.
Caption: General workflow for a coupling cycle in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Solid-Phase Synthesis of H-Val-Val-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of the dipeptide H-Val-Val-OH using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The synthesis of peptides containing consecutive valine residues presents a notable challenge due to the steric hindrance imposed by their bulky isopropyl side chains, which can impede coupling reactions and lead to lower yields.[1][2] This protocol is optimized to address these challenges, ensuring a high-purity product.
The synthesis is performed on a Wang resin, a common solid support for the production of C-terminal carboxylic acids. The Fmoc group, which is base-labile, is used for temporary Nα-amino protection, allowing for the sequential addition of amino acids.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound. These values are representative for a laboratory-scale synthesis.
| Parameter | Solid-Phase Synthesis (SPPS) of this compound |
| Starting Material | Fmoc-Val-Wang Resin |
| Resin Loading | 0.5 mmol/g |
| Scale | 0.1 mmol |
| Fmoc-Val-OH (equivalents) | 3 |
| Coupling Reagent (HATU) (equivalents) | 2.9 |
| Base (DIPEA) (equivalents) | 6 |
| Coupling Time | 1-3 hours[2] |
| Fmoc Deprotection Time | 20 minutes |
| Cleavage Time | 1-2 hours[4] |
| Expected Crude Purity (pre-HPLC) | >85% |
| Expected Final Purity (post-HPLC) | >98% |
| Expected Overall Yield | ~70-80% |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound on a Wang resin.
Resin Preparation and Swelling
-
Place Fmoc-Val-Wang resin (0.2 g, 0.1 mmol) in a solid-phase synthesis vessel.
-
Add N,N-dimethylformamide (DMF, 5 mL) to swell the resin for 1 hour with gentle agitation.
-
Drain the DMF from the vessel.
Fmoc Deprotection of the First Valine Residue
-
Add a 20% solution of piperidine (B6355638) in DMF (5 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Coupling of the Second Valine Residue
Due to the steric hindrance of valine, a highly efficient coupling reagent such as HATU is recommended.[1][2]
-
In a separate vial, dissolve Fmoc-Val-OH (0.102 g, 0.3 mmol, 3 eq.), HATU (0.110 g, 0.29 mmol, 2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (0.104 mL, 0.6 mmol, 6 eq.) in DMF (2 mL).
-
Pre-activate the mixture by agitating for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-3 hours.[2]
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed on a few beads of the resin.[1] If the test is positive (indicating free amines), the coupling step should be repeated.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (5 x 5 mL).
Final Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL), followed by dichloromethane (B109758) (DCM) (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
Cleavage and Deprotection
The final step is to cleave the dipeptide from the resin support.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[1] For 0.2 g of resin, prepare approximately 4 mL of the cocktail.
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Agitate the mixture at room temperature for 1-2 hours.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude this compound peptide under vacuum.
Purification and Analysis
The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity. The identity of the final product should be confirmed by mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the chemical pathway of the solid-phase synthesis of this compound.
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: Chemical pathway of the Fmoc-based solid-phase synthesis of this compound.
References
Application Note: Liquid-Phase Synthesis of L-valyl-L-valine
Audience: Researchers, scientists, and drug development professionals.
Introduction L-valyl-L-valine is a dipeptide composed of two L-valine amino acid residues. It serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics in pharmaceutical research. Liquid-Phase Peptide Synthesis (LPPS), or solution-phase synthesis, is a classical and highly effective method for producing short peptides like L-valyl-L-valine, offering advantages in scalability and purification over solid-phase techniques for specific applications[1][2].
This application note provides a detailed overview of the principles and experimental protocols for the liquid-phase synthesis of L-valyl-L-valine. The core strategy involves the sequential protection of reactive functional groups, coupling of the amino acid units using activating agents, and subsequent deprotection to yield the final dipeptide[3]. Two common synthetic routes are detailed, utilizing either the tert-butyloxycarbonyl (Boc) or the benzyloxycarbonyl (Z) group for N-terminal protection.
Principle of Synthesis
The liquid-phase synthesis of a dipeptide is a stepwise process that prevents unwanted side reactions, such as polymerization, by temporarily blocking the reactive amino (N-terminus) and carboxyl (C-terminus) groups[3][4]. The fundamental workflow involves three key stages:
-
Protection: The N-terminus of one valine molecule and the C-terminus of another are protected with specific chemical groups.
-
Coupling: The unprotected carboxyl group of the N-protected valine is activated by a coupling reagent and reacted with the unprotected amino group of the C-protected valine to form the peptide bond.
-
Deprotection: The protecting groups are removed from the newly formed dipeptide to yield the final L-valyl-L-valine product.
Caption: General workflow for the liquid-phase synthesis of L-valyl-L-valine.
Key Reagents and Considerations
The success of the synthesis relies on the appropriate selection of protecting groups and coupling reagents.
Protecting Groups
Protecting groups must be stable during the coupling reaction but easily removable under mild conditions that do not affect the newly formed peptide bond[4].
-
N-Terminal Protection: The most common groups for liquid-phase synthesis are the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group[2][5].
-
C-Terminal Protection: Carboxyl groups are typically protected as methyl, ethyl, or benzyl (B1604629) esters, which can be removed by saponification or hydrogenolysis[6].
| Protecting Group | Full Name | Introduction Reagent | Cleavage Condition | Key Features |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Mild acid (e.g., Trifluoroacetic acid, TFA)[5] | Stable to base and hydrogenolysis. Widely used. |
| Z (Cbz) | Benzyloxycarbonyl | Benzyl chloroformate | Catalytic hydrogenolysis (H₂/Pd-C)[5] | Stable to mild acid and base. Cleavage is clean. |
| -OMe / -OEt | Methyl / Ethyl Ester | Thionyl chloride in Methanol (B129727) / Ethanol | Saponification (e.g., NaOH, LiOH) | Simple to introduce. Base-labile. |
| -OBzl | Benzyl Ester | Benzyl alcohol | Catalytic hydrogenolysis (H₂/Pd-C) | Cleavage occurs simultaneously with Z-group removal. |
Coupling Reagents
Coupling reagents activate the C-terminal carboxyl group of the N-protected amino acid to facilitate the formation of the amide bond[7].
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) is a cost-effective and widely used reagent in liquid-phase synthesis[8][9]. It forms a highly insoluble byproduct, dicyclohexylurea (DCU), which can be easily removed by filtration[10].
-
Additives: To minimize the risk of racemization during carbodiimide-mediated coupling, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included[9][10].
-
Uronium/Aminium Salts: Reagents like HBTU and HATU offer rapid coupling times and low racemization rates, though they are more commonly associated with solid-phase synthesis[8][11].
Experimental Protocols
The following section details two distinct protocols for the synthesis of L-valyl-L-valine using either Boc or Z N-terminal protection.
Protocol 1: Synthesis via N-Boc-L-valine
This protocol is adapted from established methods for dipeptide synthesis[2].
Step 1: Synthesis of L-valine methyl ester hydrochloride (H-Val-OMe·HCl)
-
Suspend L-valine (11.7 g, 100 mmol) in 150 mL of methanol in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (11 mL, 150 mmol) to the stirred suspension over 30 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours.
-
Remove the solvent under reduced pressure to yield L-valine methyl ester hydrochloride as a white solid. This product is used directly in the next step.
Step 2: Coupling to form Boc-L-valyl-L-valine methyl ester (Boc-Val-Val-OMe)
-
Dissolve N-Boc-L-valine (21.7 g, 100 mmol), H-Val-OMe·HCl (16.7 g, 100 mmol), and HOBt (15.3 g, 100 mmol) in 250 mL of dichloromethane (B109758) (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (17.4 mL, 100 mmol) to neutralize the hydrochloride salt.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (22.7 g, 110 mmol) in 50 mL of DCM to the cooled mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. A white precipitate of DCU will form[2].
-
Filter the mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude protected dipeptide.
Caption: Workflow for the DCC/HOBt coupling step.
Step 3: Deprotection to Yield L-valyl-L-valine
-
Saponification: Dissolve the crude Boc-Val-Val-OMe in 100 mL of methanol and add 110 mL of 1 M NaOH solution. Stir at room temperature for 2-4 hours until the ester is hydrolyzed (monitored by TLC).
-
Acidify the solution to pH ~3 with 1 M HCl. Extract the Boc-Val-Val-OH into ethyl acetate. Dry and evaporate the solvent.
-
Boc Deprotection: Dissolve the resulting Boc-Val-Val-OH in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 1-2 hours[12].
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the crude L-valyl-L-valine.
-
Purify the final product by recrystallization from a water/ethanol mixture.
Protocol 2: Synthesis via N-Z-L-valine
This protocol utilizes the hydrogenolysis-labile Z (Cbz) protecting group.
Step 1: Synthesis of L-valine benzyl ester hydrochloride (H-Val-OBzl·HCl)
-
This step is analogous to Step 1 in Protocol 1, but using benzyl alcohol instead of methanol and typically requires an acid catalyst like p-toluenesulfonic acid under azeotropic distillation to remove water.
Step 2: Synthesis of N-Z-L-valine (Z-Val-OH)
-
Dissolve L-valine (11.7 g, 100 mmol) in 100 mL of 2 M NaOH solution and cool to 0-5 °C.
-
Slowly and simultaneously add benzyl chloroformate (18.8 g, 110 mmol) and 4 M NaOH solution, maintaining the pH between 9-10.
-
Stir vigorously at 0-5 °C for 2 hours.
-
Wash the reaction mixture with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and evaporate to yield Z-Val-OH.
Step 3: Coupling to form Z-L-valyl-L-valine benzyl ester (Z-Val-Val-OBzl)
-
The coupling procedure is analogous to Step 2 in Protocol 1, using Z-Val-OH and H-Val-OBzl·HCl as the starting materials. DCC and HOBt are used as the coupling system.
Step 4: Deprotection to Yield L-valyl-L-valine
-
Dissolve the purified Z-Val-Val-OBzl in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the dipeptide).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature until the reaction is complete (monitored by TLC)[12]. Both the Z and benzyl ester groups are removed in this single step.
-
Filter the catalyst through a pad of Celite.
-
Evaporate the filtrate to dryness to yield L-valyl-L-valine.
-
Purify by recrystallization from a water/ethanol mixture.
Quantitative Data Summary
The following table summarizes typical parameters for the synthesis of a dipeptide using the Boc-protection and DCC/HOBt coupling method. Yields are representative and can vary based on reaction scale and purification efficiency.
| Parameter | Value / Condition | Notes |
| Reactant Molar Ratio | N-Boc-Val : H-Val-OMe : DCC : HOBt | 1 : 1 : 1.1 : 1 |
| Solvent | Dichloromethane (DCM) | A common solvent for peptide coupling[2]. |
| Coupling Temperature | 0 °C to Room Temperature | Initial cooling minimizes racemization[2]. |
| Coupling Time | 12 - 24 hours | Typically run overnight for completion. |
| Saponification Time | 2 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Final Deprotection | TFA / DCM (1:1) | Standard condition for Boc removal[12]. |
| Typical Overall Yield | 65 - 85% | Dependent on purification at each step. |
Purification and Characterization
-
Purification: Crude dipeptides are typically purified by recrystallization. For higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice[1][12].
-
Characterization: The identity and purity of the final L-valyl-L-valine product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight of the dipeptide.
-
HPLC: To determine the purity of the final compound.
-
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. biosynth.com [biosynth.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
HPLC Purification of H-Val-Val-OH: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Val-Val-OH is a dipeptide composed of two hydrophobic valine residues. The purification of synthetic peptides is a critical step in research and drug development to ensure the removal of impurities generated during synthesis, such as truncated or deletion sequences and residual protecting groups.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold-standard technique for peptide purification, offering high resolution and efficiency.[2]
This application note provides a detailed protocol for the purification of this compound using RP-HPLC. The methodology leverages the inherent hydrophobicity of the dipeptide for separation on a C18 stationary phase. Due to the presence of two bulky, β-branched valine residues, challenges such as peptide aggregation can arise, potentially leading to poor peak shape and low recovery.[3] This document outlines strategies for method development, scale-up, and troubleshooting to achieve high purity and yield of the target dipeptide.
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity.[1] In this method, a non-polar stationary phase (e.g., silica (B1680970) particles with bonded C18 alkyl chains) is used with a polar mobile phase. The crude this compound sample is loaded onto the column in a highly aqueous mobile phase, where it binds to the hydrophobic C18 stationary phase.
Elution is achieved by applying a gradient of increasing organic solvent (acetonitrile), which decreases the polarity of the mobile phase. This causes the bound peptide to partition back into the mobile phase and travel through the column. More hydrophobic molecules, like this compound, interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute. Trifluoroacetic acid (TFA) is typically added to the mobile phase as an ion-pairing agent, which sharpens peaks and improves resolution by forming neutral ion pairs with the charged amino and carboxyl groups of the peptide.[1][4]
Data Presentation: Chromatographic Parameters
The following table summarizes the representative chromatographic parameters for the analytical and preparative purification of this compound.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm, 100 Å | C18, 21.2 x 150 mm, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | 0.1% TFA in HPLC-grade Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Gradient (Scouting) | 5% to 95% B over 30 min | N/A |
| Gradient (Optimized) | 15% to 45% B over 30 min | 15% to 45% B over 30 min |
| Detection Wavelength | 214 nm | 214 nm |
| Column Temperature | 40 °C | 40 °C |
| Injection Volume | 10-20 µL (of 1 mg/mL solution) | 1-5 mL (of 10 mg/mL solution) |
| Expected Retention Time | ~18-22 min (on optimized gradient) | ~18-22 min (on optimized gradient) |
| Expected Purity | >98% | >98% |
| Expected Recovery | N/A | >85% |
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To prepare 1 L, add 1 mL of HPLC-grade TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): To prepare 1 L, add 1 mL of HPLC-grade TFA to 999 mL of HPLC-grade acetonitrile.[4]
-
Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
Sample Preparation
-
Dissolve the lyophilized crude this compound peptide in a minimal volume of a suitable solvent. For hydrophobic peptides that may aggregate, initial dissolution in a small amount of DMSO or neat formic acid may be necessary before dilution.[3]
-
For analytical scale, dilute the stock solution with Mobile Phase A to a final concentration of approximately 1 mg/mL.[4]
-
For preparative scale, dilute the stock solution with Mobile Phase A to a concentration of 5-10 mg/mL.
-
Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Analytical Method Development (Scouting Run)
-
Equilibrate the analytical C18 column (4.6 x 150 mm) with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Inject 10-20 µL of the prepared 1 mg/mL sample.
-
Run a broad, linear scouting gradient from 5% to 95% Mobile Phase B over 30 minutes.[3]
-
Monitor the elution profile at 214 nm to determine the approximate retention time and acetonitrile concentration at which this compound elutes.
Optimized Analytical and Preparative Method
-
Based on the scouting run, design a shallower, optimized gradient. For example, if the peptide eluted at 30% B in the scouting run, a gradient of 15% to 45% B over 30 minutes would be appropriate to enhance separation from closely eluting impurities.[5]
-
For preparative scale-up, use a wider column (e.g., 21.2 x 150 mm) with the same stationary phase.
-
Adjust the flow rate to maintain the same linear velocity. For a 21.2 mm ID column, a flow rate of approximately 20-21 mL/min corresponds to a 1.0 mL/min flow rate on a 4.6 mm ID column.
-
Equilibrate the preparative column with the starting conditions of the optimized gradient.
-
Inject the prepared preparative sample (1-5 mL).
-
Run the optimized gradient and collect fractions across the main peak using an automated fraction collector.
Post-Purification Analysis and Recovery
-
Analyze the purity of each collected fraction using the optimized analytical HPLC method.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Freeze the pooled fractions and lyophilize (freeze-dry) to remove the water, acetonitrile, and TFA, yielding the purified this compound peptide as a white, fluffy powder.
Experimental Workflow Diagram
Caption: Workflow for the RP-HPLC purification of this compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Peptide aggregation, secondary interactions with silica, column overloading. | Increase column temperature to 40-60 °C to disrupt aggregates.[3] Dissolve the sample in a stronger solvent (e.g., minimal DMSO) before diluting. Reduce the amount of peptide injected. |
| Poor Resolution | Gradient is too steep, incorrect mobile phase modifier. | Use a shallower gradient around the elution point of the target peptide (e.g., 0.5% B/min).[5] Ensure 0.1% TFA is present in both mobile phases to improve peak shape. |
| Low Recovery | Irreversible adsorption to the column, peptide precipitation on the column. | Ensure the sample is fully dissolved before injection. Use a different stationary phase (e.g., C8 for very hydrophobic peptides). Pre-rinse the column with a high organic phase if it has been stored in aqueous buffer. |
| Variable Retention Times | Inconsistent mobile phase preparation, temperature fluctuations, column degradation. | Prepare fresh mobile phases daily and degas thoroughly. Use a column oven for stable temperature control.[6] Use a guard column and flush the column after each run. |
Conclusion
The described reversed-phase HPLC method provides a robust and scalable protocol for the purification of the hydrophobic dipeptide this compound. A systematic approach, beginning with an analytical scouting run to inform an optimized shallow gradient, is crucial for achieving high resolution. Subsequent scale-up to a preparative column allows for the isolation of the target peptide with high purity (>98%) and good recovery (>85%). By addressing potential challenges such as peptide aggregation through temperature control and proper sample preparation, this method can be reliably applied by researchers to obtain high-quality this compound suitable for demanding downstream applications.
References
H-Val-Val-OH in Peptide-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The dipeptide H-Val-Val-OH, also known as Valylvaline, serves as a critical building block in the landscape of peptide-based drug discovery. Its inherent properties, including hydrophobicity and structural simplicity, make it a versatile component in the synthesis of more complex peptide structures with therapeutic potential. These application notes provide an overview of the key applications of this compound, detailed experimental protocols, and relevant quantitative data to support researchers in their drug development endeavors.
Key Applications
This compound is instrumental in several areas of peptide-based drug discovery:
-
Dipeptide Building Block in Solid-Phase Peptide Synthesis (SPPS): As a fundamental dipeptide unit, this compound is frequently incorporated into larger peptide sequences. SPPS allows for the efficient and controlled assembly of amino acids into a desired peptide chain, and the use of dipeptide synthons like this compound can streamline the synthesis process.[1]
-
Targeted Drug Delivery Systems: The Val-Val motif has been successfully utilized to functionalize nanoparticles for targeted drug delivery.[2] Specifically, it can be conjugated to drug carriers to target the peptide transporter 1 (PepT1), which is expressed in the small intestine, facilitating the oral absorption of therapeutic agents.[2]
-
Development of Enzyme Inhibitors: Peptides containing the Val-Val sequence have been investigated as inhibitors of various enzymes. A notable example is their role in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are a class of drugs used to treat type 2 diabetes.[3][4] DPP-IV inhibitors work by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in regulating blood sugar levels.[5][6]
-
Synthesis of Bioactive Peptides and Protease Inhibitors: this compound is a precursor in the synthesis of various bioactive peptides, including protease inhibitors such as Poststatin.[2][7]
Quantitative Data Summary
The following tables summarize quantitative data for peptides containing the Val-Val motif and related dipeptides, providing insights into their bioactivity.
| Peptide/Compound | Target Enzyme | IC50 Value | Reference |
| Val-Trp | Angiotensin-Converting Enzyme (ACE) | 0.58 µM | [7] |
| Trp-Val | Angiotensin-Converting Enzyme (ACE) | 307.61 µM | [7] |
| Val-Ala-Pro (VAP) Derivative (VLP) | Angiotensin-Converting Enzyme (ACE) | 3.9 µM | [8] |
| Val-Ala-Pro (VAP) Derivative (VGP) | Angiotensin-Converting Enzyme (ACE) | 26.3 µM | [8] |
| Val-Ala-Pro (VAP) Derivative (VSP) | Angiotensin-Converting Enzyme (ACE) | 10.4 µM | [8] |
| Sitagliptin (Positive Control) | Dipeptidyl Peptidase IV (DPP-IV) | 15.97 µM | [9] |
| Vildagliptin (Positive Control) | Dipeptidyl Peptidase IV (DPP-IV) | 2.286 µM | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating the this compound dipeptide into a larger peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (or this compound for its incorporation) and coupling reagents (HBTU/HOBt) in DMF.
-
Add DIPEA to activate the carboxyl group.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Protocol 2: Functionalization of Nanoparticles with this compound for Targeted Drug Delivery
This protocol describes a general method for conjugating this compound to nanoparticles to target the PepT1 transporter.
Materials:
-
Nanoparticles (e.g., PLGA, liposomes) with surface functional groups (e.g., carboxyl groups)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane or centrifugal filters for purification
Procedure:
-
Nanoparticle Activation:
-
Disperse the nanoparticles in MES buffer.
-
Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Dipeptide Conjugation:
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Allow the conjugation reaction to proceed for several hours to overnight at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted this compound and coupling reagents by dialysis against PBS or by using centrifugal filters.
-
-
Characterization:
-
Confirm the successful conjugation of this compound to the nanoparticles using techniques such as FT-IR, NMR, or by quantifying the amount of conjugated peptide.
-
Characterize the size, zeta potential, and morphology of the functionalized nanoparticles using dynamic light scattering (DLS) and electron microscopy (TEM/SEM).
-
Nanoparticle Functionalization Workflow
Protocol 3: Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This protocol provides a method to screen for the inhibitory activity of peptides containing the this compound motif against DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate like Gly-Pro-AMC)
-
Tris-HCl buffer (pH 8.0)
-
Test peptides (dissolved in buffer or DMSO)
-
Positive control inhibitor (e.g., Sitagliptin, Vildagliptin)[9]
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare solutions of DPP-IV enzyme, substrate, test peptides, and positive control at the desired concentrations in Tris-HCl buffer.
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the test peptide solution to the sample wells.
-
Add the positive control inhibitor to the positive control wells.
-
Add buffer/solvent to the negative control (no inhibitor) wells.
-
-
Enzyme Addition: Add the DPP-IV enzyme solution to all wells except the blank wells (which contain only buffer and substrate).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the DPP-IV substrate to all wells.
-
Kinetic Measurement: Immediately measure the absorbance (for p-nitroanilide substrate) or fluorescence (for AMC substrate) at regular intervals for 30-60 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) for each well.
-
Determine the percentage of inhibition for each test peptide concentration compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
DPP-IV Inhibition Signaling Pathway
References
- 1. content.abcam.com [content.abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 4. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of N-terminal valine peptide adducts specific for 1,2-epoxy-3-butene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Silico Studies on Angiotensin I-Converting Enzyme Inhibitory Peptides Found in Hydrophobic Domains of Porcine Elastin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of H-Val-Val-OH as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Val-Val-OH, a dipeptide composed of two valine residues, serves as a substrate for various peptidases, particularly those with the ability to cleave dipeptides from the N-terminus of proteins and peptides. Its utility in enzyme assays is primarily associated with the characterization of certain dipeptidyl peptidases (DPPs) and other exopeptidases. Understanding the kinetics and substrate specificity of these enzymes is crucial in various fields, including drug discovery, diagnostics, and fundamental biochemical research. For instance, dipeptidyl peptidase 3 (DPP3), an enzyme implicated in protein metabolism and blood pressure regulation, is known to cleave bioactive peptides.[1] The activity of such enzymes can be indicative of physiological or pathological states, making them valuable biomarkers.[1][2]
These application notes provide detailed protocols for utilizing this compound in enzyme assays to characterize peptidase activity. The protocols described herein are adaptable for screening potential enzyme inhibitors, determining kinetic parameters, and assessing enzyme activity in various biological samples.
Enzymatic Context and Signaling
Dipeptidyl peptidases are a class of serine proteases that play significant roles in numerous physiological processes by cleaving N-terminal dipeptides from polypeptide chains.[2] While DPP4 is well-known for its preference for substrates containing proline or alanine (B10760859) in the penultimate (P1) position, other peptidases exhibit broader specificity.[3][4] The cleavage of substrates like this compound can be used to probe the activity of peptidases that prefer hydrophobic residues at the P1 and P2 positions.[5] The activity of these enzymes can modulate signaling pathways by processing bioactive peptides, such as those involved in blood pressure regulation.[1]
Caption: Simplified diagram of DPP3-mediated regulation of a bioactive peptide signaling pathway.
Data Presentation: Enzyme Kinetics
The following table summarizes hypothetical kinetic parameters for a peptidase with this compound as a substrate, in comparison to known kinetic data for other dipeptidyl peptidase substrates to provide a frame of reference. The efficiency of cleavage for this compound is expected to be different from that of canonical DPP4 substrates.[4]
| Substrate | Enzyme | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |
| This compound | Hypothetical Peptidase | 1.5 | 25 | 1.67 x 10⁴ | - |
| Gly-Pro-p-nitroanilide | Porcine Kidney DPP-IV | 0.2 | - | - | [4] |
| Gly-Pro-2-naphthylamide | Porcine Kidney DPP-IV | 0.66 | - | - | [4] |
Experimental Protocols
Two primary methods for measuring the enzymatic cleavage of this compound are presented: an HPLC-based method for direct quantification of substrate and product, and a coupled colorimetric assay for continuous monitoring of enzyme activity.
Protocol 1: HPLC-Based Endpoint Assay
This protocol allows for the direct measurement of this compound consumption and the formation of Valine.
Materials:
-
This compound substrate stock solution (e.g., 100 mM in deionized water)
-
Purified peptidase or biological sample containing the enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching Solution (e.g., 1 M HCl or 10% Trichloroacetic acid)
-
HPLC system with a C18 column
-
Mobile Phase (e.g., Acetonitrile/Water gradient with 0.1% Trifluoroacetic acid)
-
Valine standard for calibration curve
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer and the desired concentrations of this compound.
-
Temperature Equilibration: Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add the enzyme solution to each tube to start the reaction. Include a control where the quenching solution is added immediately after the enzyme ("time zero").
-
Incubation: Incubate the reactions for a predetermined time (e.g., 10, 20, 30 minutes).
-
Terminate Reaction: Stop the reaction by adding the quenching solution.
-
Sample Preparation: Centrifuge the samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials.
-
HPLC Analysis: Inject the samples onto the HPLC system. Monitor the elution of this compound and Valine by UV absorbance (e.g., at 214 nm).
-
Data Analysis: Quantify the amount of substrate consumed and product formed by comparing the peak areas to a standard curve generated with known concentrations of this compound and Valine. Calculate the initial reaction velocity.
Caption: Workflow for the HPLC-based enzyme assay using this compound.
Protocol 2: Coupled Colorimetric Assay
This protocol provides a continuous, high-throughput method for measuring peptidase activity by coupling the release of Valine to a series of enzymatic reactions that produce a colored product.
Principle:
-
Peptidase cleaves this compound into two molecules of Valine.
-
L-amino acid oxidase (LAAO) acts on Valine, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).
-
Horseradish peroxidase (HRP) uses the H₂O₂ to oxidize a chromogenic substrate (e.g., ABTS or TMB), resulting in a measurable color change.
Materials:
-
This compound substrate stock solution
-
Peptidase enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
L-amino acid oxidase (LAAO)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., ABTS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a "Coupling Enzyme Mix" containing LAAO and HRP in the assay buffer. The optimal concentrations should be determined empirically.
-
Prepare a stock solution of the chromogenic substrate.
-
-
Assay Setup: In a 96-well microplate, add the assay buffer, this compound at various concentrations, and the Coupling Enzyme Mix to each well.
-
Initiate Reaction: Start the reaction by adding the peptidase solution to each well.
-
Data Acquisition: Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader. Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Plot V₀ against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation to determine KM and Vmax.[6]
-
Caption: Logical flow of the coupled colorimetric assay for peptidase activity.
Conclusion
This compound is a versatile substrate for characterizing the activity of various peptidases. The choice of assay—either HPLC-based or a coupled colorimetric method—will depend on the specific experimental goals, available equipment, and required throughput. The protocols provided here offer robust starting points for researchers to investigate enzyme kinetics, screen for inhibitors, and explore the roles of peptidases in biological systems. Careful optimization of assay conditions, such as pH, temperature, and reagent concentrations, is recommended for achieving accurate and reproducible results.[7]
References
- 1. Novel Methods for the Quantification of Dipeptidyl Peptidase 3 (DPP3) Concentration and Activity in Human Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of dipeptidyl peptidase IV and xanthine oxidase by amino acids and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Untitled Document [ucl.ac.uk]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Application Notes and Protocols: Incorporation of H-Val-Val-OH into Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Val-Val-OH, a dipeptide composed of two valine amino acids, is a promising active ingredient in cosmetic formulations, primarily recognized for its potential to enhance skin hydration and elasticity.[1] As a small peptide, it is designed to penetrate the skin barrier and exert its effects at a cellular level, stimulating key processes that contribute to a healthier and more youthful skin appearance. This document provides detailed application notes, experimental protocols, and an overview of the potential mechanisms of action for the effective incorporation of this compound into cosmetic products.
While extensive clinical data specifically for this compound is emerging, studies on peptides containing the Val-Val sequence provide valuable insights into its potential efficacy. For instance, a decapeptide containing Val-Val has demonstrated significant improvements in skin hydration and elasticity in clinical trials.[2][3] These effects are attributed to the peptide's ability to modulate collagen turnover by reducing the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of the extracellular matrix.[2][3] Valine itself is an essential amino acid that contributes to skin's natural moisturizing factor (NMF) and is involved in the synthesis of collagen.[4]
Data Presentation: Efficacy of a Val-Val Containing Peptide
The following table summarizes the clinical efficacy of a decapeptide containing a Val-Val sequence, providing a benchmark for the anticipated effects of this compound.
Table 1: Summary of Clinical Trial Data for a Decapeptide (SA1-III) Containing a Val-Val Sequence
| Parameter | Duration of Use | Result | p-value | Reference |
| Skin Deep Hydration (Face Serum) | 4 weeks | +3.3% | <0.01 | [2] |
| Skin Extensibility (Face Serum) | 4 weeks | -28.4% | <0.0001 | [2] |
| Gross Elasticity (Face Serum) | 4 weeks | +8.7% | <0.0001 | [2] |
| Skin Average Roughness (Face Serum) | 4 weeks | -13.0% | <0.01 | [3] |
| Skin Hydration (Face Serum) | 4 weeks | +32.0% | <0.0001 | [2] |
| Skin Density (Face Cream) | 4 weeks | Increased | <0.001 | [3] |
Mechanism of Action
The proposed mechanism of action for this compound is based on its ability to act as a signaling molecule within the dermal layers of the skin. Upon penetration, it is hypothesized to interact with dermal fibroblasts, the primary cells responsible for producing extracellular matrix (ECM) components like collagen and elastin (B1584352).
A plausible signaling pathway involves the modulation of matrix metalloproteinase (MMP) activity and the stimulation of collagen and elastin synthesis.
Caption: Proposed signaling pathway of this compound in dermal fibroblasts.
Experimental Protocols
The following protocols are designed to assess the efficacy and safety of incorporating this compound into cosmetic formulations.
Formulation Protocol
This protocol outlines a basic procedure for incorporating this compound into a simple oil-in-water (O/W) cream formulation.
Caption: Workflow for formulating an O/W cream with this compound.
In Vitro Efficacy Testing
-
Cell Culture: Culture primary Human Dermal Fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Subculture the cells upon reaching 80-90% confluency.
-
Seeding: Seed HDFs into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01%, 0.1%, 0.5%, 1%) for 24 and 48 hours. A vehicle control (culture medium) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.
-
Cell Seeding and Treatment: Seed HDFs in a 6-well plate and treat with non-toxic concentrations of this compound for 48 hours.
-
Collagen Extraction: Collect the cell culture supernatant and extract soluble collagen using the Sircol Collagen Assay kit according to the manufacturer's instructions.
-
Quantification: Measure the absorbance of the samples at 555 nm and quantify the collagen concentration against a standard curve.
-
Cell Seeding and Treatment: Culture HDFs in the presence of this compound for 72 hours.
-
Elastin Extraction: Extract insoluble elastin from the cell layer using the Fastin Elastin Assay kit as per the manufacturer's protocol.[5]
-
Quantification: Measure the absorbance at 513 nm and determine the amount of elastin produced.[5]
-
Cell Seeding: Seed HDFs in a 6-well plate and grow to confluence.
-
Scratch Wound: Create a scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with this compound.
-
Image Acquisition: Capture images of the scratch at 0 and 24 hours.
-
Analysis: Measure the wound closure area to determine the rate of cell migration.
Caption: Workflow for in vitro efficacy testing of this compound.
Ex Vivo Skin Penetration Study
-
Skin Preparation: Use ex vivo human or porcine skin mounted on Franz diffusion cells.
-
Formulation Application: Apply a finite dose of the cosmetic formulation containing this compound to the skin surface.
-
Receptor Fluid Sampling: Collect the receptor fluid (e.g., phosphate-buffered saline) at predetermined time intervals.
-
Skin Sectioning: At the end of the experiment, separate the stratum corneum (via tape stripping), epidermis, and dermis.
-
Quantification: Analyze the concentration of this compound in the receptor fluid and each skin layer using a validated analytical method (e.g., LC-MS/MS).
Safety and Stability Testing
-
Stability Testing: Evaluate the physical and chemical stability of the formulation containing this compound under various conditions (e.g., different temperatures, light exposure) over a period of at least three months. Monitor for changes in color, odor, pH, viscosity, and peptide concentration.
-
Patch Testing: Conduct human repeat insult patch tests (HRIPT) to assess the potential for skin irritation and sensitization.
-
Microbial Challenge Test: Perform a preservative efficacy test to ensure the formulation is adequately protected against microbial contamination.
Conclusion
This compound is a dipeptide with significant potential for use in cosmetic formulations aimed at improving skin hydration and elasticity. The provided application notes and protocols offer a comprehensive framework for researchers and formulators to effectively incorporate and evaluate this promising active ingredient. Further clinical studies are warranted to fully elucidate the specific benefits and optimal usage concentrations of this compound in various cosmetic products.
References
H-Val-Val-OH as a Component in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biopharmaceutical manufacturing and cell-based research, the composition of cell culture media is a critical factor influencing cell growth, viability, and productivity. Chemically defined media are increasingly favored to ensure batch-to-batch consistency and eliminate the risks associated with animal-derived components.[1] Within this context, the use of dipeptides as supplements offers significant advantages over free amino acids, primarily by enhancing the stability and solubility of certain amino acids.[1][2] This document provides detailed application notes and protocols for the potential use of H-Val-Val-OH, a dipeptide composed of two valine residues, as a component in cell culture media.
While specific data on this compound in cell culture is limited, these notes are based on the established principles of dipeptide supplementation and the known metabolic roles of L-valine.
Rationale for Using this compound in Cell Culture
Valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in cellular metabolism, protein synthesis, and energy production.[1][3] As a component of cell culture media, ensuring a stable and sufficient supply of valine is vital for optimal cell performance. Supplementing with this compound may offer several benefits:
-
Enhanced Stability: Dipeptides are generally more stable in liquid media than free amino acids, which can be susceptible to degradation.[4]
-
Improved Solubility: Some amino acids have limited solubility in neutral pH media. While valine itself is reasonably soluble, dipeptide forms can sometimes offer improved formulation characteristics.
-
Sustained Nutrient Release: Dipeptides are taken up by cells through specific peptide transporters and then intracellularly hydrolyzed by peptidases to release the constituent amino acids.[5][6] This process can provide a more controlled and sustained release of valine compared to the rapid uptake of the free amino acid.
-
Potential for Improved Cellular Function: Valine is known to improve mitochondrial function and protect against oxidative stress.[7] A steady intracellular supply of valine from this compound could potentially enhance these protective effects.
-
Support for Protein Production: As a fundamental building block of proteins, a consistent supply of valine is critical for high-yield recombinant protein production. Valine metabolism is also linked to the mTOR signaling pathway, a key regulator of protein synthesis.[8][9]
Physicochemical Properties and Handling of this compound
| Property | Value | Reference |
| Synonyms | Val-Val, Valylvaline | [10][11] |
| CAS Number | 3918-94-3 | [10] |
| Molecular Formula | C10H20N2O3 | [10] |
| Molecular Weight | 216.28 g/mol | [10] |
| Appearance | White powder | [10] |
| Solubility | Soluble in water (≥ 0.95 mg/mL) | [11] |
| Storage | Store at ≤ -4°C. Stock solutions can be stored at -80°C for up to 6 months. | [10][11] |
Note: For cell culture applications, it is imperative to use a high-purity grade of this compound. Stock solutions should be filter-sterilized (0.22 µm filter) before being added to sterile cell culture media.[11]
Experimental Protocols
The following are generalized protocols for evaluating the effect of this compound in a cell culture system. It is crucial to optimize the concentration for each specific cell line and application.
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: Perform all steps in a laminar flow hood using sterile techniques.
-
Weighing: Accurately weigh the desired amount of sterile this compound powder.
-
Dissolution: Dissolve the powder in cell culture-grade water or a suitable buffer (e.g., PBS) to a desired stock concentration (e.g., 100 mM). Gentle warming or vortexing may be required to facilitate dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into sterile cryovials and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Supplementation of Cell Culture Medium
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Dilution: Add the appropriate volume of the stock solution to the basal cell culture medium to achieve the desired final working concentration. For initial experiments, a concentration range of 1-10 mM can be tested.
-
Equilibration: Gently mix the supplemented medium and allow it to equilibrate to the appropriate temperature and pH in the incubator before adding it to the cells.
Protocol 3: Evaluation of this compound on Cell Growth and Viability
-
Cell Seeding: Seed the cells of interest in a multi-well plate at a predetermined density in their standard culture medium.
-
Treatment: After allowing the cells to attach (for adherent cells), replace the medium with the experimental medium containing different concentrations of this compound. Include a control group with the basal medium and a control with an equimolar concentration of free L-valine.
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Analysis: At various time points (e.g., 24, 48, 72, 96 hours), assess cell viability and proliferation using standard assays such as Trypan Blue exclusion, MTT, or a cell counter.
-
Data Presentation: Record the viable cell density and percent viability for each condition and time point.
| Treatment Group | Concentration (mM) | Viable Cell Density (cells/mL) at 72h | % Viability at 72h |
| Control (Basal Medium) | 0 | Enter Data | Enter Data |
| L-Valine Control | 5 | Enter Data | Enter Data |
| This compound | 1 | Enter Data | Enter Data |
| This compound | 5 | Enter Data | Enter Data |
| This compound | 10 | Enter Data | Enter Data |
| Note: This table is a template for presenting hypothetical data. Actual results will vary depending on the cell line and experimental conditions. |
Visualizations
Dipeptide Uptake and Metabolism Workflow
Caption: Workflow of this compound uptake and intracellular fate.
Potential Signaling Pathway Involvement of Valine
Caption: Valine's potential role in activating the mTOR signaling pathway.
Conclusion
The use of this compound as a cell culture media supplement presents a promising strategy for enhancing the delivery and availability of the essential amino acid valine. While direct experimental evidence for this compound is currently lacking in publicly available literature, the principles of dipeptide nutrition in cell culture are well-established. Researchers are encouraged to perform empirical studies to determine the optimal concentration and specific benefits of this compound for their particular cell lines and applications. The protocols and information provided herein serve as a foundational guide for such investigations.
References
- 1. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 4. benchchem.com [benchchem.com]
- 5. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols for the Quantification of H-Val-Val-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of the dipeptide H-Val-Val-OH in various sample matrices. The primary recommended technique is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Introduction
This compound (Valyl-valine) is a dipeptide composed of two valine residues. Accurate quantification of this and other small peptides is crucial in various fields, including drug development, biomarker discovery, and cell culture media monitoring. This document outlines the protocols for sample preparation and LC-MS/MS analysis to ensure reliable and reproducible quantification.
Analytical Method: Reversed-Phase LC-MS/MS
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating peptides based on their hydrophobicity. Coupling HPLC with tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection and quantification.
Key Method Parameters
Successful quantification of this compound requires careful optimization of several parameters:
-
Column Chemistry: A C18 stationary phase is typically effective for retaining and separating small, relatively hydrophobic peptides like this compound.
-
Mobile Phase: A gradient of water and a miscible organic solvent, such as acetonitrile (B52724), both containing an acidic modifier like formic acid (typically 0.1%), is commonly used. The formic acid aids in protonating the analyte for positive ion mode mass spectrometry.
-
Mass Spectrometry: Electrospray ionization (ESI) is the preferred ionization technique for peptides. Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and a characteristic product ion.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of dipeptides like this compound using LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range. |
| Calibration Curve Range | 1 - 1000 ng/mL | The range of concentrations over which the method is accurate and precise. |
| Intra-day Precision (%RSD) | < 15% | The relative standard deviation of measurements taken within a single day. |
| Inter-day Precision (%RSD) | < 15% | The relative standard deviation of measurements taken on different days. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often assessed by spiking a known amount of analyte into a blank matrix. |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma
This protocol describes the steps for extracting and quantifying this compound from plasma samples.
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N-Val-Val)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (or other relevant species)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
2. Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing high-abundance proteins from plasma that can interfere with the analysis.
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Spike with 10 µL of internal standard solution.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the pellet.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
3. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: To be determined empirically by infusing a standard solution. The precursor will be the [M+H]⁺ ion.
-
Internal Standard: To be determined empirically.
-
4. Data Analysis
Quantification is performed by constructing a calibration curve using known concentrations of the this compound analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).[1] The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the biological samples is then determined from this calibration curve.
Protocol 2: Quantification of this compound in Cell Culture Media
This protocol outlines the procedure for analyzing this compound in spent cell culture media.
1. Materials and Reagents
-
Same as Protocol 1, with cell culture media replacing plasma.
2. Sample Preparation
Sample preparation for cell culture media can often be simpler than for plasma due to the lower protein content.
-
Collect cell culture media samples.
-
Centrifuge at 10,000 x g for 5 minutes to remove cells and debris.
-
Transfer the supernatant to a new tube.
-
Spike with 10 µL of internal standard solution.
-
Perform a protein precipitation step as described in Protocol 1 (steps 4-7) if significant protein content is expected. For many serum-free media, this may not be necessary.
-
If protein precipitation is not performed, dilute the sample 1:10 with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
3. LC-MS/MS Analysis
-
The same LC-MS/MS conditions as in Protocol 1 can be used as a starting point. The method may need to be re-validated for the cell culture media matrix.
4. Data Analysis
-
Construct a calibration curve by spiking known concentrations of this compound standard into fresh, unused cell culture media. The rest of the data analysis follows the same procedure as in Protocol 1.
Visualizations
Caption: General workflow for sample preparation.
Caption: LC-MS/MS analytical workflow.
References
Application Notes and Protocols for H-Val-Val-OH in the Development of Targeted Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Val-Val-OH, also known as Valylvaline, is a dipeptide that serves as a critical component in the development of targeted cancer therapies.[1] While not possessing intrinsic anticancer activity itself, this dipeptide is a valuable building block in the design of sophisticated drug delivery systems, particularly as a cleavable linker in peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs).[2][3][4] Its strategic incorporation into these conjugates allows for the controlled release of potent cytotoxic agents within the tumor microenvironment, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.
The rationale for using dipeptide linkers like this compound lies in their susceptibility to cleavage by specific proteases, such as cathepsin B, which are often overexpressed in lysosomes of cancer cells.[2][5] This targeted release mechanism ensures that the cytotoxic payload is unleashed preferentially at the tumor site, sparing healthy tissues. The Val-Val moiety, similar to the well-established Val-Cit (valine-citrulline) linker, is designed for enzymatic recognition and cleavage.[3][5]
These application notes provide an overview of the role of this compound in targeted cancer therapy and offer generalized protocols for the synthesis and evaluation of drug conjugates containing this dipeptide linker.
Principle of Dipeptide-Linked Drug Conjugates
The fundamental principle behind using this compound in a PDC is the targeted delivery and controlled release of a cytotoxic drug. The PDC is a tripartite molecule consisting of a homing peptide that binds to receptors overexpressed on cancer cells, a cytotoxic payload, and a linker that connects the two. The this compound dipeptide can be a key part of this linker.
Upon systemic administration, the homing peptide directs the conjugate to the tumor cells. The PDC then binds to its target receptor and is internalized by the cancer cell, often through endocytosis, and trafficked to the lysosome. Inside the lysosome, overexpressed proteases recognize and cleave the Val-Val dipeptide bond, releasing the cytotoxic payload to exert its cell-killing effect.
Data Presentation
As this compound is a building block, quantitative data on its direct anticancer activity is not applicable. Instead, the following tables outline the key components of a hypothetical PDC utilizing a Val-Val linker and the expected experimental outcomes when evaluating such a conjugate.
Table 1: Components of a Hypothetical this compound Containing Peptide-Drug Conjugate
| Component | Example | Function |
| Homing Peptide | RGD (Arginylglycylaspartic acid) | Targets integrin receptors overexpressed on tumor cells. |
| Linker | This compound | Dipeptide cleaved by lysosomal proteases (e.g., Cathepsin B). |
| Self-Immolative Spacer | p-aminobenzyl carbamate (B1207046) (PABC) | Facilitates the release of the unmodified drug after linker cleavage. |
| Cytotoxic Payload | Doxorubicin (Dox) | A potent chemotherapeutic agent that intercalates DNA. |
Table 2: Expected Experimental Outcomes for a Val-Val-Linked PDC
| Experiment | Metric | Expected Result for an Effective PDC |
| In vitro Cytotoxicity | IC50 (Half-maximal inhibitory concentration) | Low IC50 value in receptor-positive cancer cells; High IC50 in receptor-negative cells. |
| Enzymatic Cleavage Assay | Rate of Drug Release | Rapid release of the cytotoxic payload in the presence of Cathepsin B. |
| Plasma Stability Assay | Half-life (t½) | High stability in plasma with minimal premature drug release. |
| Cellular Uptake Study | Fluorescence Intensity (with a fluorescently labeled drug) | Higher uptake in receptor-positive cells compared to receptor-negative cells. |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a peptide-drug conjugate containing an this compound linker. These protocols should be adapted and optimized for specific homing peptides, payloads, and cell lines.
Protocol 1: Synthesis of a Peptide-Drug Conjugate with a Val-Val Linker
This protocol outlines the solid-phase peptide synthesis (SPPS) of the homing peptide followed by the solution-phase conjugation of the linker and drug.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
This compound
-
p-aminobenzyl alcohol (PABC-OH)
-
Cytotoxic drug with a suitable conjugation site (e.g., Doxorubicin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagents (e.g., piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM, etc.)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS) of the Homing Peptide:
-
Swell the Rink amide resin in DMF.
-
Perform Fmoc deprotection of the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using a coupling reagent like HBTU/HOBt in the presence of a base (e.g., DIPEA).
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the homing peptide sequence.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Synthesis of the Linker-Payload Moiety:
-
Synthesize the Val-Val-PABC-Drug construct in solution phase through standard peptide coupling and protection/deprotection steps.
-
-
Conjugation:
-
Dissolve the purified homing peptide and the linker-payload moiety in a suitable solvent.
-
Add a coupling agent to facilitate the formation of an amide bond between the C-terminus of the homing peptide and the N-terminus of the Val-Val linker.
-
-
Purification and Characterization:
-
Purify the final PDC using reverse-phase HPLC.
-
Confirm the identity and purity of the PDC by mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the IC50 value of the synthesized PDC in cancer cell lines.
Materials:
-
Receptor-positive and receptor-negative cancer cell lines
-
Complete cell culture medium
-
Synthesized PDC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the PDC in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the PDC. Include untreated cells as a control.
-
Incubate the plates for 72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the PDC concentration.
-
Protocol 3: Enzymatic Cleavage Assay
This protocol assesses the cleavage of the Val-Val linker by Cathepsin B.
Materials:
-
Synthesized PDC
-
Human Cathepsin B
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT and EDTA)
-
HPLC-MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the PDC solution with the assay buffer.
-
Initiate the reaction by adding Cathepsin B. Include a control reaction without the enzyme.
-
Incubate the reaction at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the reaction (e.g., by adding a strong acid or organic solvent).
-
-
Analysis:
-
Analyze the samples by HPLC-MS to separate and identify the intact PDC and the released drug.
-
Quantify the amount of released drug at each time point by integrating the peak areas.
-
-
Data Analysis:
-
Plot the concentration of the released drug over time to determine the rate of cleavage.
-
Conclusion
This compound is a key enabling molecule in the design of targeted cancer therapies. Its use as a protease-cleavable linker in peptide-drug conjugates allows for the selective release of cytotoxic agents in the tumor microenvironment, a strategy that holds great promise for improving the therapeutic index of cancer chemotherapeutics. The protocols provided herein offer a foundational framework for the synthesis and preclinical evaluation of PDCs incorporating the Val-Val dipeptide, paving the way for the development of more effective and less toxic cancer treatments.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
Application Notes and Protocols for the Synthesis of H-Val-Val-OH Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, purification, and characterization of the dipeptide H-Val-Val-OH and its derivatives. The methodologies outlined are applicable for the development of peptide-based therapeutics, enzyme inhibitors, and tools for studying cellular signaling pathways.
Introduction
The dipeptide Valyl-Valine (this compound) and its analogs are significant building blocks in medicinal chemistry and drug discovery.[1] Their structural similarity to components of natural proteins makes them valuable scaffolds for creating targeted therapies, particularly in cancer and metabolic disorders.[1] These dipeptides can be incorporated into larger peptide chains to enhance stability, efficacy, and to study protein-protein interactions.[1] This document details both solution-phase and solid-phase synthesis strategies, offering a comparative overview to guide researchers in selecting the most appropriate method for their specific needs.
Data Presentation: Comparison of Synthesis Methods
The choice between solution-phase and solid-phase peptide synthesis (SPPS) depends on the desired scale, purity requirements, and the specific peptide sequence. Below is a summary of key performance indicators for each method, adapted from the synthesis of similar short peptides.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (Fmoc/tBu Strategy) |
| Overall Yield | ~60-70% | ~70-80% |
| Final Purity (after purification) | >98% | >95% |
| Total Synthesis Time | 4-6 days | 2-4 days |
| Scalability | Well-suited for large-scale (gram to kg) production | Ideal for small to medium-scale (mg to g) synthesis |
| Purification of Intermediates | Required at each step (crystallization or chromatography) | Not required; excess reagents are washed away |
| Overall Complexity | High, requires significant manual handling and expertise | Low to moderate, amenable to automation |
Experimental Protocols
Solution-Phase Synthesis of this compound
This method involves the stepwise coupling of protected amino acids in a homogenous solution, with the purification of intermediates at each stage. The Boc (tert-butyloxycarbonyl) protecting group strategy is outlined below.
Step 1: Synthesis of Boc-Val-Val-OMe
-
Materials:
-
Boc-Val-OH
-
H-Val-OMe·HCl (Valine methyl ester hydrochloride)
-
N-methylmorpholine (NMM)
-
Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) as a coupling reagent
-
Chloroform (B151607) (CHCl₃)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve H-Val-OMe·HCl in chloroform and cool to 0°C.
-
Neutralize the solution with N-methylmorpholine (NMM).
-
In a separate flask, dissolve Boc-Val-OH in chloroform.
-
Add the coupling reagent (e.g., DCC) to the Boc-Val-OH solution and stir for 5-10 minutes.
-
Add the neutralized H-Val-OMe solution to the activated Boc-Val-OH solution.
-
Stir the reaction mixture overnight at room temperature.
-
Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-Val-Val-OMe.
-
Purify the dipeptide by recrystallization or column chromatography.
-
Step 2: Saponification of the Dipeptide Ester
-
Materials:
-
Boc-Val-Val-OMe
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol/water solvent mixture
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the purified Boc-Val-Val-OMe in a methanol/water mixture.
-
Add a solution of LiOH and stir at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1N HCl.
-
Extract the product into ethyl acetate.
-
Dry the organic layer and evaporate the solvent to yield Boc-Val-Val-OH.
-
Step 3: Final Deprotection
-
Materials:
-
Boc-Val-Val-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-Val-Val-OH in a solution of 50% TFA in DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the final product by recrystallization or preparative HPLC.
-
Solid-Phase Synthesis of this compound
This method utilizes a solid support (resin) for the stepwise assembly of the peptide chain, which simplifies the purification process as excess reagents and byproducts are removed by washing. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is described.
Step 1: Resin Preparation and Swelling
-
Materials:
-
Fmoc-Val-Wang resin
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Place the Fmoc-Val-Wang resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
Step 2: Fmoc Deprotection
-
Materials:
-
20% Piperidine (B6355638) in DMF
-
-
Procedure:
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Step 3: Coupling of the Second Amino Acid
-
Materials:
-
Fmoc-Val-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
-
Procedure:
-
In a separate vial, dissolve Fmoc-Val-OH (3-5 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test (a negative result indicates complete coupling).
-
Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
Step 4: Cleavage and Final Deprotection
-
Materials:
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
DCM
-
-
Procedure:
-
Wash the peptidyl-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the final this compound product by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Mandatory Visualizations
Experimental Workflow: Solid-Phase Peptide Synthesis of this compound
Caption: Workflow for the solid-phase synthesis of this compound.
Signaling Pathway: Inhibition of Ras-Mediated Signaling by a Cyclic Peptide Analog
While direct signaling pathways for this compound are not extensively documented, dipeptide motifs are crucial in bioactive molecules. For instance, cyclic peptides containing valine residues have been developed as potent inhibitors of Ras proteins, which are key regulators of cell proliferation and are frequently mutated in cancer. These inhibitors function by blocking the interaction of Ras with its downstream effectors, such as Raf and PI3K, thereby inhibiting aberrant signaling.
Caption: Inhibition of the Ras signaling pathway by a cyclic peptide analog.
References
Application Notes and Protocols for the Study of Metabolic Disorders Using H-Val-Val-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease, represent a significant global health challenge. Emerging research has highlighted the intricate role of branched-chain amino acids (BCAAs), particularly valine, in the pathophysiology of these conditions. Elevated plasma levels of L-valine and its catabolite, 3-hydroxyisobutyrate (B1249102) (3-HIB), have been strongly associated with insulin (B600854) resistance and an increased risk of developing type 2 diabetes.[1][2][3][4] While the focus has largely been on the single amino acid, the biological activities of its dipeptide form, H-Val-Val-OH, remain a nascent area of investigation.
These application notes provide a framework for utilizing this compound as a research tool to dissect the molecular mechanisms underlying metabolic dysregulation. The protocols outlined below are designed to investigate the hypothesis that this compound may exert distinct biological effects compared to its constituent amino acid, L-valine, potentially through different uptake mechanisms, metabolic fates, or interactions with cellular signaling pathways. A key area of exploration is its potential as a modulator of dipeptidyl peptidase-IV (DPP-IV), an enzyme critical to glucose homeostasis.
Application Notes
The dipeptide this compound can be employed in a variety of research contexts to explore its impact on key metabolic pathways implicated in metabolic syndrome.
1. Investigation of Glucose Metabolism and Insulin Sensitivity:
-
Rationale: Elevated L-valine levels are linked to insulin resistance.[1][2][5] this compound can be used to determine if this dipeptide mimics, exacerbates, or potentially ameliorates the effects of L-valine on glucose uptake and insulin signaling in metabolically active tissues like skeletal muscle and adipose tissue.
-
Key Questions:
-
Does this compound treatment alter basal or insulin-stimulated glucose uptake in C2C12 myotubes or 3T3-L1 adipocytes?
-
How does this compound impact the phosphorylation status of key proteins in the insulin signaling cascade, such as Akt and IRS-1?
-
Does this compound influence the expression of glucose transporters like GLUT4?
-
2. Elucidation of Lipid Metabolism in Hepatocytes:
-
Rationale: Valine metabolism has been shown to influence hepatic lipid accumulation.[6][7] The catabolite 3-HIB can promote fatty acid uptake and triglyceride synthesis.[8][9] this compound provides a tool to investigate whether the dipeptide form has a differential impact on lipid metabolism in liver cells.
-
Key Questions:
-
Does this compound treatment affect lipid accumulation in HepG2 hepatocytes, as measured by Oil Red O staining and triglyceride quantification?
-
How does this compound alter the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC) and fatty acid oxidation (e.g., CPT1, PPARα)?
-
Does the metabolic fate of this compound in hepatocytes differ from that of L-valine?
-
3. Assessment of Dipeptidyl Peptidase-IV (DPP-IV) Inhibition:
-
Rationale: DPP-IV is a therapeutic target for type 2 diabetes, and certain dipeptides have been shown to inhibit its activity.[10][11][12][13] Investigating this compound as a potential DPP-IV inhibitor could open new avenues for therapeutic development.
-
Key Questions:
-
Does this compound inhibit recombinant human DPP-IV in an in vitro enzymatic assay?
-
If inhibitory activity is observed, what is the IC50 value and the mode of inhibition (e.g., competitive, non-competitive)?
-
Can molecular docking studies provide insights into the potential binding interactions between this compound and the active site of DPP-IV?
-
Data Presentation
Table 1: Quantitative Data on the Association of L-Valine with Metabolic Parameters
| Parameter | Association with High L-Valine Levels | Study Population | Reference |
| Oxidative Stress | Positively correlated with malondialdehyde (MDA) levels | Newly-diagnosed type 2 diabetes mellitus (NDM) patients | [1] |
| Negatively correlated with superoxide (B77818) dismutase (SOD) levels | NDM patients | [1] | |
| Body Mass Index (BMI) | Significantly associated with higher BMI | Cross-sectional study participants | [1] |
| Waist Circumference (WC) | Significantly associated with higher WC | Cross-sectional study participants | [1] |
| Fasting Plasma Glucose (FPG) | Significantly associated with higher FPG | Cross-sectional study participants | [1] |
| Triglycerides (TG) | Significantly associated with increased LnTG | Cross-sectional study participants | [1] |
| HDL-Cholesterol (HDL-C) | Significantly associated with decreased HDL-C | Cross-sectional study participants | [1] |
| Type 2 Diabetes Risk | Independently associated with newly-diagnosed diabetes (OR 1.06) | Cross-sectional study participants | [1] |
| 2.25-fold increased risk for NDM in high L-Val group | Cross-sectional study participants | [1] | |
| Plasma Valine Levels | Significantly higher in T2D patients compared to healthy controls | T2D patients and healthy controls | [3][14][15] |
| Positively correlated with fasting plasma glucose | T2D patients and healthy controls | [3][14][15] | |
| Notably reduced after sitagliptin (B1680988) (DPP-4 inhibitor) treatment | T2D patients | [3][14][15] |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay in C2C12 Myotubes
Objective: To determine the effect of this compound on basal and insulin-stimulated glucose uptake in a skeletal muscle cell model.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
L-Valine (as a comparator)
-
Insulin solution
-
2-deoxy-D-[³H]glucose
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phloretin
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates (24-well)
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 24-well plates and grow to confluence.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum and 1% penicillin-streptomycin for 4-6 days.
-
-
Treatment:
-
Serum-starve the differentiated myotubes for 3 hours in DMEM.
-
Pre-treat the cells with varying concentrations of this compound or L-Valine (e.g., 0.1, 1, 10 mM) for 18 hours. Include a vehicle control.
-
-
Glucose Uptake Assay:
-
Wash the cells twice with KRH buffer.
-
For insulin-stimulated conditions, incubate the cells with 100 nM insulin in KRH buffer for 30 minutes at 37°C. For basal conditions, incubate with KRH buffer alone.
-
Initiate glucose uptake by adding KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold KRH buffer containing 200 µM phloretin.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of each well.
-
Express the results as fold change relative to the basal control.
-
Workflow for in vitro glucose uptake assay.
Protocol 2: In Vitro Lipid Accumulation Assay in HepG2 Hepatocytes
Objective: To assess the effect of this compound on fatty acid-induced lipid accumulation in a liver cell model.
Materials:
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
L-Valine
-
Oleic acid complexed to bovine serum albumin (BSA)
-
Oil Red O staining solution
-
Triglyceride quantification kit
-
Multi-well plates (6-well and 96-well)
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in EMEM with 10% FBS and 1% penicillin-streptomycin.
-
-
Treatment:
-
Seed cells in 6-well (for triglyceride quantification) and 96-well (for Oil Red O staining) plates.
-
Once cells reach 70-80% confluency, treat them with a lipotoxic challenge (e.g., 0.5 mM oleic acid) in the presence or absence of varying concentrations of this compound or L-Valine for 24 hours.
-
-
Oil Red O Staining:
-
Wash the cells in the 96-well plate with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize and capture images using a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
-
-
Triglyceride Quantification:
-
Wash the cells in the 6-well plate with PBS.
-
Lyse the cells and measure the intracellular triglyceride content using a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
For Oil Red O, express the absorbance values as a percentage of the oleic acid-treated control.
-
For triglyceride quantification, normalize the triglyceride levels to the total protein content and express as a percentage of the oleic acid-treated control.
-
Workflow for in vitro lipid accumulation assay.
Protocol 3: In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
Objective: To evaluate the inhibitory potential of this compound against DPP-IV.
Materials:
-
Recombinant human DPP-IV
-
DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)
-
This compound
-
Sitagliptin (as a positive control)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and sitagliptin in the assay buffer.
-
Prepare solutions of DPP-IV and the fluorogenic substrate in the assay buffer.
-
-
Assay:
-
In a 96-well plate, add the DPP-IV enzyme solution to each well.
-
Add the different concentrations of this compound, sitagliptin, or buffer (for control) to the respective wells.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Measurement:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways
The following diagrams illustrate key signaling pathways that may be modulated by this compound, based on the known effects of L-valine and its metabolites.
Hypothesized modulation of insulin signaling.
Hypothesized DPP-IV inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. resolve.cambridge.org [resolve.cambridge.org]
- 3. Detrimental effects of branched-chain amino acids in glucose tolerance can be attributed to valine induced glucotoxicity in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic analysis of obesity, metabolic syndrome, and type 2 diabetes: amino acid and acylcarnitine levels change along a spectrum of metabolic wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glucagon.com [glucagon.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.ul.ie [pure.ul.ie]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanism of valine and its metabolite in improving triglyceride synthesis of porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidomic Profiling Reveals Disruption of Lipid Metabolism in Valproic Acid-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of dipeptidyl peptidase IV and xanthine oxidase by amino acids and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel glucagon-like peptide-1 (GLP-1) analog (Val8)GLP-1 results in significant improvements of glucose tolerance and pancreatic beta-cell function after 3-week daily administration in obese diabetic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Biologic Stability and Efficacy with H-Val-Val-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of stable and effective biologic therapeutics presents a significant challenge in the pharmaceutical industry. High-concentration formulations of monoclonal antibodies (mAbs) and other therapeutic proteins are often prone to physical and chemical degradation, leading to aggregation, loss of activity, and potential immunogenicity.[1][2][3] Excipients play a crucial role in mitigating these challenges, and the dipeptide H-Val-Val-OH has emerged as a promising agent for enhancing the stability and efficacy of biologic drugs.[4] This document provides detailed application notes and experimental protocols for utilizing this compound to improve the formulation of biologic therapeutics.
This compound, a dipeptide composed of two valine residues, is a hydrophobic amino acid derivative. Its mechanism of action in stabilizing proteins is believed to involve preferential interactions with hydrophobic patches on the protein surface. This interaction can shield these regions from solvent exposure and prevent protein-protein interactions that lead to aggregation.[5][6][7] By mitigating aggregation and potentially reducing viscosity in high-concentration formulations, this compound can contribute to a longer shelf-life, improved safety profile, and better manufacturability of biologic drugs.
Data Presentation
While specific quantitative data for this compound's direct impact on reducing aggregation and increasing the thermal stability of a named biologic is not available in the public domain, the following tables present a hypothetical but realistic representation of the expected stabilizing effects based on the known behavior of similar hydrophobic excipients. These tables are intended to serve as a template for researchers to populate with their own experimental data.
Table 1: Effect of this compound Concentration on the Reduction of Adalimumab Aggregation
| This compound Concentration (mM) | % Monomer (by SEC-HPLC) | % Aggregate (by SEC-HPLC) |
| 0 (Control) | 95.2 | 4.8 |
| 10 | 96.5 | 3.5 |
| 25 | 97.8 | 2.2 |
| 50 | 98.5 | 1.5 |
| 100 | 98.9 | 1.1 |
Table 2: Influence of this compound on the Thermal Stability of Infliximab
| This compound Concentration (mM) | Melting Temperature (Tm) (°C) by DSC |
| 0 (Control) | 71.5 |
| 10 | 72.3 |
| 25 | 73.1 |
| 50 | 74.0 |
| 100 | 74.8 |
Table 3: Viscosity Reduction in a High-Concentration Bevacizumab Formulation with this compound
| This compound Concentration (mM) | Viscosity at 25°C (cP) |
| 0 (Control) | 25.2 |
| 25 | 21.8 |
| 50 | 18.5 |
| 100 | 15.3 |
| 150 | 13.1 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the stabilizing effect of this compound on a model monoclonal antibody (mAb).
Protocol 1: Formulation of a Monoclonal Antibody with this compound
Objective: To prepare a mAb formulation containing varying concentrations of this compound for stability and efficacy studies.
Materials:
-
Monoclonal Antibody (e.g., Adalimumab, Infliximab, or Bevacizumab) at a stock concentration of 50 mg/mL in a suitable buffer (e.g., 10 mM Histidine, pH 6.0).
-
This compound (MW: 216.28 g/mol )
-
Formulation Buffer (e.g., 10 mM Histidine, pH 6.0)
-
Sterile, low-protein-binding microcentrifuge tubes or vials.
-
Calibrated pipettes.
-
Vortex mixer.
-
Sterile filter (0.22 µm).
Procedure:
-
Prepare this compound Stock Solution:
-
Calculate the required mass of this compound to prepare a 200 mM stock solution in the formulation buffer.
-
Dissolve the this compound powder in the formulation buffer by gentle vortexing.
-
Sterile-filter the stock solution using a 0.22 µm filter.
-
-
Prepare mAb Formulations:
-
For a final mAb concentration of 20 mg/mL, calculate the required volumes of the mAb stock solution, this compound stock solution, and formulation buffer for each desired final concentration of this compound (e.g., 0, 10, 25, 50, 100 mM) in a final volume of 1 mL.
-
In sterile, low-protein-binding tubes, add the calculated volume of the formulation buffer first.
-
Add the calculated volume of the 200 mM this compound stock solution. For the control (0 mM), add an equivalent volume of the formulation buffer.
-
Add the calculated volume of the mAb stock solution.
-
Gently mix the solution by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.
-
Store the prepared formulations at the desired temperature (e.g., 4°C for long-term stability studies or elevated temperatures for accelerated stability studies).
-
Formulation Workflow
Protocol 2: Analysis of Protein Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer and aggregates in mAb formulations containing this compound.[3][8][9][10][11][12]
Materials and Equipment:
-
HPLC system with a UV detector.
-
Size-Exclusion Chromatography column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.
-
Prepared mAb formulations with and without this compound.
-
Autosampler vials.
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
If necessary, dilute the mAb formulations to a suitable concentration for injection (e.g., 1 mg/mL) using the mobile phase.
-
Filter the diluted samples through a 0.22 µm syringe filter into autosampler vials.
-
-
Chromatographic Analysis:
-
Inject a fixed volume (e.g., 20 µL) of each sample onto the column.
-
Run the chromatography for a sufficient time to allow for the elution of all species (monomer, aggregates, and fragments).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and aggregate peaks in the chromatogram.
-
Calculate the percentage of monomer and aggregate for each formulation.
-
SEC-HPLC Workflow
Protocol 3: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) of mAb formulations with and without this compound as an indicator of thermal stability.[13][14][15][16][17][18][19]
Materials and Equipment:
-
Differential Scanning Calorimeter.
-
Prepared mAb formulations with and without this compound.
-
Formulation buffer (for reference).
-
DSC sample and reference cells.
Procedure:
-
Instrument Preparation:
-
Clean the sample and reference cells thoroughly.
-
Perform a baseline scan with both cells filled with the formulation buffer.
-
-
Sample Loading:
-
Carefully load a precise volume of the mAb formulation into the sample cell.
-
Load the same volume of the corresponding formulation buffer (containing the same concentration of this compound as the sample) into the reference cell.
-
-
Thermal Scan:
-
Equilibrate the system at a starting temperature (e.g., 25°C).
-
Scan the temperature at a constant rate (e.g., 1°C/min) up to a final temperature (e.g., 95°C).
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Fit the data to a suitable model to determine the melting temperature (Tm), which corresponds to the peak of the unfolding transition.
-
Protocol 4: Measurement of Particle Size Distribution by Dynamic Light Scattering (DLS)
Objective: To assess the presence of aggregates and the overall particle size distribution in mAb formulations containing this compound.[8][13][20][21][22]
Materials and Equipment:
-
Dynamic Light Scattering instrument.
-
Prepared mAb formulations with and without this compound.
-
Low-volume disposable cuvettes.
Procedure:
-
Instrument Setup:
-
Set the instrument parameters, including temperature and scattering angle.
-
-
Sample Preparation:
-
Filter the mAb formulations through a 0.22 µm filter directly into a clean, dust-free cuvette.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI). An increase in Rh and PDI can indicate the presence of aggregates.
-
Mechanism of Action
The stabilizing effect of this compound is primarily attributed to its hydrophobic nature. In an aqueous environment, protein aggregation is often driven by the exposure of hydrophobic regions on the protein surface, which then interact with each other to minimize contact with water.[5][6] this compound, with its two valine side chains, can act as a "hydrophobic shield."
This compound Stabilization
As illustrated in the diagram, unstable proteins with exposed hydrophobic regions are prone to self-association, leading to aggregation. This compound can preferentially interact with these exposed hydrophobic patches. This binding event is thermodynamically favorable as it reduces the unfavorable interaction between the hydrophobic protein surface and water. By "capping" these aggregation-prone regions, this compound effectively blocks the sites of protein-protein interaction, thereby stabilizing the monomeric form of the biologic and preventing the formation of aggregates.
Conclusion
This compound presents a valuable tool for formulation scientists seeking to enhance the stability and efficacy of biologic therapeutics. Its ability to mitigate aggregation and potentially reduce viscosity can lead to more robust and patient-friendly drug products. The protocols and conceptual frameworks provided in this document offer a starting point for researchers to explore the application of this compound in their specific biologic formulations. Through systematic evaluation using the described analytical techniques, the optimal concentration and formulation conditions can be determined to maximize the stabilizing benefits of this promising dipeptide excipient.
References
- 1. qprotyn.com [qprotyn.com]
- 2. Formulation development for hydrophobic therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 7. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. longdom.org [longdom.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biopharmaceutical stability characterization during candidate selection | Malvern Panalytical [malvernpanalytical.com]
- 17. atascientific.com.au [atascientific.com.au]
- 18. Rapid Thermal Stability Screening of High Concentration Biologic Drugs - TA Instruments [tainstruments.com]
- 19. news-medical.net [news-medical.net]
- 20. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 21. labcompare.com [labcompare.com]
- 22. unchainedlabs.com [unchainedlabs.com]
Troubleshooting & Optimization
How to improve the yield of H-Val-Val-OH synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of the dipeptide H-Val-Val-OH.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in this compound synthesis are often attributed to two primary factors related to the valine residues:
-
Steric Hindrance: The bulky isopropyl side chains of the two adjacent valine residues create significant steric hindrance. This can impede the approach of the activated carboxyl group of the first valine to the amino group of the second, leading to incomplete coupling reactions and the formation of deletion sequences.[1]
-
Peptide Aggregation: Sequences containing multiple hydrophobic and β-branched amino acids like valine are prone to aggregation.[2] The growing peptide chains can form intermolecular hydrogen bonds, leading to the formation of insoluble aggregates on the solid support (in SPPS) or in solution. This aggregation can block reactive sites, preventing complete reactions.[2]
Solutions:
-
Optimize Coupling Reagents: Employ highly efficient coupling reagents known to perform well with sterically hindered amino acids. Uronium/aminium salts like HATU and HBTU are often more effective than carbodiimides such as DCC or DIC in these cases.[3][4][5]
-
Increase Reaction Time and/or Temperature: Extending the coupling time or moderately increasing the reaction temperature can help overcome the activation energy barrier caused by steric hindrance. However, be cautious with temperature increases as this can also promote side reactions.[3]
-
Double Coupling: After the initial coupling reaction, perform a second coupling step with fresh reagents to ensure the reaction goes to completion.[3]
-
Improve Solvation: In solid-phase synthesis, switching from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) can help disrupt secondary structures and reduce aggregation.[2] In solution-phase synthesis, careful selection of solvents is also crucial.
-
Use Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the reaction mixture can help to disrupt peptide aggregation.
Question 2: I am observing significant amounts of unreacted starting materials in my reaction mixture. What could be the cause?
Answer: The presence of unreacted starting materials, such as Boc-Val-OH or H-Val-OMe, points towards incomplete coupling.
Probable Causes & Solutions:
-
Inefficient Activation: The carboxylic acid of the first valine may not be fully activated. Ensure your coupling reagent is fresh and used in the correct stoichiometry. For carbodiimide-based couplings, the addition of HOBt or HOAt is crucial to form the active ester and improve efficiency.[5]
-
Insufficient Reagent Excess: In solid-phase synthesis, using a sufficient excess of the protected amino acid and coupling reagent (typically 2-4 equivalents) is critical to drive the reaction to completion.
-
Poor Solubility of Reagents: Ensure all reagents are fully dissolved in the reaction solvent before initiating the coupling.
Question 3: My final product is difficult to purify, showing multiple closely related peaks on HPLC. What are these impurities and how can I minimize them?
Answer: Purification challenges often arise from the presence of deletion sequences (H-Val-OH) or diastereomers resulting from racemization.
Probable Causes & Solutions:
-
Incomplete Coupling: As mentioned, this leads to deletion sequences which can be difficult to separate from the desired dipeptide. Optimize your coupling protocol as described above.
-
Racemization: The activation of the carboxylic acid can lead to epimerization at the α-carbon. While valine is less prone to racemization than some other amino acids, it can still occur.
-
Choice of Coupling Reagent: Uronium/aminium salt-based reagents like HATU generally result in lower racemization compared to carbodiimides.[6]
-
Additives: When using carbodiimides like DIC, always include a racemization suppressant such as HOBt or Oxyma Pure.[5]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine for neutralization steps to minimize base-catalyzed racemization.[7]
-
-
Optimize Purification:
-
Recrystallization: For solution-phase synthesis, recrystallization can be an effective method for purifying the final this compound product.[8]
-
Chromatography: For both synthesis methods, reversed-phase HPLC is a powerful purification technique. Optimize the gradient and solvent system to achieve better separation of the desired product from impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended protecting group strategy for this compound synthesis?
A1: Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies can be employed.
-
Boc Strategy (Solution-Phase): This is a classical and often cost-effective approach for dipeptide synthesis. A common route involves coupling Boc-Val-OH with a C-terminally protected valine, such as H-Val-OMe HCl. The resulting Boc-Val-Val-OMe is then saponified to Boc-Val-Val-OH, followed by the removal of the Boc group with an acid like TFA to yield this compound.[9]
-
Fmoc Strategy (Solid-Phase): This is well-suited for automated synthesis. The synthesis would start with a pre-loaded Wang or 2-chlorotrityl resin with Fmoc-Val-OH. Following Fmoc deprotection, the second Fmoc-Val-OH is coupled. The final dipeptide is then cleaved from the resin with simultaneous deprotection.[10][11]
Q2: Which coupling reagents are most effective for the Val-Val bond formation?
A2: Due to the steric hindrance of the valine side chains, powerful coupling reagents are recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient coupling reagents, especially for hindered couplings, and is known to minimize racemization.[4][6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and widely used coupling reagent that performs well in most cases, including hindered couplings.[4][5]
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A more cost-effective option, but may require longer reaction times and careful monitoring to ensure complete coupling. The addition of HOBt is essential to improve efficiency and reduce racemization.[5][9]
Q3: How can I monitor the progress of the coupling reaction?
A3: In solid-phase peptide synthesis, the Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines. A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. In solution-phase synthesis, Thin Layer Chromatography (TLC) is typically used to monitor the disappearance of starting materials and the appearance of the product.[12]
Data Presentation
Table 1: Comparison of Coupling Reagent Performance in Sterically Hindered Couplings
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[4] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[4] |
| DIC/HOBt | Carbodiimide | 85-95 | Moderate | Low to Moderate | Cost-effective, but may require longer reaction times. HOBt is crucial for suppressing racemization.[13] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[4] |
Note: Yields are sequence-dependent and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Boc-Val-Val-OMe
This protocol describes the coupling of Boc-Val-OH with H-Val-OMe using DIC/HOBt.
Materials:
-
Boc-Val-OH
-
H-Val-OMe HCl
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)[9]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-Val-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
In a separate flask, suspend H-Val-OMe HCl (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the hydrochloride salt. Stir for 10-15 minutes at 0 °C.
-
Add the neutralized H-Val-OMe solution to the Boc-Val-OH/HOBt solution.
-
Cool the reaction mixture to 0 °C in an ice bath and add DIC (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[14]
-
Once the reaction is complete, filter the mixture to remove the diisopropylurea (DIU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-Val-Val-OMe.
-
Purify the crude product by flash column chromatography or recrystallization. A reported yield for a similar synthesis of Boc-NH-Val-Val-OMe using DCC/HOBt was high, suggesting this method is effective.[9]
Protocol 2: Saponification of Boc-Val-Val-OMe to Boc-Val-Val-OH
Materials:
-
Boc-Val-Val-OMe
-
Methanol (B129727) (MeOH)
-
2 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve Boc-Val-Val-OMe in methanol.
-
Add 2 M NaOH solution and stir the mixture at room temperature. Monitor the progress of the saponification by TLC (typically takes several hours).[9]
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield Boc-Val-Val-OH.[9]
Protocol 3: Deprotection of Boc-Val-Val-OH to this compound
Materials:
-
Boc-Val-Val-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve Boc-Val-Val-OH in a solution of 50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Precipitate the crude this compound by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[15]
Visualizations
Caption: A comparison of solution-phase and solid-phase synthesis workflows for this compound.
Caption: A troubleshooting flowchart for addressing low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. bharavilabs.in [bharavilabs.in]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Optimizing coupling conditions for H-Val-Val-OH in peptide synthesis
<
This technical support center provides detailed guides for researchers, scientists, and drug development professionals on the synthesis of H-Val-Val-OH. Given that valine is a sterically hindered amino acid, its coupling presents unique challenges, often leading to low yields and incomplete reactions. This resource offers troubleshooting advice, optimized protocols, and comparative data to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound challenging?
The primary challenge in synthesizing this compound lies in the steric hindrance of the valine residue. Valine possesses a bulky isopropyl side chain close to the peptide backbone, which physically obstructs the approach of the incoming activated amino acid, slowing down the formation of the peptide bond.[1][2] This can lead to incomplete reactions, resulting in low yields and the formation of deletion sequences.
Q2: Which class of coupling reagents is most effective for Val-Val coupling?
For sterically hindered couplings like Val-Val, aminium/uronium salt-based reagents such as HATU, HBTU, and COMU are generally more effective than standard carbodiimide (B86325) reagents like DCC or DIC.[1][3] Phosphonium (B103445) salts like PyBOP are also excellent choices.[1][3] These reagents form highly reactive active esters that facilitate faster and more complete coupling reactions, minimizing side reactions.[4]
Q3: What is the difference between HATU and HBTU, and which is preferred?
HATU is generally considered superior to HBTU for difficult couplings.[4][5][6] HATU contains a 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[4][6] This enhanced reactivity leads to faster reaction times, higher purity, and a lower risk of racemization, making HATU the preferred choice for challenging sequences like this compound.[4][5]
Q4: What role do the base and solvent play in the reaction?
The choice of base and solvent is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is essential to facilitate the activation and coupling steps while minimizing racemization.[3][7] The solvent must effectively solvate the growing peptide chain. While N,N-Dimethylformamide (DMF) is common, N-methylpyrrolidone (NMP) may be a better choice for sequences prone to aggregation due to its superior solvating properties.[7][8]
Q5: How can I monitor the reaction to know if the coupling is complete?
The Kaiser test (or ninhydrin (B49086) test) is a widely used qualitative method to detect the presence of free primary amines on the solid support.[1][9] A positive result (blue or purple beads) indicates an incomplete coupling, while a negative result (yellow or colorless beads) signifies a complete reaction.[1][2][9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Observation/Issue | Potential Cause | Recommended Solution(s) |
| Low Final Yield / Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky nature of the two valine residues is impeding the reaction.[1][2] | 1. Switch to a More Potent Coupling Reagent: Use HATU or COMU instead of HBTU or carbodiimides.[1][3][10] 2. Perform a "Double Coupling": After the first coupling reaction, drain the vessel and add a fresh solution of activated Fmoc-Val-OH to drive the reaction to completion.[1][2] 3. Increase Reagent Equivalents: Use a higher concentration (e.g., 3-5 equivalents) of the amino acid and coupling reagent relative to the resin loading.[1] 4. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to several hours.[7] |
| Presence of Deletion Sequences (Val missing) in Mass Spec | Inefficient Coupling/Aggregation: The reaction is not going to completion, or the peptide chains are clumping together, blocking reactive sites.[2][7][9] | 1. Optimize Coupling Reagent & Conditions: (See above). 2. Change Solvent: Switch from DMF to NMP to improve solvation and disrupt aggregation.[7] 3. Increase Temperature (with caution): Gently increasing the temperature can help overcome the activation energy barrier, but may increase the risk of racemization.[7] |
| Presence of Side Products / Poor Purity in HPLC | Racemization: Loss of stereochemical integrity at the α-carbon of the activated valine. | 1. Use Racemization Suppressing Additives: Ensure your coupling reagent is paired with an additive like HOBt or, preferably, HOAt (as is present in HATU).[3][10] 2. Choose the Right Base: Use a weaker, hindered base like DIPEA or collidine instead of stronger bases.[11] 3. Avoid Excess Pre-activation Time: Minimize the time the amino acid remains in its highly activated state before the coupling reaction begins. |
| Resin Clumping or Shrinking | Peptide Aggregation: The hydrophobic valine residues are causing the peptide chains to aggregate on the solid support.[2][9] | 1. Use Aggregation-Disrupting Solvents: Switch from DMF to NMP or use a "magic mixture" (e.g., DCM/DMF/NMP).[7][8] 2. Incorporate Chaotropic Salts: Adding salts like LiCl to the reaction solutions can help break up the secondary structures that cause aggregation.[9] |
Data Presentation
Table 1: Comparative Efficiency of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings.[3][4] The reagent of choice for difficult sequences. |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A reliable and cost-effective option, but generally less efficient than HATU for hindered residues.[3][4] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high efficiency and improved safety profile.[3] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Effective for hindered residues; byproducts are generally less problematic than older phosphonium reagents.[3] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic, economical choice, but often inefficient for sterically demanding couplings.[3] |
Data adapted from studies on difficult peptide sequences, indicating the relative efficiency of various coupling reagents.[3]
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Val-OH using HATU (Solid Phase)
This protocol outlines the key steps for coupling the second valine residue onto a resin-bound valine.
-
Resin Preparation:
-
Swell the H-Val-Resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (1 x 5 min, then 1 x 15 min).[1]
-
Wash the deprotected resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[1]
-
-
Activation Mixture Preparation (Pre-activation):
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. For this difficult coupling, a longer reaction time is recommended.[6]
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for completion.[1][2]
-
If the test is negative (yellow beads): The coupling is complete. Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).[1]
-
If the test is positive (blue beads): The coupling is incomplete. Drain the solution, and perform a "double coupling" by repeating steps 2 and 3 with fresh reagents.[1][7]
-
-
Capping (Optional):
-
If the Kaiser test remains positive after a second coupling, any unreacted amines should be "capped" to prevent the formation of deletion peptides.
-
Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.[7][12]
-
Visualizations
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: General workflow for HATU-mediated peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
Strategies to prevent racemization during H-Val-Val-OH synthesis
Welcome, researchers! This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding the synthesis of the dipeptide H-Val-Val-OH. Due to the sterically hindered nature of valine, this synthesis is particularly susceptible to racemization, which can compromise the purity and yield of your final product. This resource is designed to help you diagnose and prevent such issues.
Troubleshooting Guide
Q1: I'm observing a significant amount of the D-Val-L-Val or L-Val-D-Val diastereomer in my product. What are the most likely causes?
High levels of racemization during Val-Val coupling are a common challenge. The primary causes are almost always related to the reaction conditions chosen for the amide bond formation. Here’s a breakdown of the likely culprits:
-
Inappropriate Coupling Reagent: The choice of coupling reagent is critical. Standard carbodiimides like DCC or DIC, when used without an additive, are known to cause significant racemization. The activation of the carboxylic acid can lead to the formation of a planar oxazolone (B7731731) intermediate, which allows for the loss of stereochemical integrity at the alpha-carbon.[1]
-
Excess or Inappropriate Base: The base used to neutralize the amino acid salt and facilitate the reaction can promote racemization. Strong bases or excess concentrations can abstract the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1][2]
-
Elevated Temperature: While heating can increase reaction rates, it also significantly accelerates the rate of racemization.[2] Couplings involving sterically hindered residues like valine are often slow, and the temptation to heat the reaction can be detrimental to chiral purity.[3]
-
Prolonged Activation Time: Allowing the N-protected valine to sit with the coupling reagent for an extended period before the addition of the second valine residue can increase the concentration of the racemization-prone oxazolone intermediate.[2]
Q2: My reaction is slow, and I'm still getting racemization. How can I improve coupling efficiency without increasing epimerization?
This is a classic dilemma in peptide synthesis, especially with bulky amino acids.[3] The key is to use a highly efficient coupling reagent that promotes rapid amide bond formation, minimizing the time the activated amino acid exists as a reactive intermediate.
-
Switch to an Aminium/Uronium or Phosphonium Salt Reagent: Reagents like HATU, HBTU, COMU, and PyBOP are generally more effective for hindered couplings than simple carbodiimides.[4] They form highly reactive OAt or OBt esters which couple more rapidly. COMU, in particular, has an excellent safety profile and shows efficiencies comparable to HATU.[4][5]
-
Use Racemization-Suppressing Additives: If you must use a carbodiimide (B86325) like DIC, always use it in combination with an additive such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt (1-hydroxy-7-azabenzotriazole).[1][6][7] These additives react with the activated intermediate to form an active ester that is less prone to racemization than the oxazolone.
-
Optimize Solvent Choice: While DMF is standard, consider using a less polar solvent if reagent solubility allows, as this can sometimes reduce racemization.[1]
Q3: I suspect my base is causing racemization. What are the best practices for base selection and use?
Base-mediated racemization is a significant concern. The ideal base should be non-nucleophilic and just strong enough to deprotonate the ammonium (B1175870) salt without abstracting the alpha-proton.
-
Use a Weaker, Sterically Hindered Base: For sensitive couplings, a weaker base like sym-collidine is recommended over more common bases like DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine).[5]
-
Use Stoichiometric Amounts: Avoid using a large excess of base. Use the minimum amount required for the reaction to proceed.
-
In Situ Neutralization: For solid-phase synthesis, switching to in situ neutralization protocols can sometimes mitigate issues seen with standard protocols.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during peptide synthesis?
The most common pathway for racemization during the coupling step is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated by the coupling reagent. The planar structure of the oxazolone allows the alpha-proton to be removed and re-added from either side, scrambling the stereocenter. A secondary mechanism involves direct enolization via abstraction of the alpha-proton by a strong base.[1]
Caption: Primary racemization pathway via an oxazolone intermediate.
Q2: Which coupling reagents are recommended for sterically hindered couplings like Val-Val?
For challenging couplings involving bulky residues like valine, aminium/uronium or phosphonium-based reagents are highly recommended due to their high reactivity and efficiency.[3]
| Coupling Reagent Class | Specific Reagent | Key Advantages & Considerations |
| Aminium/Uronium Salts | HATU | Highly efficient due to the formation of reactive OAt esters; very effective for hindered couplings.[3][4] |
| COMU | Efficiency is comparable to HATU, but it is based on OxymaPure, making it non-explosive and reducing allergenic potential.[4][5] | |
| HBTU | A popular and efficient reagent, but can cause guanidinylation of the N-terminal amine as a side reaction.[4] | |
| Phosphonium Salts | PyBOP | Efficient and avoids the guanidinylation side reaction associated with some uronium salts.[4] |
| Carbodiimides | DIC + Additive | Should only be used with a racemization-suppressing additive like OxymaPure or HOAt.[1][7] |
Q3: What is the optimal temperature for minimizing racemization?
Lowering the reaction temperature is a reliable strategy to reduce the rate of racemization.[1] For sensitive couplings, performing the reaction at 0°C is often recommended.[1] While this may slow down the reaction, it preferentially slows the rate of racemization more than the rate of peptide bond formation, leading to a purer product. Avoid elevated temperatures unless using microwave-assisted synthesis with protocols specifically optimized to minimize racemization.[2]
Experimental Protocols
Protocol 1: General Coupling Using DIC/Oxyma to Minimize Racemization
This protocol is a robust starting point for minimizing racemization during a standard solid-phase peptide synthesis (SPPS) coupling cycle.
-
Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in N,N-dimethylformamide (DMF).
-
Deprotection: If necessary, remove the N-terminal Fmoc protecting group using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).
-
Washing: Thoroughly wash the resin with DMF (at least 5-7 times) to remove all residual piperidine.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve the N-protected Valine (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/Oxyma solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated coupling cocktail to the washed resin. Agitate the mixture at room temperature. For Val-Val coupling, a reaction time of 2-4 hours is typical.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (B49086) (Kaiser) test. If the test is positive after 4 hours, a second coupling may be necessary.
-
Washing: Once the reaction is complete (ninhydrin test is negative), thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Caption: A workflow for troubleshooting racemization issues.
References
Overcoming solubility issues with H-Val-Val-OH in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the dipeptide H-Val-Val-OH in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions? A1: The poor aqueous solubility of this compound stems from its chemical structure. It is a dipeptide composed of two valine residues, which are hydrophobic amino acids.[1][2] This high hydrophobicity leads to the peptide's tendency to self-associate and aggregate in aqueous environments, reducing its solubility.[1][3]
Q2: What is the recommended starting procedure for dissolving this compound? A2: Due to its hydrophobic nature, it is recommended to first attempt dissolution in a small amount of an organic co-solvent.[2][4] Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[1][5] After the peptide dissolves in the organic solvent, the aqueous buffer or medium can be added gradually while vortexing.[4] It is always best to test the solubility with a very small amount of the peptide before dissolving the entire sample.[1][6]
Q3: How can I use pH to improve the solubility of this compound? A3: The solubility of peptides is highly dependent on pH and is typically lowest at their isoelectric point (pI), where the net charge is zero.[7] this compound has a free amino group (N-terminus) and a free carboxyl group (C-terminus), making it zwitterionic.[6] By adjusting the pH of the solution away from the pI, you increase the net charge of the peptide, which enhances its interaction with water and improves solubility.[8][9] Dissolving in a slightly acidic solution (e.g., using 10% acetic acid) will protonate the carboxyl group, creating a net positive charge.[6] Conversely, dissolving in a slightly basic solution (e.g., using 0.1M ammonium (B1175870) bicarbonate) will deprotonate the amino group, creating a net negative charge.[8]
Q4: Are there any co-solvents that are generally compatible with biological assays? A4: Yes, DMSO is widely used as a co-solvent for biological applications due to its relatively low toxicity.[2] However, it is crucial to keep the final concentration of DMSO in the assay low, typically below 1%, as higher concentrations can be detrimental to cells.[1] If your peptide contains methionine or cysteine, which are susceptible to oxidation, dimethylformamide (DMF) is a recommended alternative to DMSO.[4]
Q5: My peptide solution appears cloudy or has visible particulates. What does this mean and what should I do? A5: Cloudiness or visible particulates indicate that the peptide has not fully dissolved and may be suspended or aggregated.[8] To address this, you can try brief sonication, which helps break down particles and aid dissolution.[2][8] Gentle warming (e.g., to 37-40°C) can also increase solubility, but avoid excessive heat to prevent peptide degradation.[4][5] Before use in any experiment, it is critical to centrifuge the solution and use the supernatant to ensure that any undissolved material is removed.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lyophilized powder does not dissolve in neutral aqueous buffer (e.g., PBS, Tris). | The peptide is highly hydrophobic and has a near-neutral net charge at physiological pH, minimizing its interaction with water.[1][8] | 1. Use a Co-solvent: Dissolve the peptide in a minimal volume of DMSO (e.g., 10-20 µL). Once fully dissolved, slowly add your aqueous buffer dropwise while vortexing to the desired final concentration.[2][4] 2. Adjust pH: Attempt to dissolve the peptide in a dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1M ammonium bicarbonate) solution first, then dilute with water or your buffer.[6][8] |
| Peptide precipitates after adding aqueous buffer to the organic stock solution. | The solubility limit of this compound in the final solvent mixture has been exceeded.[4] | 1. Reduce Concentration: The simplest solution is to prepare a more dilute final solution. 2. Modify the Solvent System: For challenging applications requiring higher concentrations, consider a more complex vehicle. A published protocol for a similar peptide achieved ≥0.95 mg/mL by first dissolving in DMSO, then adding PEG300, Tween-80, and finally saline.[10] |
| Inconsistent or poor results in cell-based or biochemical assays. | The effective concentration of the soluble, monomeric peptide is inaccurate due to the presence of aggregates or undissolved particles.[1][11] | 1. Centrifuge Before Use: Always centrifuge your final peptide solution (e.g., at 10,000 x g for 5-10 minutes) and use only the clear supernatant for your experiments.[1] 2. Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles which can promote aggregation. Prepare stock solutions, aliquot them, and store at -20°C or -80°C. Thaw a fresh aliquot for each experiment.[12][13] |
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent system. While comprehensive data in standard buffers is limited due to its poor solubility, specific formulation data is available.
Table 1: this compound Solubility in a Co-solvent Vehicle
| Solvent System | Achieved Concentration | Molarity |
|---|---|---|
| DMSO, PEG300, Tween-80, Saline | ≥ 0.95 mg/mL | ≥ 4.39 mM |
Data sourced from a commercially available protocol.[10]
Table 2: Comparison of General Solubilization Strategies
| Strategy | Mechanism | Advantages | Considerations |
|---|---|---|---|
| pH Adjustment | Increases net molecular charge, enhancing electrostatic repulsion and hydration.[8] | Avoids organic solvents. | The required pH may not be compatible with the final assay. |
| Organic Co-solvents (e.g., DMSO, DMF) | Disrupts hydrophobic interactions between peptide molecules.[1] | Effective for highly hydrophobic peptides; DMSO is common in bioassays. | Final concentration must be low (<1%) to avoid toxicity or assay interference.[1] |
| Sonication | Provides energy to break up solid particles and aggregates.[2] | Simple, physical method to aid dissolution. | May not be sufficient on its own; can generate heat. |
| Chaotropic Agents (e.g., Guanidine-HCl, Urea) | Disrupt hydrogen bonding networks that can lead to aggregation.[5][8] | Effective for peptides that form gels or stable aggregates. | Not compatible with most biological assays. |
Key Experimental Protocols
Protocol 1: General Solubility Test
-
Weigh a small, accurately known amount of this compound (e.g., 1 mg).
-
Add a defined volume of the primary solvent (e.g., 100 µL sterile water) and vortex thoroughly. Observe for dissolution.
-
If not soluble, test a new sample with a dilute acidic solution (e.g., 10% acetic acid).
-
If still not soluble, test a new sample with a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).
-
If aqueous methods fail, test a new sample with a minimal volume of DMSO (e.g., 20 µL). If it dissolves, proceed with Protocol 2.
-
Record the solvent and approximate concentration at which the peptide dissolves to form a clear solution.
Protocol 2: Reconstitution Using an Organic Co-solvent (DMSO)
-
Allow the lyophilized this compound vial to warm to room temperature before opening.[2]
-
Add a small, precise volume of pure DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex the vial for 1-2 minutes. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.[2]
-
To prepare the working solution, slowly add your aqueous buffer (e.g., PBS) drop-by-drop to the DMSO stock solution while continuously vortexing. Do not add the DMSO stock to the buffer. This gradual dilution helps prevent precipitation.[4]
-
Once the desired concentration is reached, centrifuge the final solution at >10,000 x g for 10 minutes to pellet any microscopic, undissolved particles.[1]
-
Carefully transfer the clear supernatant to a new sterile tube for use in your experiment.
Protocol 3: pH-Mediated Solubilization
-
Add a small volume of a dilute acidic solution (e.g., 10% acetic acid) or basic solution (e.g., 10% ammonium bicarbonate) to the lyophilized peptide.[6]
-
Vortex thoroughly until the peptide is fully dissolved.
-
Slowly add your final buffer or medium to dilute the solution to the desired concentration.
-
Check the pH of the final solution. If necessary, adjust it carefully back towards the desired experimental pH using dilute acid or base. Be aware that the peptide may precipitate if the pH gets close to its isoelectric point.
-
Centrifuge the final solution to remove any precipitate before use.
Visualizing Workflows and Concepts
Caption: Troubleshooting workflow for this compound solubilization.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical relationship between peptide properties and strategies.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. biorbyt.com [biorbyt.com]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Best practices for the storage and handling of H-Val-Val-OH powder
Welcome to the technical support center for H-Val-Val-OH (Valylvaline). This resource is designed to provide researchers, scientists, and drug development professionals with best practices for the storage and handling of this compound powder, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Valylvaline, is a dipeptide composed of two L-valine amino acid residues linked by a peptide bond.[1][2][3] It appears as a white powder.[4] Due to its structure, it serves as a valuable building block in peptide synthesis and is utilized in pharmaceutical development, biotechnology, and cosmetic formulations.[4]
Q2: What are the primary applications of this compound?
A2: this compound is primarily used in:
-
Peptide Synthesis: As a fundamental component for creating more complex peptides for research and therapeutic development.[4]
-
Pharmaceutical Development: In the formulation of drugs, where it can enhance the stability and efficacy of the final product.[4]
-
Biotechnology: To improve the stability and therapeutic potential of biologics.[4]
-
Cosmetic Formulations: For its potential benefits in promoting skin hydration and elasticity.[4]
Q3: What are the recommended storage conditions for this compound powder?
A3: To ensure the stability and integrity of this compound powder, it should be stored in a tightly sealed container in a dry and well-ventilated place.[5][6] For long-term storage, freezing is recommended. Specific temperature recommendations vary by supplier, but a general guideline is to store the powder at or below -20°C.[7] Some suppliers recommend storage at ≤ -4°C.[4]
Q4: How should I store this compound once it is in solution?
A4: Once dissolved, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] For short-term storage, solutions can be kept at -20°C for up to one month.[1][8] For longer-term storage, it is recommended to store solutions at -80°C for up to six months.[1][8] When preparing aqueous solutions, it is advisable to use a sterile filtration method (e.g., a 0.22 μm filter) before use.[1]
Q5: What personal protective equipment (PPE) should I use when handling this compound powder?
A5: When handling this compound powder, standard laboratory personal protective equipment should be worn. This includes safety glasses with side shields, gloves, and a lab coat.[5][6] If there is a risk of generating dust, respiratory protection (e.g., a dust mask or respirator) and appropriate exhaust ventilation should be used.[5][9]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
-
Possible Cause 1: Incorrect Solvent.
-
Solution: While dipeptides are often more water-soluble than their constituent amino acids, solubility can still be limited.[10] For aqueous solutions, try using a buffer at a pH away from the isoelectric point of the dipeptide. If preparing for in vivo studies, saline can be used, and gentle warming or sonication may aid dissolution.[1] For organic solvents, a mixture of 10% DMSO and 90% Corn Oil has been used, achieving a solubility of at least 0.95 mg/mL.[1]
-
-
Possible Cause 2: Low Temperature of Solvent.
-
Solution: Ensure your solvent is at room temperature before attempting to dissolve the powder, unless the protocol specifies otherwise. Gentle warming can increase the solubility of many compounds.
-
Issue 2: Instability or Degradation of this compound Stock Solution
-
Possible Cause 1: Repeated Freeze-Thaw Cycles.
-
Solution: Aliquot the stock solution into smaller, single-use volumes after preparation. This prevents the need to thaw the entire stock for each experiment.[1]
-
-
Possible Cause 2: Improper Storage Temperature.
-
Possible Cause 3: Bacterial Contamination.
-
Solution: For aqueous solutions, sterile filter the solution through a 0.22 μm filter before storage to remove any potential microbial contamination.[1]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 3918-94-3[2][4] |
| Molecular Formula | C₁₀H₂₀N₂O₃[2][4] |
| Molecular Weight | 216.28 g/mol [2][4] |
| Appearance | White powder[4] |
| Purity | ≥ 99% (TLC)[4] |
| Optical Rotation | [a]D24 = 9.5 ± 0.5 ° (C=2 in water)[4] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder | ≤ -4°C to -20°C[4][7] | Long-term | Store in a tightly sealed container in a dry, well-ventilated area.[5][6] |
| Stock Solution | -20°C | Up to 1 month[1][8] | Protect from light.[1] Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months[1][8] | Protect from light.[1] Ideal for long-term storage. |
Experimental Protocols
Protocol 1: Weighing and Handling this compound Powder
-
Before handling, ensure you are wearing the appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
To minimize the generation of dust, handle the powder in a well-ventilated area or under a chemical fume hood.[5]
-
Use a clean, calibrated analytical balance to accurately weigh the desired amount of this compound powder.
-
Use a spatula to transfer the powder to a suitable container for dissolution. Avoid creating airborne dust.
-
After weighing, securely close the primary container of the this compound powder and return it to the recommended storage conditions (≤ -20°C).
-
Clean any spills immediately by sweeping them up and placing them in a suitable container for disposal.[5] Do not let the product enter drains.[5][9]
Protocol 2: Preparation of an Aqueous Stock Solution
-
Weigh the desired amount of this compound powder following Protocol 1.
-
Add the powder to a sterile conical tube or flask.
-
Add the desired volume of sterile, deionized water or a suitable buffer (e.g., PBS) to the container.
-
Gently vortex or sonicate the mixture to aid dissolution. Gentle warming may be applied if necessary, but be cautious of potential degradation with excessive heat.
-
Once the powder is completely dissolved, sterile filter the solution using a 0.22 μm syringe filter into a new sterile container.[1]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1][8]
Visualizations
Caption: Workflow for the proper handling and preparation of this compound solutions.
Caption: A logical guide for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Valyl-L-valine | C10H20N2O3 | CID 107475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. H-Val-Val-Val-OH peptide [novoprolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Dipeptide - Wikipedia [en.wikipedia.org]
Identifying and removing impurities from H-Val-Val-OH preparations
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for identifying and removing impurities from H-Val-Val-OH preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound preparations?
Impurities in this compound typically arise from the synthesis process, starting materials, or subsequent degradation. Common contaminants include:
-
Synthesis-Related Impurities : These are byproducts of solid-phase peptide synthesis (SPPS). They include deletion sequences (e.g., H-Val-OH), truncated peptides, and sequences with protecting groups that were not fully removed.[1][2]
-
Insertion Sequences : If the Fmoc-Val-OH starting material contains impurities like Fmoc-Val-Val-OH dipeptides or unprotected H-Val-OH, these can be incorporated into the synthesis, leading to longer peptide chains (e.g., H-Val-Val-Val-OH).[3][4]
-
Degradation Products : Peptides can degrade during synthesis, purification, or storage. Common degradation pathways include oxidation (+16 Da) and deamidation (+1 Da).[5][6][7]
-
Process-Related Impurities : These include residual solvents and reagents used during synthesis and cleavage, with Trifluoroacetic acid (TFA) being the most common.[1][8] TFA is used in the mobile phase during purification and can form salts with the peptide.[1][9]
-
Enantiomeric Impurities : The presence of the D-valine enantiomer instead of the desired L-valine can occur, which can be difficult to separate.[8][10]
Q2: Why is my this compound peptide difficult to purify, often showing poor peak shape in HPLC?
The difficulty in purifying this compound stems primarily from its molecular properties:
-
Hydrophobicity : Valine is a hydrophobic amino acid. The presence of two valine residues makes the dipeptide highly hydrophobic, leading to a strong tendency to self-associate and form aggregates.[3]
-
Peptide Aggregation : Aggregation can cause several issues during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), including poor solubility in the mobile phase, broad or split peaks, and low recovery.[3] In severe cases, the peptide may precipitate on the column.[3]
-
Steric Hindrance : The bulky nature of the valine side chain can hinder coupling reactions during synthesis, leading to a higher incidence of deletion sequences.[3] These impurities have very similar properties to the target peptide, making chromatographic separation challenging.[3]
Q3: How can I identify the specific impurities in my this compound sample?
A combination of analytical techniques is typically used for impurity identification:
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for analyzing peptide purity.[1] It separates the target peptide from impurities, and the purity is often reported as the percentage of the main peak's area relative to the total area of all peaks.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the most powerful tool for identifying impurities. LC-MS separates the components of the mixture and then determines the molecular weight of each.[8][11] By comparing the measured masses to the expected mass of this compound, you can identify impurities based on their mass difference.
-
Tandem Mass Spectrometry (MS/MS) : For further structural confirmation, MS/MS can be used to fragment the impurity molecules and analyze their constituent parts, confirming the amino acid sequence.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to determine the 3D structure of peptides and can distinguish between isomeric forms, which is useful for identifying impurities that have the same mass as the target peptide.[13]
Q4: What is the recommended method for purifying crude this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides like this compound.[2][14][15] The separation is based on the hydrophobicity of the peptide.[14] A C18 column is typically used, with a mobile phase consisting of water and an organic solvent like acetonitrile, both containing an acid such as TFA.[1][2]
Q5: Can recrystallization be used to purify this compound?
Recrystallization is a powerful technique for purifying solid organic compounds but is less commonly used for peptides compared to chromatography.[16][17] While it can potentially remove certain types of impurities, its success is highly dependent on finding a suitable solvent system where the solubility of the this compound and its impurities differ significantly.[17] For peptides, which can have multiple charged states and complex solubility behavior, finding an effective recrystallization protocol can be challenging. It may be useful as a final polishing step or for removing specific, known impurities.
Impurity Identification Data
The following table summarizes common impurities and their expected mass differences from the target this compound peptide (Molecular Weight ≈ 216.32 g/mol ), as would be detected by Mass Spectrometry.
| Impurity Type | Description | Expected Mass Difference (Da) |
| Deletion Sequence | Missing one Valine residue (H-Val-OH) | -99.13 |
| Insertion Sequence | Extra Valine residue (H-Val-Val-Val-OH) | +99.13 |
| Incomplete Deprotection | Fmoc group remaining on N-terminus | +222.24 |
| Oxidation | Addition of an oxygen atom | +16.00 |
| Deamidation | Conversion of an amide group | +0.98 |
| Dimerization | Two this compound molecules linked | +216.32 |
| Residual TFA | Trifluoroacetic acid adduct | +114.02 |
Troubleshooting Guides
RP-HPLC Purification Troubleshooting
This table provides solutions to common problems encountered during the RP-HPLC purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Peptide aggregation; Secondary interactions with the column. | Increase column temperature to 40-60°C to disrupt aggregates.[3] Use a shallow, optimized gradient around the elution point.[3] |
| Split or Multiple Peaks | Aggregation; Presence of closely eluting impurities; Isomers. | Dissolve the crude peptide in a stronger solvent (e.g., DMSO, formic acid) before diluting into the mobile phase.[3] Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity.[3] |
| Low Recovery / No Elution | Peptide precipitated on the column; Strong aggregation. | Dissolve the sample in a small amount of an organic solvent like DMSO or isopropanol (B130326) before injection.[3] Lower the concentration of the peptide being injected.[3] |
| Poor Separation of Impurities | Impurities have similar hydrophobicity to the target peptide. | Optimize the gradient to be very shallow (e.g., 0.1-0.5% B per minute) across the elution range.[3] Alter the mobile phase pH (if using a compatible column) to change the ionization state of the peptide and impurities.[3] |
Experimental Protocols & Workflows
Diagram: Impurity Identification Workflow
Caption: Workflow for the identification and characterization of impurities.
Protocol: Analytical RP-HPLC for Purity Assessment
-
Sample Preparation : Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetic acid or DMSO) to create a stock solution.[3] Dilute this stock solution with the initial mobile phase (e.g., 95% Mobile Phase A / 5% Mobile Phase B).[3]
-
Instrumentation :
-
Column : C18 reversed-phase column (e.g., 4.6 mm ID x 150 mm length, 5 µm particle size).
-
Mobile Phase A : 0.1% TFA in HPLC-grade water.[3]
-
Mobile Phase B : 0.1% TFA in HPLC-grade acetonitrile.[3]
-
Flow Rate : 1.0 mL/min for a 4.6 mm ID column.[3]
-
Detection : UV absorbance at 214 nm (for the peptide bond).[1][3]
-
Column Temperature : 40°C (to help minimize aggregation).[3]
-
-
Gradient Elution :
-
Start with a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time.
-
For high-resolution analysis, run an optimized, shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B, a gradient of 30% to 50% B over 40 minutes may be effective.[3]
-
-
Data Analysis : Integrate the peak areas in the resulting chromatogram. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.
Diagram: Purification Troubleshooting Logic
Caption: Troubleshooting logic for common RP-HPLC purification issues.
Protocol: Preparative RP-HPLC for Purification
-
Method Development : Begin with an analytical-scale separation to determine the retention time of this compound. Use this to develop an optimized preparative gradient. A common strategy is to create a shallow gradient that ranges from about 5% below to 3% above the elution percentage of the target peptide.
-
Sample Preparation : Dissolve the crude peptide in the minimum required volume of a strong solvent (like DMSO or neat formic acid) to ensure complete dissolution and break up aggregates.[3] Dilute this solution with Mobile Phase A just before injection.
-
Instrumentation :
-
Column : A preparative-scale C18 column (e.g., 21.2 mm ID or larger).
-
Mobile Phases : Same as analytical (0.1% TFA in water and acetonitrile), but ensure larger volumes are prepared.
-
Flow Rate : Scale the flow rate according to the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).[3]
-
-
Purification and Fraction Collection : Inject the prepared sample onto the equilibrated column. Run the preparative gradient and collect fractions across the peak corresponding to the target peptide. Mass-directed fraction collection, which uses a mass spectrometer to trigger collection, can significantly improve efficiency.
-
Post-Purification :
-
Analyze the collected fractions using analytical RP-HPLC or LC-MS to confirm purity and identity.
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.
-
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. H-Val-Val-Val-OH peptide [novoprolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. almacgroup.com [almacgroup.com]
- 13. oxfordglobal.com [oxfordglobal.com]
- 14. gilson.com [gilson.com]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
- 16. polypeptide.com [polypeptide.com]
- 17. mt.com [mt.com]
Scaling up the production of H-Val-Val-OH for bulk requirements
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of the dipeptide H-Val-Val-OH for bulk requirements.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound, also known as Valylvaline, is a dipeptide that serves as a crucial building block in peptide synthesis.[1] It is utilized in the development of pharmaceuticals, particularly for creating targeted therapies.[2] Additionally, it finds applications in biotechnology to enhance the stability and efficacy of biologics and in cosmetics for its potential skin-hydrating properties.
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Scaling up peptide synthesis presents several challenges. For this compound, the primary difficulties include:
-
Steric Hindrance: The bulky isopropyl side chains of the valine residues can impede coupling reactions, potentially leading to lower yields and the formation of deletion sequences.
-
Peptide Aggregation: As a hydrophobic dipeptide, this compound has a tendency to aggregate, which can block reactive sites during solid-phase synthesis and complicate purification.
-
Purification: Removing closely related impurities, such as deletion sequences (H-Val-OH) or insertion sequences from impure starting materials, can be challenging at a large scale.[3]
Q3: Which is the better method for bulk production of this compound: Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Synthesis?
A3: The choice between SPPS and solution-phase synthesis depends on the desired scale and specific process capabilities.
-
Solution-phase synthesis is often preferred for the large-scale production of short peptides like this compound as it can be more cost-effective in terms of raw materials.[4]
-
Solid-phase peptide synthesis (SPPS) offers easier purification of the final product by washing away excess reagents and byproducts from the resin support.[5] However, the cost of the resin and the large excess of reagents required can make it less economical for very large-scale manufacturing.[2]
Troubleshooting Guides
Low Synthesis Yield
Problem: The overall yield of this compound is significantly lower than expected during scale-up.
Click to expand troubleshooting steps
| Potential Cause | Recommended Solution |
| Incomplete Coupling Reactions | - Optimize coupling reagents; consider using more potent activators like HATU or HCTU. - Increase reaction time and/or temperature to drive the reaction to completion. - For SPPS, ensure adequate swelling of the resin to improve reagent accessibility. |
| Peptide Aggregation on Solid Support (SPPS) | - Use a resin with a lower loading capacity to reduce peptide chain density. - Incorporate chaotropic agents like guanidine (B92328) hydrochloride to disrupt aggregation. - Perform synthesis at an elevated temperature.[6] |
| Steric Hindrance from Valine Residues | - Employ specialized, sterically hindered coupling reagents. - Consider a double coupling strategy where the coupling step is repeated to ensure maximum incorporation of the second valine residue.[7] |
| Premature Termination of Peptide Chain | - Ensure complete deprotection of the Fmoc group before each coupling step. A positive Kaiser test after deprotection indicates incomplete removal. - Use fresh, high-quality reagents to avoid degradation that could lead to inactive species. |
Product Impurities
Problem: The purified this compound contains significant impurities.
Click to expand troubleshooting steps
| Potential Impurity | Identification | Mitigation and Removal |
| Deletion Sequence (H-Val-OH) | HPLC, Mass Spectrometry (MS) | - Optimize coupling conditions (see "Low Synthesis Yield").- High-resolution preparative HPLC with a shallow gradient can often separate the target dipeptide from the single amino acid.[3] |
| Insertion Sequences (e.g., H-Val-Val-Val-OH) | HPLC, MS | - Use high-purity Fmoc-Val-OH starting material to avoid contamination with Fmoc-Val-Val-OH.[3] - Purification by preparative HPLC is necessary. |
| Residual Protecting Groups | HPLC, MS | - Ensure complete cleavage and deprotection by optimizing cleavage cocktail composition and reaction time. - Multiple washes with cold diethyl ether after precipitation can help remove cleaved protecting groups. |
| Racemization | Chiral HPLC, NMR | - Use a sterically hindered base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIEA).- Minimize the time between carboxylic acid activation and amine addition. |
Quantitative Data Summary
The following table provides a comparative overview of expected performance metrics for the synthesis of a dipeptide like this compound via solution-phase and solid-phase methods at a larger scale. Actual results may vary based on specific reaction conditions and the scale of production.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (Fmoc/tBu) |
| Overall Yield | ~70-85% | ~65-80% |
| Crude Purity | ~80-90% | >85% |
| Final Purity (after purification) | >98% | >98% |
| Total Synthesis Time | 3-4 days | 2-3 days |
| Scalability | Well-suited for large-scale (kg) production | More suitable for small to medium scale (g to kg) |
| Solvent Consumption | Moderate | High |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound in solution.
Materials:
-
N-Boc-L-Valine (Boc-Val-OH)
-
L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HATU
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol/Water mixture
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dipeptide Coupling:
-
Dissolve H-Val-OMe·HCl in anhydrous DCM and neutralize with NMM at 0°C.
-
In a separate flask, dissolve Boc-Val-OH in anhydrous DCM.
-
Add the coupling reagent (e.g., DCC) to the Boc-Val-OH solution and stir for 15-20 minutes at 0°C.
-
Add the neutralized H-Val-OMe solution to the activated Boc-Val-OH and stir the reaction mixture, allowing it to warm to room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 5% NaHCO₃ and saturated NaCl solutions.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain crude Boc-Val-Val-OMe.
-
Purify the protected dipeptide by recrystallization or column chromatography.
-
-
Saponification:
-
Dissolve the purified Boc-Val-Val-OMe in a methanol/water mixture.
-
Add a solution of LiOH and stir at room temperature, monitoring the reaction by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.
-
Extract the product into ethyl acetate.
-
Dry the organic layer and evaporate the solvent to yield Boc-Val-Val-OH.
-
-
Deprotection:
-
Dissolve the Boc-Val-Val-OH in DCM.
-
Add TFA and stir at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the this compound.
-
Collect the solid by filtration and dry under vacuum.
-
Protocol 2: Solid-Phase Synthesis of this compound (Fmoc Strategy)
This protocol describes the synthesis of this compound on a solid support.
Materials:
-
Fmoc-Val-OH
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in DMF
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell a suitable resin (e.g., 2-Chlorotrityl chloride resin) in DMF.
-
Couple the first Fmoc-Val-OH to the resin using DIPEA in DMF.
-
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
-
-
Second Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-Val-OH with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Wash the resin with DMF.
-
-
Final Fmoc Deprotection:
-
Repeat step 2.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the freshly prepared cleavage cocktail to the dried resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude this compound under vacuum.
-
Purify by preparative RP-HPLC.
-
Protocol 3: Preparative RP-HPLC Purification of this compound
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 preparative column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724)
-
Crude this compound
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: 214 nm and 280 nm.
-
Gradient: Develop a shallow gradient based on an analytical run. A typical gradient might be from 5% to 45% Mobile Phase B over 40-60 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the fractions with the desired purity (>98%). Freeze the pooled fractions and lyophilize to obtain the final purified this compound as a white powder.
Visualizations
Caption: Workflow for the solution-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Logical workflow for troubleshooting this compound synthesis issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: HPLC Purification of Dipeptides
This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) purification of dipeptides.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: What causes my dipeptide peaks to tail?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue in reversed-phase HPLC of dipeptides.[1][2][3] The primary cause is often secondary interactions between the analyte and the stationary phase.[2][3]
Common Causes & Solutions:
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with basic functional groups on the dipeptide, leading to tailing.[2][3][4]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the dipeptide, the molecule can exist in both ionized and non-ionized forms, leading to peak distortion.[4]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path, causing tailing.[7] An old or degraded column will also lose efficiency.[1]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]
-
Solution: Reduce the sample concentration or the injection volume.
-
// Path for all peaks affected check_column [label="Check Column\n- Age/History?\n- Contaminated?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; flush_column [label="Flush with strong solvent"]; replace_column [label="Replace Column"]; check_mobile_phase [label="Check Mobile Phase\n- pH correct?\n- Buffer strength adequate?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_ph [label="Adjust pH (2 units from pKa)"]; increase_buffer [label="Increase buffer strength"];
// Path for specific peaks affected check_analyte [label="Check Analyte Properties\n- Basic or Acidic?\n- Solubility in mobile phase?", fillcolor="#34A853", fontcolor="#FFFFFF"]; lower_ph [label="For basic compounds, lower pH"]; use_endcapped [label="Use end-capped column"]; check_sample [label="Check Sample Prep\n- Overload?\n- Solvent compatibility?", fillcolor="#34A853", fontcolor="#FFFFFF"]; reduce_load [label="Reduce sample concentration/volume"]; dissolve_in_mp [label="Dissolve sample in mobile phase"];
end [label="Symmetrical Peaks", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_all_peaks; check_all_peaks -> yes_all [label="Yes"]; check_all_peaks -> no_all [label="No"];
yes_all -> check_column; check_column -> flush_column [label="Possible Contamination"]; flush_column -> end; check_column -> replace_column [label="Old/Degraded"]; replace_column -> end; yes_all -> check_mobile_phase; check_mobile_phase -> adjust_ph; adjust_ph -> end; check_mobile_phase -> increase_buffer; increase_buffer -> end;
no_all -> check_analyte; check_analyte -> lower_ph; lower_ph -> end; check_analyte -> use_endcapped; use_endcapped -> end; no_all -> check_sample; check_sample -> reduce_load; reduce_load -> end; check_sample -> dissolve_in_mp; dissolve_in_mp -> end; } caption: Troubleshooting workflow for poor peak shape in HPLC.
Q2: What causes peak fronting?
Peak fronting, where the front of the peak is broader than the back, is less common but can be caused by:
-
Poor Sample Solubility: If the dipeptide is not fully dissolved in the injection solvent or is less soluble in the mobile phase, it can lead to fronting.[3]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, use the smallest possible volume.
-
-
Column Collapse: This is a more severe issue where the packed bed of the column is damaged, often due to extreme pH or pressure, leading to a void at the column inlet.[3][7]
-
Solution: The column will likely need to be replaced. Always operate within the manufacturer's recommended pH and pressure limits.
-
Problem: Poor Resolution or Peak Co-elution
Q3: How can I improve the separation between my dipeptide of interest and impurities?
Achieving baseline separation is crucial for accurate quantification and purification. If your dipeptide co-elutes with other components, consider the following strategies:
-
Optimize the Gradient: A shallower gradient generally provides better resolution for peptides.[9][10]
-
Change the Mobile Phase Modifier/pH: Altering the pH can change the charge state of dipeptides and impurities, affecting their retention and potentially improving selectivity.[5] Using different ion-pairing reagents (e.g., formic acid instead of trifluoroacetic acid - TFA) can also alter selectivity.[5]
-
Adjust the Temperature: Temperature affects mobile phase viscosity and can change the selectivity of the separation.[5][9]
-
Solution: Try running the separation at different temperatures (e.g., 40°C vs. 60°C) to see if resolution improves.[5]
-
-
Change the Stationary Phase: If other optimizations fail, the column chemistry may not be suitable.
// Main path optimize_gradient [label="Optimize Gradient", fillcolor="#FBBC05", fontcolor="#202124"]; shallow_gradient [label="Make Gradient Shallower\n(e.g., decrease %B/min)"];
change_mobile_phase [label="Change Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust pH"]; change_modifier [label="Change Modifier\n(e.g., FA for TFA)"];
change_temp [label="Adjust Temperature", fillcolor="#FBBC05", fontcolor="#202124"];
change_column [label="Change Column", fillcolor="#FBBC05", fontcolor="#202124"]; diff_phase [label="Different Stationary Phase\n(e.g., C8, Phenyl)"];
end [label="Resolution Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> optimize_gradient; optimize_gradient -> shallow_gradient; shallow_gradient -> end [label="Success"]; shallow_gradient -> change_mobile_phase [label="No Improvement"];
change_mobile_phase -> adjust_ph; adjust_ph -> end [label="Success"]; adjust_ph -> change_modifier [label="No Improvement"]; change_modifier -> end [label="Success"]; change_modifier -> change_temp [label="No Improvement"];
change_temp -> end [label="Success"]; change_temp -> change_column [label="No Improvement"];
change_column -> diff_phase; diff_phase -> end; } caption: Decision tree for optimizing HPLC resolution.
Problem: Variable Retention Times
Q4: Why are the retention times of my dipeptide peaks shifting between runs?
Inconsistent retention times can make peak identification and quantification unreliable.[6] Drifting retention is often caused by a lack of equilibration, changes in the mobile phase, or system leaks.[6][12]
-
Insufficient Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of volatile components.[6]
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If using volatile modifiers like TFA, this is especially important.[6]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[5]
-
Solution: Use a column oven to maintain a constant temperature.[5]
-
-
System Leaks: A small, often invisible leak in the system can lead to a lower, fluctuating flow rate, causing retention times to increase.[6][14]
-
Solution: Perform a systematic check for leaks at all fittings, starting from the pump and moving towards the detector.
-
| Parameter | Potential Cause of Variability | Recommended Action |
| Flow Rate | Pump malfunction, leaks | Check for leaks, perform pump maintenance.[6] |
| Mobile Phase | Evaporation of volatile components, degradation | Prepare fresh mobile phase daily, keep bottles capped.[6] |
| Column | Insufficient equilibration, contamination buildup | Increase equilibration time, flush column regularly.[12][13] |
| Temperature | Ambient temperature changes | Use a column thermostat/oven.[5] |
Problem: High System Backpressure
Q5: My HPLC system pressure is suddenly very high. What should I do?
High backpressure can damage the pump, injector, and column.[15] The most common cause is a blockage somewhere in the flow path.[7][14]
-
Identify the Source of Blockage: Systematically isolate components to find the clog.
-
Solution: Start by disconnecting the column and running the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is upstream (e.g., in the tubing or injector).[15]
-
-
Clogged Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.[7][15]
-
Sample or Buffer Precipitation: If the sample precipitates in the mobile phase or if a buffer salt is not soluble in the organic solvent, it can cause a blockage.
-
Solution: Ensure your sample is fully soluble in the mobile phase. When using buffers, flush the system with water before switching to high concentrations of organic solvent to prevent salt precipitation.[7]
-
-
Prevention: The best approach is prevention.
Frequently Asked Questions (FAQs)
Q6: What is the best type of column for dipeptide purification?
For most dipeptides, a reversed-phase C18 column is the standard choice.[5] These columns provide good retention and selectivity for a wide range of peptide polarities. For very hydrophobic dipeptides, a C8 or C4 column might be more suitable.[5] Look for columns with high-purity silica (B1680970) and effective end-capping to ensure good peak shape.[9]
Q7: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase?
TFA serves two main purposes in peptide separations:
-
Acidification: At a typical concentration of 0.1%, it lowers the mobile phase pH, which protonates silanol groups on the column and acidic residues on the dipeptide, leading to sharper peaks and better retention.[5]
-
Ion-Pairing: TFA acts as an ion-pairing reagent, forming a neutral complex with positively charged basic residues on the dipeptide. This increases their hydrophobicity and retention on a reversed-phase column, further improving peak shape.[5][11]
Q8: Can I use formic acid instead of TFA?
Yes, formic acid (typically at 0.1%) is a common alternative to TFA. It is less aggressive as an ion-pairing agent, which can sometimes result in different selectivity.[5] A key advantage of formic acid is its compatibility with mass spectrometry (MS), as it causes less ion suppression than TFA.[9]
Q9: What is a typical starting gradient for dipeptide purification?
A good starting point for method development is a linear gradient from 5% to 60% Acetonitrile (B52724) (with 0.1% TFA) in water over 30-50 minutes.[10] After an initial run, the gradient can be optimized to be shallower around the retention time of your target dipeptide to improve resolution.[11][16]
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% TFA)
-
Solvent A (Aqueous):
-
Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.
-
Carefully add 1 mL of high-purity TFA.
-
Cap the bottle and mix thoroughly.
-
Degas the solvent by sonication for 15-20 minutes or by vacuum filtration.
-
-
Solvent B (Organic):
-
Measure 999 mL of HPLC-grade acetonitrile into a clean 1 L solvent bottle.
-
Carefully add 1 mL of high-purity TFA.
-
Cap the bottle and mix thoroughly.
-
Degas the solvent.
-
Protocol 2: General Dipeptide Purification Workflow
-
Sample Preparation:
-
System Equilibration:
-
Install the appropriate column (e.g., semi-preparative C18).
-
Flush the system and column with the initial mobile phase conditions (e.g., 95% A / 5% B) at the desired flow rate until the baseline and pressure are stable.
-
-
Analytical Scout Run:
-
Inject a small amount of the prepared sample onto an analytical column with the same stationary phase.
-
Run a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate retention time of the target dipeptide.[11]
-
-
Preparative Method Optimization:
-
Purification Run:
-
Inject the bulk of the sample onto the equilibrated preparative column.
-
Run the optimized preparative method.
-
-
Fraction Collection:
-
Collect fractions as the peaks elute from the column. Collect smaller fractions around the target peak to ensure high purity.
-
-
Purity Analysis and Lyophilization:
-
Analyze the collected fractions using an analytical HPLC method to determine their purity.
-
Combine the fractions that meet the desired purity level.
-
Lyophilize (freeze-dry) the combined pure fractions to obtain the final dipeptide product as a powder.[11]
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. waters.com [waters.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromtech.com [chromtech.com]
- 15. nacalai.com [nacalai.com]
- 16. biotage.com [biotage.com]
How to address batch-to-batch variability of commercial H-Val-Val-OH
Welcome to the Technical Support Center for H-Val-Val-OH. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of commercial this compound (Valylvaline).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or Valylvaline, is a dipeptide composed of two valine residues. It serves as a crucial building block in peptide synthesis and is utilized in various biochemical and pharmaceutical applications.[1] Its key uses include pharmaceutical development, particularly in creating targeted therapies, and in biotechnology to enhance the stability and efficacy of biologics.[1] It is also used in cosmetics to promote skin hydration and elasticity.[1]
Q2: What is batch-to-batch variability and why is it a concern for this compound?
Batch-to-batch variability refers to the slight differences that can occur in the chemical and physical properties of a compound between different manufacturing lots. For this compound, this variability can arise from inconsistencies in raw materials, the synthesis process, and purification methods.[2][3] These variations can significantly impact the reproducibility of experiments, the performance of bioassays, and the overall quality and safety of the final drug product.[3][4][5]
Q3: What are the primary sources of batch-to-batch variability in synthetic peptides like this compound?
The main sources of variability in synthetic peptides include:
-
Raw Material Inconsistency: Variations in the purity and quality of the starting amino acids and reagents.[2][3]
-
Solid-Phase Peptide Synthesis (SPPS) Inefficiencies: Incomplete amino acid coupling or deprotection steps can lead to the formation of deletion or truncated sequences.[2][6]
-
Cleavage and Deprotection: Incomplete removal of protecting groups from the peptide sequence.[2][3]
-
Purification Processes: Differences in the efficiency of purification techniques like High-Performance Liquid Chromatography (HPLC) can result in varying levels of process-related impurities.[2][3]
-
Lyophilization and Handling: Variations in the lyophilization (freeze-drying) process can affect the final water content, stability, and physical form of the peptide.[2][3]
-
Storage Conditions: Improper storage can lead to degradation of the peptide over time.[7]
Below is a diagram illustrating the potential sources of variability.
Caption: Sources of this compound Batch Variability.
Q4: What are the Critical Quality Attributes (CQAs) to monitor for this compound?
To ensure consistency across different batches, the following Critical Quality Attributes (CQAs) should be monitored.[3]
| CQA | Acceptable Range/Specification | Recommended Analytical Method |
| Identity | Conforms to the expected molecular weight and structure | Mass Spectrometry (MS)[3][8], NMR Spectroscopy[9][10] |
| Purity | ≥98% (HPLC)[11][12] | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[3][8] |
| Impurity Profile | Identification and quantification of any peak >0.1%[13] | RP-HPLC[13][14], LC-MS[13] |
| Peptide Content | Typically 70-90% (accounts for water and counterions) | Amino Acid Analysis (AAA)[2][8], Quantitative NMR (qNMR) |
| Appearance | White to off-white powder[1] | Visual Inspection |
| Solubility | Soluble in specified solvent at a defined concentration | Solubility Testing[15] |
| Water Content | Typically <10% | Karl Fischer Titration |
| Counterion Content | Varies (e.g., TFA, Acetate); must be quantified | Ion Chromatography, NMR |
Q5: What are common impurities found in commercial this compound?
Impurities can arise from various stages of the synthesis and purification process.
| Impurity Type | Potential Source |
| Deletion Sequences | Incomplete amino acid coupling during SPPS.[2] |
| Truncated Sequences | Incomplete deprotection steps during SPPS.[2] |
| Residual Protecting Groups | Incomplete removal of protecting groups during cleavage.[2] |
| Diastereomers | Racemization of amino acids during synthesis.[2] |
| Oxidized Peptides | Exposure to air and light during synthesis or storage.[2] |
| Residual Solvents | Incomplete removal of solvents used in synthesis and purification.[16] |
| Counterions (e.g., TFA) | From the HPLC purification process; can affect biological assays.[17][18] |
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound variability.
Caption: Troubleshooting Workflow for Batch Variability.
Problem: My biological assay results are inconsistent between different batches of this compound.
Possible Causes:
-
Different Net Peptide Content: Lyophilized peptides contain water and counterions, meaning the gross weight is not the net peptide weight.[8][15] A difference in peptide content between batches will lead to different effective concentrations in your assay.[3]
-
Presence of Agonistic or Antagonistic Impurities: Even small amounts of impurities can interfere with biological assays.[2]
-
Variations in Solubility: Poor or inconsistent solubility can lead to lower effective concentrations.[2][7]
Solutions:
-
Quantify Peptide Content: Use Amino Acid Analysis (AAA) to determine the exact peptide content for each batch.[2][8]
-
Normalize Concentration: Prepare solutions based on the net peptide content, not the gross weight, to ensure consistent concentrations between batches.
-
Check for Impurities: Analyze both batches using RP-HPLC to compare purity and impurity profiles.[14] If new or larger impurity peaks are present in the problematic batch, this could be the source of the issue.
-
Assess Solubility: Perform a solubility test to ensure both batches dissolve completely in your assay buffer.[7][15]
Problem: A new batch of this compound has a different appearance or is difficult to dissolve.
Possible Causes:
-
High Water Content: Inadequate lyophilization can result in higher residual water content, which may affect the appearance and solubility.
-
Different Counterions: The type of counterion (e.g., TFA vs. acetate) can influence the hygroscopicity and solubility of the peptide.[17]
-
Aggregation: Peptides containing hydrophobic residues like valine can be prone to aggregation, which can be influenced by synthesis and handling conditions.
Solutions:
-
Verify CoA: Check the Certificate of Analysis for information on appearance, water content, and counterion type.
-
Solubility Testing: Follow a systematic protocol to test solubility in different solvents. It may be necessary to use a small amount of organic solvent like DMSO or acetonitrile (B52724) to aid dissolution before adding aqueous buffer.
-
Request Water Content Analysis: If not provided on the CoA, request Karl Fischer titration data from the supplier or perform it in-house.
Problem: My peptide concentration, calculated by UV-Vis spectroscopy, seems incorrect.
Possible Causes:
-
Inaccurate Method for this compound: this compound does not contain any chromophoric amino acids (like Trp, Tyr, or Phe), making concentration determination by UV-Vis spectroscopy at 280 nm unreliable. Relying on this method is a common source of error.[2]
Solutions:
-
Use a Reliable Quantification Method: The most accurate method for determining peptide concentration is Amino Acid Analysis (AAA).[2][8] This method hydrolyzes the peptide into its constituent amino acids, which are then quantified.
-
Calculate Based on Net Peptide Content: Once the net peptide content is known from AAA, you can accurately calculate the concentration based on the weight of the lyophilized powder.
Key Experimental Protocols
Protocol 1: Purity and Impurity Analysis by RP-HPLC
Objective: To assess the purity of this compound and identify any impurities.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound (Expected [M+H]⁺: 217.29 g/mol ).
Materials:
-
This compound sample (dissolved at ~0.1 mg/mL)
-
Mass spectrometer with electrospray ionization (ESI) source
Procedure:
-
Sample Infusion: Introduce the sample solution directly into the ESI source via a syringe pump.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V
-
-
Analysis: Acquire the mass spectrum and identify the peak corresponding to the protonated molecule [M+H]⁺.
Protocol 3: Peptide Content Determination by Amino Acid Analysis (AAA)
Objective: To accurately quantify the amount of peptide in a lyophilized powder.
Procedure:
-
Hydrolysis: An accurately weighed sample of the peptide is hydrolyzed in 6N HCl at 110°C for 24 hours. This breaks the peptide bonds, releasing the individual amino acids.
-
Derivatization: The free amino acids are derivatized with a fluorescent tag (e.g., using the Waters AccQ•Tag™ system).[8]
-
Chromatographic Separation: The derivatized amino acids are separated by RP-HPLC.
-
Quantification: The amount of each amino acid is quantified by comparing the peak areas to a known standard. The total peptide content is then calculated based on the amount of valine detected and the known molecular weight of this compound.[8]
Protocol 4: Solubility Assessment
Objective: To determine the solubility of this compound in a specific solvent.
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into a clear vial.
-
Add a small, measured volume of the desired solvent (e.g., 100 µL of water or buffer).
-
Vortex the vial for 30 seconds.
-
Visually inspect for any undissolved particles against a dark background.
-
If the peptide is fully dissolved, the solubility is at least 10 mg/mL.
-
If not fully dissolved, incrementally add more solvent, vortexing after each addition, until complete dissolution is achieved. Record the final volume to calculate the solubility.
-
For a more quantitative assessment, a turbidimetric solubility assay can be employed.[15]
By implementing these structured FAQs, troubleshooting guides, and standardized protocols, researchers can better understand, identify, and mitigate the effects of batch-to-batch variability of this compound, leading to more robust and reproducible scientific outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact Of Excipient Variability On Drug Product Processing And Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. ijsra.net [ijsra.net]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc- D -Val-OH = 98.0 HPLC 84624-17-9 [sigmaaldrich.com]
- 12. Fmoc-Val-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. jpt.com [jpt.com]
- 16. youtube.com [youtube.com]
- 17. H-Val-Val-Val-OH peptide [novoprolabs.com]
- 18. genscript.com [genscript.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of Synthesized H-Val-Val-OH
This guide provides a comprehensive comparison of standard analytical methods for the structural validation of the synthesized dipeptide, H-Val-Val-OH (Valylvaline). Targeted at researchers, scientists, and professionals in drug development, this document outlines key experimental protocols and presents comparative data to ensure the identity, purity, and structural integrity of the target molecule.[1][2]
The validation of a synthesized peptide is a critical step to ensure its suitability for further applications, from biochemical assays to pharmaceutical development. A multi-faceted analytical approach is required to unambiguously confirm the molecular structure, sequence, and purity. This guide focuses on four primary techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Mass Spectrometry (MS): The Identity Check
Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized peptide.[3] For this compound, techniques like Electrospray Ionization (ESI) are used to generate ions and determine the mass-to-charge ratio (m/z), which directly confirms the peptide's elemental composition.
| Parameter | Expected Value | Alternative Adduct | Expected Value |
| Molecular Formula | C₁₀H₂₀N₂O₃ | ||
| Molecular Weight | 216.28 g/mol | ||
| Primary Ion (ESI+) | [M+H]⁺ | Sodium Adduct | [M+Na]⁺ |
| Expected m/z | 217.15 | Expected m/z | 239.13 |
-
Sample Preparation: Dissolve the purified this compound peptide in a solvent compatible with ESI, typically a solution of 50% acetonitrile (B52724) in water containing 0.1% formic acid, to a final concentration of approximately 10 µg/mL.[3]
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source.[4]
-
Analysis: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 100-500.
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and any other common adducts (e.g., [M+Na]⁺) to confirm the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the molecule, making it a powerful tool for unambiguous structure elucidation.[5][6] Both ¹H NMR and ¹³C NMR are employed to confirm the presence of all expected atoms and their arrangement in the this compound structure.
Table 2a: Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| α-H (N-terminal Val) | ~3.85 | d | ~4.5 | 1H |
| α-H (C-terminal Val) | ~4.20 | dd | ~8.0, ~4.5 | 1H |
| β-H (both Val) | ~2.15 | m | - | 2H |
| γ-CH₃ (both Val) | ~0.95-1.05 | d | ~7.0 | 12H |
Table 2b: Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~174.5 |
| C=O (Carboxyl) | ~177.0 |
| α-C (N-terminal Val) | ~59.5 |
| α-C (C-terminal Val) | ~58.0 |
| β-C (both Val) | ~30.5 |
| γ-C (both Val) | ~18.5, ~19.0 |
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign peaks based on their chemical shift, multiplicity, and coupling constants.[7] Assign ¹³C peaks based on expected chemical shifts.
High-Performance Liquid Chromatography (HPLC): The Purity Assessment
HPLC is the gold standard for determining the purity of synthesized peptides.[8] A reversed-phase HPLC method separates the target peptide from impurities based on hydrophobicity. Chiral HPLC methods can also be developed to confirm the enantiomeric purity (L-Val vs. D-Val).[9][10]
| Parameter | Typical Value / Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Expected Retention Time | ~12-15 minutes (highly method-dependent) |
| Purity Assessment | >98% (by peak area integration) |
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL. Dilute as necessary for injection (e.g., to 0.1 mg/mL).
-
Instrumentation: Use an HPLC system with a gradient pump, autosampler, column thermostat (e.g., 40°C), and a UV detector.[11]
-
Analysis: Equilibrate the column with the initial mobile phase conditions. Inject 10-20 µL of the sample.
-
Data Acquisition: Run the gradient method and record the chromatogram at 214 nm (peptide bond absorption).
-
Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups within the peptide structure.[12] For this compound, this includes the amide bond, the carboxylic acid, and the amine group, each of which has a characteristic absorption frequency.[13]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amine/Amide) | Stretch | 3300 - 3100 (broad) |
| C-H (Aliphatic) | Stretch | 2960 - 2870 |
| C=O (Carboxylic Acid) | Stretch | ~1725 |
| C=O (Amide I) | Stretch | ~1650 |
| N-H (Amide II) | Bend | ~1540 |
-
Sample Preparation: Place a small amount of the solid, dry this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample scan to the background scan to produce the absorbance spectrum. Identify the characteristic peaks corresponding to the functional groups of the dipeptide.
Visualizing the Validation Process
The following diagrams illustrate the overall workflow for peptide validation and compare the information provided by each analytical technique.
Caption: A high-level overview of the synthesis and structural validation process.
Caption: This diagram shows how different techniques provide complementary data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Structural identification of valine hydroperoxides and hydroxides on radical-damaged amino acid, peptide, and protein molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fourier Transform Infrared Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. Protein Secondary Structural Analysis by FTIR â Peptide & Protein [ssi.shimadzu.com]
A Comparative Analysis of H-Val-Val-OH and Other Dipeptides for Research and Drug Development
For Immediate Publication
This guide provides a comprehensive comparative analysis of the dipeptide H-Val-Val-OH against other structurally similar dipeptides, offering valuable insights for researchers, scientists, and drug development professionals. By examining key physicochemical properties, biological activities, and performance in various assays, this document aims to inform the selection and application of dipeptides in therapeutic and research contexts.
Executive Summary
This compound, a dipeptide composed of two valine residues, exhibits distinct characteristics owing to its hydrophobic and branched-chain nature. This analysis delves into its stability, potential biological interactions, and cytotoxic effects, drawing comparisons with other dipeptides such as those containing leucine (B10760876) and isoleucine. While direct comparative data for this compound is often limited, this guide synthesizes available information on its constituent amino acid, valine, and related dipeptides to provide a robust comparative framework.
Physicochemical Properties
The physicochemical properties of a dipeptide are fundamental to its behavior in biological systems, influencing its solubility, stability, and ability to interact with cellular components. Valine, the constituent amino acid of this compound, is a nonpolar, hydrophobic amino acid with a distinctive isopropyl side chain.[][2][3] This inherent hydrophobicity plays a significant role in the characteristics of Val-Val dipeptides.
Dipeptides, in general, tend to be more soluble in water than their parent amino acids.[4] However, the solubility of dipeptides containing branched-chain amino acids like valine, leucine, and isoleucine is pH-dependent and generally lower than more polar dipeptides.[5]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | H-Leu-Leu-OH | H-Ile-Ile-OH | General Characteristics of Hydrophobic Dipeptides |
| Molecular Formula | C₁₀H₂₀N₂O₃ | C₁₂H₂₄N₂O₃ | C₁₂H₂₄N₂O₃ | Composed of nonpolar amino acids. |
| Molecular Weight | 216.28 g/mol | 244.32 g/mol | 244.32 g/mol | Varies based on constituent amino acids. |
| Appearance | White crystalline solid[6] | Not specified | Not specified | Typically white crystalline solids. |
| Solubility in Water | 85 g/L (for Valine)[7] | Generally low, pH-dependent[5] | Generally low, pH-dependent[5] | More soluble than parent amino acids, but less than polar dipeptides.[4][8] |
| Hydrophobicity | High | High | High | A defining characteristic influencing interactions.[][2][3] |
Biological Stability and Degradation
Experimental Protocol: In Vitro Plasma Stability Assay
A common method to assess peptide stability involves incubating the peptide in plasma and quantifying its degradation over time using LC-MS.
-
Preparation: A stock solution of the dipeptide is prepared and added to fresh human plasma to a final concentration (e.g., 10 µM).
-
Incubation: The plasma-peptide mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Sample Processing: The reaction is quenched by adding a precipitation agent (e.g., acetonitrile). The samples are then centrifuged to remove precipitated proteins.
-
LC-MS Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact dipeptide remaining at each time point.
-
Data Analysis: The percentage of intact dipeptide is plotted against time, and the half-life (t₁/₂) is calculated.
Receptor Binding and Signaling Pathways
The biological effects of dipeptides are often mediated through their interaction with specific cellular receptors, which in turn can modulate intracellular signaling pathways. The hydrophobicity of a peptide is a key determinant in its ability to bind to receptors.[5] While specific receptor targets for this compound have not been extensively characterized, dipeptides with hydrophobic residues have been shown to possess biological activities. For instance, the dipeptide Leu-Ile has been found to induce the synthesis of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), suggesting an interaction with neuronal signaling pathways.[11]
Peptides can influence key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are crucial regulators of cell proliferation, survival, and apoptosis.[12][13][14] Dysregulation of these pathways is a hallmark of many cancers.
Experimental Protocol: Western Blot Analysis of Signaling Pathways
Western blotting can be used to assess the activation state of key proteins in the MAPK and PI3K/Akt pathways following dipeptide treatment.
-
Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, MCF-7) are cultured and treated with various concentrations of the dipeptide for a specified duration.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
Detection: A secondary antibody conjugated to an enzyme is used for detection, and the protein bands are visualized.
-
Analysis: The intensity of the bands for the phosphorylated proteins is normalized to the total protein levels to determine the effect of the dipeptide on pathway activation.
Cytotoxicity and Apoptosis Induction
The potential of peptides to induce cytotoxicity in cancer cells is a significant area of research. Some dipeptides have been shown to exhibit antimicrobial and antimalarial activities, suggesting they can have specific biological effects.[10] The cytotoxicity of peptides can vary depending on the cell line and the amino acid composition. For instance, peptides rich in leucine have been shown to have stronger antimicrobial activity and cytotoxicity compared to those rich in valine.[15]
Table 2: Comparative Cytotoxicity (Hypothetical IC₅₀ Values)
| Dipeptide | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | Normal Fibroblasts |
| This compound | >100 µM | >100 µM | >100 µM |
| H-Leu-Leu-OH | 50 µM | 75 µM | >100 µM |
| H-Ile-Ile-OH | 80 µM | 90 µM | >100 µM |
| Doxorubicin (Control) | 0.5 µM | 1 µM | 5 µM |
| Note: These are hypothetical values for illustrative purposes, as direct comparative experimental data for these specific dipeptides on these cell lines is limited. |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the dipeptides for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[16][17][18]
Experimental Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the dipeptide as in the cytotoxicity assay.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).[17][19][20][21]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Conclusion
This compound, as a dipeptide composed of two hydrophobic, branched-chain amino acids, possesses distinct physicochemical properties that likely influence its biological behavior. While direct comparative data is emerging, analysis of its constituent amino acid and structurally similar dipeptides suggests that it may have lower aqueous solubility and potentially different stability and bioactivity profiles compared to more polar or linear dipeptides. Further research is warranted to fully elucidate the receptor binding profile, impact on signaling pathways, and cytotoxic potential of this compound in various cell types. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be invaluable for the rational design and application of dipeptides in drug development and biomedical research.
References
- 2. study.com [study.com]
- 3. Amino Acids - Valine [biology.arizona.edu]
- 4. bachem.com [bachem.com]
- 5. Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wanwei-chemical.com [wanwei-chemical.com]
- 7. Valine - Wikipedia [en.wikipedia.org]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. nutrivore.com [nutrivore.com]
- 10. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophobic dipeptide Leu-Ile protects against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. kumc.edu [kumc.edu]
- 20. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
H-Val-Val-OH vs. L-Valine in Cell Culture Supplementation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of optimizing cell culture processes for enhanced productivity and product quality, the choice of nutrient supplementation is paramount. Valine, an essential branched-chain amino acid, plays a critical role in cellular metabolism, growth, and protein synthesis. While L-Valine is the conventional choice for supplementation, the dipeptide form, H-Val-Val-OH (Valyl-Valine), presents a promising alternative. This guide provides an objective comparison of this compound and L-Valine, supported by experimental data, to inform decisions in cell culture media design and process development.
Performance Comparison: this compound and L-Valine
The primary advantages of using dipeptides like this compound over free amino acids such as L-Valine lie in their improved stability and solubility.[1] Dipeptides are more resistant to spontaneous degradation in liquid culture media, ensuring a consistent and sustained supply of amino acids to the cells over extended culture periods.[1] Furthermore, their enhanced solubility allows for the preparation of more concentrated feed solutions without the risk of precipitation, a critical factor in modern high-density cell cultures.[1]
While direct comparative quantitative data for this compound is not extensively available in peer-reviewed literature, the performance of other dipeptides, such as Glycyl-L-tyrosine (GY), in Chinese Hamster Ovary (CHO) cell culture offers valuable insights into the potential benefits of dipeptide supplementation.
Table 1: Effect of Dipeptide (Glycyl-L-tyrosine) Supplementation on IgG-producing CHO Cell Culture
| GY Concentration | Peak Viable Cell Density (x10^6 cells/mL) | Final Titer (Normalized) |
| 0.25x | 26.55 | 74.3% |
| 0.5x | 36.15 | 100% |
| 1.0x | 24.33 | 79.5% |
| 2.0x | 37.20 | 74.76% |
| Data adapted from a study on Glycyl-L-tyrosine, indicating that an optimal concentration of a dipeptide supplement can significantly enhance cell density and product titer.[1] |
In contrast, L-Valine supplementation has been shown to directly impact cellular signaling pathways that regulate protein synthesis. Studies have demonstrated that L-Valine activates the mTOR signaling pathway, a key regulator of cell growth and proliferation.
Table 2: Effect of L-Valine Concentration on mTOR Signaling Pathway in MAC-T Cells
| L-Valine Concentration (mM) | p-mTOR/mTOR Ratio (Fold Change) | p-S6K1/S6K1 Ratio (Fold Change) | α-Casein Synthesis (ng/mL) |
| 0.000 | 1.00 | 1.00 | 150 |
| 6.384 (1x) | 1.8 | 2.2 | 250 |
| 12.768 (2x) | 2.5 | 3.0 | 320 |
| 25.536 (4x) | 3.2 | 3.8 | 400 |
| 51.072 (8x) | 2.8 | 3.5 | 380 |
| Data adapted from a study on the effect of L-Valine on α-casein synthesis and mTOR signaling.[2] |
This data indicates that an optimal concentration of L-Valine can significantly enhance the phosphorylation of key proteins in the mTOR pathway, leading to increased protein synthesis.[2]
Signaling Pathways and Metabolic Fate
L-Valine and the mTOR Signaling Pathway
L-Valine, as a branched-chain amino acid, plays a crucial role in activating the mTOR signaling pathway. The availability of amino acids is sensed by the cell and signals through the Rag GTPases to activate mTORC1. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis, cell growth, and proliferation.
Caption: L-Valine activates the mTOR signaling pathway to promote protein synthesis and cell growth.
Proposed Metabolic Fate of this compound
The dipeptide this compound is expected to be taken up by the cells through peptide transporters. Once inside the cell, it is hydrolyzed by intracellular peptidases into two individual L-Valine molecules. These L-Valine molecules then enter the cellular amino acid pool and are utilized for protein synthesis and other metabolic pathways.
Caption: Proposed metabolic pathway of this compound in cultured cells.
Experimental Protocols
1. Preparation of this compound and L-Valine Stock Solutions
This protocol describes the preparation of sterile, concentrated stock solutions suitable for addition to cell culture media.
-
Materials:
-
This compound powder
-
L-Valine powder
-
High-purity water for injection (WFI) or cell culture grade water
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Analytical balance
-
pH meter (optional)
-
Sterile workspace (e.g., laminar flow hood)
-
-
Procedure:
-
In a sterile workspace, weigh the desired amount of this compound or L-Valine powder.
-
Transfer the powder to a sterile conical tube.
-
Add a specific volume of WFI or cell culture grade water to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolve the powder completely by vortexing or gentle agitation.
-
Check the pH of the solution and adjust to be compatible with your cell culture medium (typically between 7.0 and 7.4) using sterile, dilute NaOH or HCl, if necessary. Dipeptides generally have good solubility at neutral pH.[1]
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
2. Fed-Batch CHO Cell Culture Supplementation
This protocol outlines the procedure for adding the prepared stock solutions to a fed-batch CHO cell culture.
-
Materials:
-
Suspension-adapted CHO cells
-
Basal CHO cell culture medium
-
Sterile this compound and L-Valine stock solutions
-
Other feed supplements (e.g., concentrated glucose, other amino acids)
-
Culture vessels (e.g., shake flasks, bioreactors)
-
Sterile pipettes or syringes
-
-
Procedure:
-
Cell Culture Initiation: Seed CHO cells at a desired viable cell density (e.g., 0.3-0.5 x 10^6 cells/mL) in the culture vessel containing the basal medium.
-
Culture Monitoring: Monitor viable cell density, viability, and key metabolite concentrations (e.g., glucose, lactate, ammonia) daily.
-
Feeding Strategy: Begin feeding the culture on a predetermined schedule (e.g., starting on day 3) or when a key nutrient is depleted.
-
Supplement Addition: Thaw an aliquot of the sterile stock solution (this compound or L-Valine). Add the calculated volume to the culture to achieve the desired final concentration. This can be done as a bolus feed or as part of a continuous feeding strategy.
-
Continued Monitoring: Continue to monitor cell growth, viability, and productivity (e.g., antibody titer) throughout the culture period.
-
Data Analysis: At the end of the culture, compare the performance of the cultures supplemented with this compound to those supplemented with L-Valine and a control culture (no additional valine supplementation) in terms of peak viable cell density, culture duration, final product titer, and specific productivity.
-
Caption: General workflow for comparing this compound and L-Valine supplementation in CHO cell culture.
Conclusion
The choice between this compound and L-Valine for cell culture supplementation depends on the specific process requirements and optimization goals. L-Valine is a well-established supplement that directly influences key signaling pathways for protein synthesis. This compound, as a dipeptide, offers significant advantages in terms of chemical stability and solubility, which can lead to more robust and reproducible culture performance, particularly in high-density and perfusion systems. The presented data, while indirect for this compound, strongly suggests that dipeptide supplementation can lead to increased cell density and product titers. Researchers and process development scientists are encouraged to perform head-to-head comparisons using the provided protocols to determine the optimal valine source for their specific cell lines and culture processes.
References
A Comparative Guide to the Biological Activity of H-Val-Val-OH and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of the dipeptide H-Val-Val-OH and its structurally related analogs. While direct comparative studies on this compound are limited in publicly available literature, this document synthesizes findings from research on similar dipeptides and peptide analogs to offer insights into their potential therapeutic applications, focusing on antimicrobial and antioxidant activities. The information is supported by experimental data from various studies and includes detailed experimental protocols for key assays.
Introduction to this compound
This compound, or Valylvaline, is a dipeptide composed of two valine amino acid residues. Dipeptides are of significant interest in pharmaceutical research due to their role as signaling molecules and their potential as therapeutic agents. They can exhibit a range of biological activities, including antimicrobial, antioxidant, and antihypertensive properties. The modification of the basic dipeptide structure can lead to analogs with enhanced potency, stability, and target specificity.
Comparative Biological Activity
This section compares the biological activities of this compound analogs, focusing on antimicrobial and antioxidant properties, based on available research data.
Antimicrobial Activity
Table 1: Comparative Antimicrobial Activity of Dipeptide Analogs
| Compound/Analog | Target Microorganism | Activity Metric (e.g., MIC) | Reference |
| Leu-Val based dipeptide-carboxamide derivatives | Staphylococcus aureus | MIC: 1.1 x 10⁻³ M - 1.2 x 10⁻³ M | [1][2][3] |
| Bacillus subtilis | MIC: 5.7 x 10⁻⁴ M - 6.0 x 10⁻³ M | [1][3] | |
| Escherichia coli | MIC: 9.5 x 10⁻⁴ M | [1] | |
| Candida albicans | MIC: 1.3 x 10⁻³ M | [1][3] | |
| Aspergillus niger | MIC: 1.3 x 10⁻⁴ M | [1] | |
| L-norvalyl-L-chlorovinylglycine | Gram-positive organisms (including MRSA) | Good activity (qualitative) | [4] |
| Simple Dipeptides (DP1, DP2) | Bacillus subtilis | MIC: 6.25 µg/ml | [5] |
| Escherichia coli | MIC: 12.5 µg/ml | [5] | |
| Pseudomonas vulgaris | MIC: 12.5 µg/ml | [5] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Antioxidant Activity
The antioxidant potential of dipeptides is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for this assessment. The presence of hydrophobic and aromatic amino acids is often correlated with higher antioxidant activity[6].
Table 2: Comparative Antioxidant Activity of Dipeptides
| Dipeptide/Analog | Assay | Activity Metric (e.g., IC50, % Scavenging) | Reference |
| Cornus officinalis peptides | DPPH Radical Scavenging | 48.47% scavenging rate | [7] |
| Hydroxyl Radical Scavenging | 29.41% scavenging rate | [7] | |
| Gly-Pro-Pro | DPPH Radical Scavenging | EC50: 6310 µM | [8] |
| Hydroxyl Radical Scavenging | EC50: 7700 µM | [8] | |
| ABTS Radical Scavenging | EC50: 8100 µM | [8] | |
| Sophia/Camelina Hydrolysates | DPPH Radical Scavenging | 17-36% scavenging activity | [6] |
| ABTS Radical Scavenging | 26-46% scavenging activity | [6] |
IC50/EC50: The concentration of the substance that causes 50% inhibition/effect. Lower values indicate higher potency.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[9][10][11][12][13]
Objective: To determine the lowest concentration of a dipeptide analog that visibly inhibits the growth of a specific microorganism.
Materials:
-
Test dipeptide analogs
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Preparation of Dipeptide Dilutions:
-
Prepare a stock solution of the dipeptide analog in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the microtiter plate using fresh growth medium to obtain a range of concentrations.
-
-
Inoculation:
-
Add a defined volume of the standardized bacterial inoculum to each well containing the dipeptide dilutions.
-
Include a positive control (bacteria with no dipeptide) and a negative control (broth only).
-
-
Incubation:
-
Determination of MIC:
Diagram of MIC Assay Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[14][15][16][17]
Objective: To quantify the antioxidant activity of this compound and its analogs.
Materials:
-
Test dipeptide analogs
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Spectrophotometer or microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.[15]
-
-
Preparation of Test Samples:
-
Dissolve the dipeptide analogs in a suitable solvent to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution.
-
-
Reaction:
-
Add a specific volume of the dipeptide solution to an equal volume of the DPPH working solution.
-
Include a blank (solvent + DPPH) and a positive control.
-
-
Incubation:
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm.[15]
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Diagram of DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Potential Signaling Pathways
While specific signaling pathways for this compound are not well-documented, peptides can act as signaling molecules that modulate various cellular processes. For instance, a synthetic tripeptide (Glu-Val-Trp) has been shown to protect cells from toxicity by activating the NGF-signaling pathway.[18] Furthermore, amino acids like valine are known to influence pathways such as autophagy and apoptosis.[19] The diagram below illustrates a generalized potential mechanism of action for a bioactive peptide.
Diagram of a Potential Peptide Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking [frontiersin.org]
- 4. Antibacterial activities of fluorovinyl- and chlorovinylglycine and several derived dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and Evaluation of Antioxidant Activities of Bioactive Peptides Obtained from Cornus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. mdpi.com [mdpi.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. marinebiology.pt [marinebiology.pt]
- 18. A synthetic snake-venom-based tripeptide (Glu-Val-Trp) protects PC12 cells from MPP+ toxicity by activating the NGF-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signal Peptides: From Molecular Mechanisms to Applications in Protein and Vaccine Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Direct Evidence for H-Val-Val-OH in Specific Biological Pathways
A comprehensive review of available scientific literature reveals a significant gap in the direct validation of H-Val-Val-OH's role in specific biological pathways. The dipeptide, consisting of two valine residues, is primarily documented as a synthetic building block in chemical and pharmaceutical research, notably in the synthesis of protease inhibitors like Poststatin.[1] While its use is mentioned in broader research contexts such as drug development and biotechnology, specific experimental data detailing its direct biological activity, mechanism of action, or interaction with signaling cascades is currently unavailable.[2]
This guide, therefore, cannot provide a direct comparison of this compound's performance against alternatives in specific pathways due to the absence of published experimental data. However, to provide a relevant framework for researchers, this document will focus on the well-documented biological roles of its constituent amino acid, L-valine, and related valine-containing peptides. This information can serve as a foundation for hypothesizing potential, yet unproven, roles for this compound and for designing future experimental investigations.
Potential Biological Roles Inferred from L-Valine
L-valine, an essential branched-chain amino acid (BCAA), is known to play a significant role in several key cellular processes.[3][4] Understanding these functions is crucial for postulating the potential, though currently speculative, bioactivity of this compound.
Mitochondrial Function and Oxidative Stress
Recent studies have highlighted L-valine's role in enhancing mitochondrial function and protecting against oxidative stress. In vitro studies using C2C12 skeletal muscle cells have shown that L-valine treatment can increase the expression of genes involved in mitochondrial biogenesis and dynamics.[5] Furthermore, L-valine has been demonstrated to improve mitochondrial respiration and ATP production while reducing reactive oxygen species (ROS) production under conditions of oxidative stress.[5]
Table 1: Summary of L-Valine's Effects on Mitochondrial Function in C2C12 Cells
| Parameter | Effect of L-Valine Treatment | Reference |
| Gene Expression | ||
| PGC-1α, PGC-1β | Increased | [5] |
| MFN1, MFN2, Fis1 | Increased | [5] |
| Mitochondrial Respiration | ||
| Basal Respiration | Improved | [6] |
| Maximal ETC Capacity | Improved | [6] |
| Oxidative Stress | ||
| Mitochondrial ROS | Reduced | [5] |
| ATP Generation | Improved | [5] |
Experimental Protocol: Analysis of Mitochondrial Respiration
A detailed methodology for assessing mitochondrial function in response to L-valine, adapted from published research, is as follows:[6]
-
Cell Culture: C2C12 myoblasts are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are treated with a 1.0 mM concentration of L-valine for 24 hours.
-
High-Resolution Respirometry: An Oroboros Oxygraph-O2K is used to measure mitochondrial respiration in intact cells.
-
Protocol:
-
Cells are harvested and resuspended in a respiration medium.
-
Basal respiration is measured.
-
Oligomycin (ATP synthase inhibitor) is added to determine leak respiration.
-
FCCP (a protonophore) is titrated to determine the maximal capacity of the electron transport chain (ETC).
-
Rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) are added to shut down mitochondrial respiration and measure residual oxygen consumption.
-
mTORC1 Signaling Pathway
As a BCAA, L-valine is involved in the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[7] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.[7] Activation of mTORC1 by BCAAs can influence downstream processes such as autophagy.[7]
Diagram of the Hypothesized mTORC1 Pathway Involvement
Caption: Hypothetical activation of the mTORC1 pathway by L-Valine.
Comparison with Other Valine-Containing Peptides
While data on this compound is scarce, studies on other peptides containing valine offer insights into how this amino acid influences peptide function. For example, research comparing leucine-rich and valine-rich antimicrobial peptides has shown that valine-containing peptides exhibit different mechanisms of action at the cell membrane.[8][9] Valine-rich peptides were found to have weaker antimicrobial activity but also lower cytotoxicity compared to their leucine-rich counterparts, potentially acting through the formation of small channels rather than membrane disruption.[8][9]
Table 2: Comparison of Leucine-Rich vs. Valine-Rich Antimicrobial Peptides
| Characteristic | Leucine-Rich Peptides | Valine-Rich Peptides | Reference |
| Antimicrobial Activity | 4- to 16-fold stronger | Weaker | [8] |
| Haemolysis & Cytotoxicity | Higher | None detected / Weak | [8] |
| Mechanism of Action | Membrane-disrupting | Formation of small channels | [8][9] |
Experimental Workflow for Assessing Antimicrobial Activity
Caption: Workflow for comparing the bioactivity of different peptides.
Conclusion and Future Directions
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]
- 5. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The effects of Leu or Val residues on cell selectivity of α-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
Comparative Analysis of Anti-H-Val-Val-OH Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of a hypothetical anti-H-Val-Val-OH (Val-Val) antibody against structurally similar molecules. The data presented herein is representative and intended to illustrate the principles of antibody specificity analysis. All experimental protocols are detailed to allow for replication and adaptation in your own research.
Cross-Reactivity Profile of Anti-H-Val-Val-OH Antibody
The specificity of an antibody is paramount in ensuring accurate and reliable experimental results. Cross-reactivity, the binding of an antibody to non-target molecules, can lead to false positives and misinterpretation of data. In this section, we present a summary of the cross-reactivity of a putative polyclonal anti-H-Val-Val-OH antibody, as determined by competitive Enzyme-Linked Immunosorbent Assay (ELISA).
The percentage of cross-reactivity is calculated by comparing the concentration of the competitor molecule required to inhibit 50% of the antibody binding to the concentration of H-Val-Val-OH required for the same level of inhibition.
| Compound | Structure | % Cross-Reactivity |
| This compound | Valine-Valine Dipeptide | 100% |
| H-Val-Ala-OH | Valine-Alanine Dipeptide | 12.5% |
| H-Ala-Val-OH | Alanine-Valine Dipeptide | 8.2% |
| H-Leu-Val-OH | Leucine-Valine Dipeptide | 5.1% |
| H-Val-OH | L-Valine | < 0.1% |
| H-Ala-OH | L-Alanine | < 0.1% |
| H-Leu-OH | L-Leucine | < 0.1% |
| H-Val-Val-Val-OH | Valine-Valine-Valine Tripeptide | 1.5% |
This is a representative dataset and actual results may vary.
Experimental Methodologies
Detailed protocols for the key experiments used to determine antibody specificity and cross-reactivity are provided below.
Competitive ELISA Protocol
Competitive ELISA is a highly sensitive method for quantifying antigen concentration and determining antibody specificity by measuring the competition between a labeled and unlabeled antigen for a limited number of antibody binding sites.[1][2][3]
Materials:
-
96-well microtiter plates
-
Anti-H-Val-Val-OH polyclonal antibody
-
This compound dipeptide (for coating and as a standard)
-
Competing dipeptides and amino acids
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween 20)
-
Blocking Buffer (PBS with 1% BSA)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of 1 µg/mL this compound in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare a series of dilutions of the competing molecules (e.g., H-Val-Ala-OH, H-Val-OH) and the this compound standard in blocking buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of the diluted anti-H-Val-Val-OH antibody with 50 µL of each competitor dilution or the this compound standard for 1 hour at room temperature.
-
-
Incubation: Transfer 100 µL of the antibody/competitor mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: The concentration of the competing antigen is inversely proportional to the signal. Calculate the IC50 (the concentration of competitor that inhibits 50% of the signal) for each compound and determine the percent cross-reactivity relative to this compound.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data on association and dissociation rates.[4]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-H-Val-Val-OH antibody (ligand)
-
This compound and competitor molecules (analytes)
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Surface Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.
-
Ligand Immobilization: Immobilize the anti-H-Val-Val-OH antibody onto the activated sensor surface via amine coupling to achieve a target immobilization level. A reference flow cell should be prepared by deactivating the surface with ethanolamine (B43304) without antibody immobilization.
-
Analyte Injection: Inject a series of concentrations of this compound (analyte) over the sensor surface at a constant flow rate.
-
Dissociation: Allow the running buffer to flow over the surface to monitor the dissociation of the analyte from the ligand.
-
Regeneration: If necessary, inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove any remaining bound analyte.
-
Competitor Analysis: Repeat steps 3-5 with the competitor molecules at the same concentration range as this compound.
-
Data Analysis: The binding response is measured in resonance units (RU). Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for each interaction. The relative binding affinities of the competitor molecules compared to this compound indicate the degree of cross-reactivity.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for competitive ELISA and Surface Plasmon Resonance.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for Surface Plasmon Resonance.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of L-valyl-L-valine: Chemical vs. Enzymatic Routes
For researchers and professionals in drug development and biochemical research, the synthesis of dipeptides is a fundamental process. L-valyl-L-valine, a dipeptide composed of two sterically hindered amino acids, presents unique challenges in its synthesis. This guide provides a comprehensive benchmark of different synthesis routes for L-valyl-L-valine, focusing on chemical and enzymatic methods. We will delve into a comparison of their performance with supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable method for your research needs.
Performance Benchmark of L-valyl-L-valine Synthesis Routes
The choice of a synthesis route for L-valyl-L-valine is often a trade-off between yield, purity, reaction time, and the cost and complexity of the procedure. Below is a summary of quantitative data for different synthesis methods.
| Synthesis Route | Method | N-Terminal Protecting Group | C-Terminal Protecting Group | Coupling Reagent/Enzyme | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Chemical Synthesis | Solution-Phase | Tert-butoxycarbonyl (Boc) | Methyl ester (OMe) | EDC, HOBt | Ethyl acetate | Not Specified | Not Specified | Not Specified | [1] |
| Chemical Synthesis | Solid-Phase (SPPS) | 9-fluorenylmethyloxycarbonyl (Fmoc) | Resin (e.g., Wang) | HBTU, DIPEA | DMF, DCM | Multiple cycles | >90 (general) | High after purification | [2] |
| Chemical Synthesis | Solid-Phase (SPPS) | Tert-butoxycarbonyl (Boc) | Resin (e.g., Merrifield) | DIC, HOBt | DMF, DCM | Multiple cycles | 85-90 (general) | High after purification | [2] |
| Enzymatic Synthesis | Kinetically Controlled | Benzyloxycarbonyl (Z) | Phenylalanine methyl ester | Thermolysin | Buffer/Organic Co-solvent | Not Specified | Moderate to High | High | [3] |
Note: Specific yield and purity data for L-valyl-L-valine are not always available in the literature; therefore, typical ranges for similar sterically hindered dipeptides are provided where specific data is lacking.
Experimental Protocols
Below are detailed methodologies for the key synthesis routes mentioned in the comparison table.
Chemical Synthesis: Solution-Phase
This method involves the coupling of two protected L-valine derivatives in a suitable solvent, followed by deprotection to yield the final dipeptide.
a) Protection of L-valine:
-
N-protection (Boc): L-valine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base (e.g., sodium hydroxide) in a mixture of water and an organic solvent (e.g., dioxane) to yield Boc-L-valine.[4]
-
C-protection (Methyl Ester): L-valine is reacted with thionyl chloride in methanol (B129727) to produce L-valine methyl ester hydrochloride.[4]
b) Coupling Reaction:
-
Boc-L-valine (1 equivalent) and L-valine methyl ester hydrochloride (1 equivalent) are dissolved in a suitable organic solvent like ethyl acetate.
-
1-Hydroxybenzotriazole (HOBt) (1 equivalent) and a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) are added to the solution.[1]
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then washed with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the protected dipeptide, Boc-L-valyl-L-valine methyl ester.
c) Deprotection:
-
Boc Removal: The Boc group is removed by treating the protected dipeptide with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM).
-
Ester Hydrolysis: The methyl ester is hydrolyzed using a base, such as sodium hydroxide, in a mixture of methanol and water.
d) Purification:
The final dipeptide is purified using techniques such as recrystallization or column chromatography.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
a) Resin Preparation:
-
The resin (e.g., Wang resin for Fmoc-chemistry or Merrifield resin for Boc-chemistry) is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).[2]
b) Synthesis Cycle (Fmoc-Strategy):
-
Fmoc-Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF.
-
Washing: The resin is washed thoroughly with DMF to remove piperidine and by-products.
-
Coupling: The next Fmoc-protected amino acid (Fmoc-L-valine) is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specific time.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
This cycle is repeated for the second L-valine residue.
c) Cleavage and Deprotection:
After the synthesis is complete, the dipeptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously by treating the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA).
d) Purification:
The crude dipeptide is precipitated in cold diethyl ether and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly stereospecific alternative to chemical methods. Proteases, such as thermolysin, can be used to catalyze the formation of peptide bonds under specific conditions.
a) Kinetically Controlled Synthesis with Thermolysin:
-
Substrate Preparation: An N-protected L-valine derivative with an activated C-terminus (e.g., an ester) is used as the acyl donor. The nucleophile is the C-terminally protected L-valine (e.g., L-valine amide or ester).
-
Enzymatic Reaction: The two substrates are dissolved in a buffer solution, often with a water-miscible organic co-solvent to shift the equilibrium towards synthesis.[3]
-
Thermolysin is added to the reaction mixture, and the reaction is incubated at a controlled temperature and pH.
-
The progress of the reaction is monitored by HPLC.
-
Product Isolation: Once the reaction reaches equilibrium or the desired conversion, the enzyme is removed (e.g., by filtration if immobilized), and the product is isolated and purified.
Visualizing the Synthesis Workflows
To better illustrate the processes described above, the following diagrams were generated using the DOT language.
Caption: Workflow for Solution-Phase Synthesis of L-valyl-L-valine.
Caption: General Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Comparison of Synthesis Routes for L-valyl-L-valine.
References
Comparative Efficacy of Val-Val Dipeptide Derivatives: An In Vitro and In Vivo Analysis
A notable gap exists in scientific literature directly comparing the in vitro and in vivo efficacy of the simple dipeptide H-Val-Val-OH. However, research on structurally related Val-Val dipeptide-benzenesulfonamide conjugates provides valuable insights into the biological activities of the Val-Val motif, showcasing both in vitro antioxidant properties and in vivo antimalarial effects.
This guide delves into a study on novel Val-Val dipeptide-benzenesulfonamide conjugates, presenting a comparative analysis of their performance in laboratory assays and animal models. The findings suggest that while these compounds exhibit measurable antioxidant activity in vitro, their more significant therapeutic potential was observed in their ability to inhibit parasitic multiplication in vivo.
Quantitative Data Summary
The following tables summarize the key efficacy data for the Val-Val dipeptide-benzenesulfonamide conjugates as reported in the primary literature.
Table 1: In Vivo Antimalarial Efficacy of Val-Val Dipeptide-Sulfonamide Conjugates [1][2]
| Compound ID | Dose (mg/kg body weight) | Parasite Suppression (%) on Day 7 | Standard Drug (Artemisinin) Suppression (%) |
| 8a | 50 | 48 - 54 | 67 |
| 8d | 50 | 48 - 54 | 67 |
| 8g | 50 | 48 - 54 | 67 |
| 8h | 50 | 48 - 54 | 67 |
| 8i | 50 | 48 - 54 | 67 |
Table 2: In Vitro Antioxidant Activity of Val-Val Dipeptide-Sulfonamide Conjugates [1][2]
| Compound Activity | Comparison to Standard |
| All synthesized dipeptides | Good antioxidant property, but less than Vitamin C |
The study notes that the Val-Val dipeptide conjugates demonstrated the ability to mitigate oxidative stress, a condition often associated with malaria parasite infection.[1][2]
Experimental Methodologies
Detailed protocols for the key experiments are provided below to allow for replication and further investigation.
In Vivo Antimalarial Activity Assay
The in vivo antimalarial efficacy was determined using a standard protocol known as the Peter's 4-day suppressive test against Plasmodium berghei.[3][4][5]
-
Animal Model: Swiss albino mice were used for the study.
-
Parasite Inoculation: Mice were infected intraperitoneally with red blood cells parasitized with a chloroquine-sensitive strain of Plasmodium berghei.[4]
-
Treatment Protocol:
-
Three hours after infection (Day 0), treatment commenced.
-
The synthesized Val-Val dipeptide conjugates were administered orally to the respective test groups of mice once daily for four consecutive days (Day 0 to Day 3).[4] A dose of 50 mg/kg of body weight was used.[1][2]
-
A control group received a vehicle solution, and a positive control group was treated with the standard antimalarial drug, artemisinin.[1][2]
-
-
Efficacy Evaluation:
In Vitro Antioxidant Activity Assay
The antioxidant potential of the Val-Val dipeptide conjugates was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[6][7][8]
-
Preparation of DPPH Solution: A solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared to a specific concentration, which exhibits a deep purple color and a maximum absorbance at approximately 517 nm.[6][8]
-
Assay Procedure:
-
Measurement:
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the test compound, as the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow.[8]
-
-
Quantification: The percentage of radical scavenging activity is calculated, and often, the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined to quantify the antioxidant potency. Vitamin C is typically used as a standard for comparison.[1][2]
Visualized Workflows and Relationships
The following diagrams illustrate the experimental process and the conceptual link between the in vitro and in vivo findings.
References
- 1. Synthesis and biological evaluation of Val–Val dipeptide–sulfonamide conjugates | CoLab [colab.ws]
- 2. Synthesis and biological evaluation of Val-Val dipeptide-sulfonamide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four-Day Suppressive Test [bio-protocol.org]
- 4. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
A Comparative Analysis of H-Val-Val-OH and H-Ala-Val Self-Assembly: Unraveling the Impact of Sequence on Supramolecular Architectures
For Immediate Release
In the realm of biomaterials and drug delivery, the spontaneous self-assembly of short peptides into well-ordered nanostructures offers a powerful bottom-up approach for creating functional materials. The subtle interplay of non-covalent forces, dictated by the peptide sequence, governs the final morphology and properties of these assemblies. This guide presents a comparative study of the self-assembly of two closely related dipeptides, H-Val-Val-OH (Val-Val) and H-Ala-Val-OH (Ala-Val), providing researchers, scientists, and drug development professionals with insights into the critical role of amino acid sequence in directing supramolecular organization.
While direct comparative quantitative data for this compound and H-Ala-Val is sparse in publicly available literature, extensive research on analogous dipeptides, such as H-Val-Ala-OH and H-Ala-Val-OH, provides a strong foundation for understanding their differential self-assembly behaviors. Studies have shown that the sequence of amino acids dramatically influences the resulting morphologies. For instance, H-Val-Ala-OH has been observed to form distinct ordered structures like square plates and wires, whereas its isomer, H-Ala-Val-OH, does not form similar structures under identical conditions[1]. This highlights the profound impact of the N-terminal residue's side chain on the packing and overall assembly of the dipeptide.
The self-assembly process for these dipeptides is primarily driven by a combination of hydrogen bonding between the peptide backbones and hydrophobic interactions between the valine and alanine (B10760859) side chains. The bulkier isopropyl side chain of valine, when present at the N-terminus in Val-Val and Val-Ala, is thought to play a crucial role in dictating the initial intermolecular interactions and subsequent hierarchical assembly, a behavior not mirrored when the smaller methyl group of alanine is at the N-terminus.
Quantitative Data Summary
| Parameter | This compound (Hypothetical) | H-Ala-Val-OH (Hypothetical) | Significance |
| Critical Aggregation Concentration (CAC) | Lower | Higher | Indicates the concentration at which self-assembly begins. A lower CAC suggests a higher propensity for self-assembly. |
| Minimum Gelation Concentration (MGC) | Lower | Higher / Does not gel | The minimum concentration required to form a self-supporting hydrogel. |
| Hydrogel Storage Modulus (G') | Higher | Lower / Not Applicable | A measure of the stiffness and mechanical strength of the resulting hydrogel. |
| β-sheet Content (from CD/FTIR) | High | Moderate to Low | Indicates the degree of ordered secondary structure formation, a hallmark of many self-assembled peptide nanostructures. |
| Predominant Morphology (from TEM/SEM) | Nanofibers, ribbons | Amorphous aggregates, micelles | The macroscopic structures formed from the self-assembly process. |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize and compare the self-assembly of this compound and H-Ala-Val.
Preparation of Dipeptide Solutions and Induction of Self-Assembly
-
Materials: this compound, H-Ala-Val-OH, organic solvent (e.g., hexafluoroisopropanol - HFIP), ultrapure water, phosphate-buffered saline (PBS).
-
Protocol:
-
Prepare stock solutions of each dipeptide at a high concentration (e.g., 100 mg/mL) in an organic solvent like HFIP to ensure complete dissolution and disruption of any pre-existing aggregates.
-
To induce self-assembly, dilute the stock solution into an aqueous buffer (e.g., ultrapure water or PBS pH 7.4) to the desired final concentration.
-
The solution is then typically aged for a set period (e.g., 24-48 hours) at a controlled temperature to allow for the formation of equilibrium structures.
-
Morphological Characterization by Electron Microscopy
-
Instrumentation: Transmission Electron Microscope (TEM), Scanning Electron Microscope (SEM).
-
Protocol (TEM):
-
Apply a small aliquot (e.g., 5 µL) of the aged dipeptide solution onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away excess solution using filter paper.
-
Optionally, negatively stain the grid with a solution of uranyl acetate (B1210297) or phosphotungstic acid for enhanced contrast.
-
Allow the grid to dry completely before imaging.
-
-
Protocol (SEM):
-
Place a drop of the dipeptide solution or hydrogel onto a silicon wafer or aluminum stub.
-
Lyophilize (freeze-dry) the sample to remove water.
-
Sputter-coat the dried sample with a thin layer of a conductive metal (e.g., gold or platinum).
-
Image the sample in the SEM.
-
Spectroscopic Analysis of Secondary Structure
-
Instrumentation: Circular Dichroism (CD) Spectrometer, Fourier-Transform Infrared (FTIR) Spectrometer with Attenuated Total Reflectance (ATR) accessory.
-
Protocol (CD Spectroscopy):
-
Prepare dipeptide solutions at a suitable concentration (e.g., 0.1-0.5 mg/mL) in an appropriate buffer.
-
Record CD spectra in the far-UV region (e.g., 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1-1 mm).
-
The presence of a minimum around 218 nm is indicative of β-sheet formation.
-
-
Protocol (FTIR Spectroscopy):
-
Place a concentrated solution or hydrogel sample directly onto the ATR crystal.
-
Record the infrared spectrum, typically in the range of 1500-1800 cm⁻¹.
-
The amide I region (1600-1700 cm⁻¹) is particularly informative, with absorbances around 1620-1640 cm⁻¹ being characteristic of β-sheet structures.
-
Rheological Characterization of Hydrogels
-
Instrumentation: Rheometer with a parallel plate or cone-and-plate geometry.
-
Protocol:
-
Carefully load the hydrogel sample onto the rheometer stage, ensuring no air bubbles are trapped.
-
Perform a frequency sweep at a constant, low strain to determine the storage modulus (G') and loss modulus (G''). A G' value significantly higher than G'' indicates the formation of a true gel.
-
Perform a strain sweep to determine the linear viscoelastic region and the yield stress of the hydrogel.
-
Visualizing the Self-Assembly Workflow
The general experimental workflow for comparing the self-assembly of these dipeptides can be visualized as follows:
Driving Forces in Dipeptide Self-Assembly
The self-assembly process is governed by a delicate balance of non-covalent interactions.
References
Assessing the purity of H-Val-Val-OH from different commercial suppliers
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical factor that underpins the reliability and reproducibility of experimental results. This guide provides a comparative assessment of H-Val-Val-OH, a simple dipeptide, sourced from three hypothetical commercial suppliers. The comparison is based on a rigorous, multi-technique analytical approach to provide a comprehensive purity profile for each sample.
Comparative Purity Data
The purity of this compound from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the quantitative data obtained from these analyses.
| Supplier | HPLC Purity (%)[1][2] | LC-MS Purity (%)[3] | Major Impurity (by LC-MS) | NMR Purity (%)[4][5][6] |
| Supplier A | 98.5 | 98.2 | Valine | 98.0 |
| Supplier B | 99.2 | 99.1 | Unidentified peak (m/z 118.08) | 99.0 |
| Supplier C | 97.8 | 97.5 | Val-Val-Val | 97.2 |
Experimental Workflow
The following diagram illustrates the experimental workflow used for the purity assessment of this compound from each supplier.
References
- 1. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. How is the purity of peptides calculated?|whpeptide [note.com]
- 5. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Comparative Docking Analysis of H-Val-Val-OH with Key Protein Targets: A Guide for Researchers
In the landscape of peptide-based therapeutics and molecular biology, the dipeptide H-Val-Val-OH (Valylvaline) presents a subject of significant interest for its potential interactions with various protein targets.[1] This guide provides a comparative analysis of the docking of this compound with three biologically relevant protein targets: Dipeptidyl Peptidase IV (DPP-IV), Peptide Transporter 1 (PEPT1), and a Major Histocompatibility Complex (MHC) Class I molecule. The comparison is extended to include other dipeptides to offer a broader perspective on binding affinities and potential specificities.
Quantitative Docking Data Summary
The following table summarizes the hypothetical quantitative data from a comparative molecular docking study. The metrics include binding energy, a predictor of the binding affinity; the inhibition constant (Ki), which indicates the concentration required to produce half-maximum inhibition; and the number of hydrogen bonds formed, which is a key contributor to binding specificity.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Predicted Ki (µM) | Number of Hydrogen Bonds |
| This compound | DPP-IV | -7.8 | 1.5 | 4 |
| H-Ala-Ala-OH | DPP-IV | -6.5 | 8.2 | 3 |
| H-Phe-Ala-OH | DPP-IV | -8.2 | 0.9 | 5 |
| H-Pro-Val-OH | DPP-IV | -7.5 | 2.1 | 4 |
| This compound | PEPT1 | -8.5 | 0.6 | 6 |
| H-Ala-Ala-OH | PEPT1 | -7.2 | 3.5 | 5 |
| H-Phe-Ala-OH | PEPT1 | -8.9 | 0.3 | 7 |
| H-Pro-Val-OH | PEPT1 | -7.0 | 4.1 | 5 |
| This compound | MHC Class I | -6.9 | 5.8 | 3 |
| H-Ala-Ala-OH | MHC Class I | -5.8 | 15.2 | 2 |
| H-Phe-Ala-OH | MHC Class I | -7.4 | 2.5 | 4 |
| H-Pro-Val-OH | MHC Class I | -6.2 | 10.5 | 3 |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide researchers in their own studies.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable in silico docking studies. The following protocol outlines the key steps for a comparative docking analysis.
1. Protein Preparation:
-
Retrieval: Obtain the 3D crystal structures of the target proteins (DPP-IV, PEPT1, MHC Class I) from a protein structure database such as the Protein Data Bank (PDB).
-
Preprocessing: Remove all non-essential molecules from the protein structure file, including water molecules, ions, and co-crystallized ligands.
-
Protonation and Optimization: Add hydrogen atoms to the protein structure, assign appropriate protonation states for amino acid residues at a physiological pH (7.4), and perform energy minimization to relieve any steric clashes.
2. Ligand Preparation:
-
Structure Generation: Generate the 3D structures of this compound and the comparative dipeptides (H-Ala-Ala-OH, H-Phe-Ala-OH, H-Pro-Val-OH).
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain their lowest energy conformation.
-
Torsion Angle Definition: Define the rotatable bonds within each ligand to allow for conformational flexibility during the docking process.
3. Molecular Docking:
-
Grid Box Definition: Define the binding site on the target protein by creating a grid box that encompasses the active site or region of interest.
-
Docking Algorithm: Employ a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined binding site.
-
Scoring Function: Use a scoring function to evaluate the binding affinity of each docked pose, typically reported in kcal/mol.
4. Analysis and Comparison:
-
Pose Selection: Select the best-docked pose for each ligand based on the lowest binding energy and clustering analysis.
-
Interaction Analysis: Analyze the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Comparative Evaluation: Compare the docking scores, predicted inhibition constants, and interaction patterns of this compound with those of the other dipeptides for each target protein.
Visualizations
Comparative Docking Workflow
The following diagram illustrates the general workflow for a comparative molecular docking study.
Hypothetical Signaling Pathway Modulation
The diagram below depicts a hypothetical signaling pathway where the binding of this compound to DPP-IV could lead to downstream effects. Inhibition of DPP-IV by this compound could prevent the degradation of incretin (B1656795) hormones like GLP-1, leading to enhanced insulin (B600854) secretion.
References
Enhancing Drug Bioavailability: A Comparative Analysis of H-Val-Val-OH and Alternative Pharmacokinetic Modulators
For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic profile of a drug is a critical step in ensuring its therapeutic efficacy. This guide provides a comparative analysis of the dipeptide H-Val-Val-OH as a potential pharmacokinetic modulator, alongside other established and emerging strategies. The information presented is supported by experimental data to aid in the objective evaluation of these approaches.
The oral bioavailability of many promising drug candidates is often limited by poor membrane permeability and susceptibility to enzymatic degradation. One strategy to overcome these hurdles is to leverage the body's natural nutrient transport systems. The dipeptide this compound (Val-Val), by targeting the intestinal peptide transporter 1 (PepT1), represents a potential avenue for enhancing the absorption of co-administered drugs. This guide will delve into the mechanism of action of this compound, compare its potential impact with alternative methods, and provide detailed experimental protocols for evaluation.
The Role of this compound in Drug Pharmacokinetics: A Mechanistic Overview
This compound is a dipeptide composed of two valine amino acids. Its primary influence on pharmacokinetics stems from its interaction with peptide transporters, particularly PepT1. PepT1 is a high-capacity, low-affinity transporter predominantly expressed on the apical membrane of intestinal epithelial cells. Its physiological role is the absorption of di- and tripeptides from dietary protein digestion.
By mimicking the structure of naturally absorbed peptides, this compound can act as a substrate for PepT1. The co-administration of this compound with a drug that is also a PepT1 substrate could potentially lead to competition for the transporter. However, a more explored and successful strategy involves the use of a dipeptide moiety as part of a prodrug. In this approach, a poorly permeable drug is chemically linked to a dipeptide, like a valine ester, to create a new molecule that is recognized and transported by PepT1. Once absorbed, the prodrug is cleaved by intracellular enzymes, releasing the active drug. A prime example of this is valacyclovir, the L-valyl ester prodrug of acyclovir (B1169), which exhibits 3 to 5 times greater oral bioavailability than acyclovir itself.
While direct co-administration studies with this compound are not extensively documented in publicly available literature, the principle of leveraging PepT1 transport through dipeptide interaction is well-established. A study on the co-administration of the dipeptide glycyl-glutamate with the drug gabapentin (B195806) demonstrated a significant enhancement in its oral absorption, providing a strong case for the potential of dipeptide co-administration.[1]
Comparative Analysis of Pharmacokinetic Enhancement Strategies
While the dipeptide approach holds promise, several other strategies are employed to improve drug pharmacokinetics. The following table provides a comparative summary of these methods, including their mechanisms of action, advantages, and disadvantages.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| This compound (Dipeptide Prodrug/Co-administration) | Utilizes the PepT1 transporter for enhanced intestinal absorption. | High capacity transport system; potential for targeted delivery. | Primarily effective for drugs amenable to prodrug modification; potential for competitive inhibition with co-administered substrates. |
| Permeation Enhancers | Temporarily alter the integrity of the intestinal epithelium to increase paracellular or transcellular transport.[2][3][4] | Broad applicability to a wide range of drugs. | Potential for mucosal irritation and damage with long-term use.[5] |
| Enzyme Inhibitors | Inhibit the activity of metabolic enzymes (e.g., Cytochrome P450) in the gut wall and liver, reducing first-pass metabolism.[6] | Can significantly increase the bioavailability of drugs susceptible to high first-pass metabolism. | Risk of drug-drug interactions and potential for systemic toxicity. |
| Bioadhesive Polymers | Adhere to the mucus layer of the gastrointestinal tract, increasing the residence time of the drug at the absorption site.[7][8][9][10][11] | Prolonged drug release and increased contact time with the absorptive surface. | Can be influenced by gastrointestinal motility and mucus turnover. |
| Nanoparticle-based Delivery Systems | Encapsulate the drug in nanoparticles to protect it from degradation, improve solubility, and facilitate transport across the intestinal barrier.[12][13][14] | Can protect the drug from the harsh GI environment, offer controlled release, and potential for targeted delivery. | Complexity of formulation and manufacturing; potential for long-term toxicity of nanomaterials. |
Experimental Data: A Case Study on Dipeptide Co-administration
To illustrate the potential impact of dipeptide co-administration on drug pharmacokinetics, we present data from a study investigating the effect of glycyl-glutamate on the oral absorption of gabapentin in rats.[1]
| Pharmacokinetic Parameter | Gabapentin Alone | Gabapentin + Glycyl-glutamate | % Change |
| Cmax (µg/mL) | 4.3 ± 0.5 | 8.0 ± 1.1 | +86% |
| AUC (0-6h) (µg*h/mL) | 20.7 ± 2.3 | 38.9 ± 5.4 | +88% |
| Oral Bioavailability (%) | 47 | 79 | +68% |
Data presented as mean ± SEM. Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
The co-administration of glycyl-glutamate resulted in a significant increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC) of gabapentin, leading to a substantial improvement in its oral bioavailability.[1] These findings suggest that the presence of a dipeptide in the intestinal lumen can enhance the absorption of certain drugs.[1]
Experimental Protocols
To evaluate the impact of this compound or other modulators on drug pharmacokinetics, several in vitro and in vivo models are utilized.
In Vitro: Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal drug absorption.[15] When cultured, these cells differentiate to form a monolayer with tight junctions, mimicking the intestinal epithelial barrier.[15]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: The drug of interest, with and without this compound (or other modulators), is added to the apical (donor) side of the monolayer.
-
Sampling: Samples are collected from the basolateral (receiver) side at various time points.
-
Analysis: The concentration of the drug in the samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to determine the rate of drug transport across the cell monolayer.
In Vivo: In Situ Single-Pass Intestinal Perfusion (SPIP)
The SPIP model in rodents is a valuable tool for studying intestinal drug absorption under more physiologically relevant conditions, with an intact blood supply.[4][16][17]
Protocol:
-
Animal Preparation: Anesthetized rats are surgically prepared to isolate a specific segment of the small intestine.
-
Perfusion: A solution containing the drug, with and without this compound, is perfused through the isolated intestinal segment at a constant flow rate.
-
Sample Collection: The perfusate is collected from the outlet of the intestinal segment at predetermined time intervals.
-
Analysis: The concentration of the drug in the collected samples is determined.
-
Permeability Calculation: The intestinal effective permeability (Peff) is calculated based on the disappearance of the drug from the perfusate.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Mechanism of this compound mediated drug absorption via PepT1.
Caption: Workflow for evaluating pharmacokinetic modulators.
Conclusion
The modulation of drug pharmacokinetics is a multifaceted challenge requiring a deep understanding of physiological barriers and transport mechanisms. The use of dipeptides like this compound, particularly within a prodrug strategy, offers a targeted approach to enhancing oral bioavailability by harnessing the PepT1 transport system. However, as this guide illustrates, it is one of several powerful tools available to the drug development professional. The selection of an appropriate strategy—be it dipeptide co-administration, permeation enhancers, enzyme inhibitors, bioadhesive polymers, or nanoparticle-based systems—will ultimately depend on the specific physicochemical properties of the drug candidate and the desired therapeutic outcome. Rigorous in vitro and in vivo testing, as outlined in the experimental protocols, is essential for validating the efficacy and safety of any chosen approach.
References
- 1. In vivo effects of glycyl-glutamate and glycyl-sarcosine on gabapentin oral absorption in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal permeation enhancers for oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Clinical implications of enzyme induction and enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioadhesive polymers for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bioadhesive polymers as platforms for oral controlled drug delivery III: oral delivery of chlorothiazide using a bioadhesive polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. Oral bioadhesive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of intestinal dipeptide transport by the neuropeptide VIP is an anti-absorptive effect via the VPAC1 receptor in a human enterocyte-like cell line (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Current and Promising Oral Delivery Methods for Protein- and Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-Val-Val-OH: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the dipeptide H-Val-Val-OH, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented by a thorough review of your institution's specific safety protocols.
While this compound (L-valyl-L-valine) is a naturally occurring dipeptide and is not classified as an acutely hazardous substance, it is imperative to follow standardized disposal procedures to ensure a safe laboratory environment and compliance with environmental regulations. The full toxicological properties of many research chemicals are not extensively documented; therefore, a cautious approach to disposal is always recommended.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, at a minimum:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield should be worn to protect against accidental splashes.
-
Lab Coat: A buttoned lab coat is necessary to protect against contamination of personal clothing.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The proper disposal method for this compound waste depends on its physical state (solid or liquid) and the specific guidelines of your institution's Environmental Health and Safety (EHS) department. Never dispose of peptides or their solutions in the regular trash or down the sink.[1]
Solid this compound Waste
Solid waste includes the pure, unused dipeptide powder, as well as contaminated items such as weigh boats, pipette tips, and gloves.
-
Waste Collection: Carefully collect all solid this compound waste. For the pure compound, avoid generating dust. If cleaning up a spill of the powder, gently cover it with absorbent paper and wet it before carefully wiping it up.
-
Containerization: Place all solid waste into a designated, leak-proof hazardous waste container.[2] This container should be clearly labeled as "Hazardous Waste" and should list "this compound" as a component.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within your laboratory. This area should be away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.
Liquid this compound Waste
Liquid waste includes any unused solutions of this compound, as well as the first rinsate from cleaning contaminated glassware.
-
Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant hazardous waste container.[2]
-
Containerization and Labeling: The container must be securely sealed and clearly labeled as "Hazardous Waste," specifying the contents, including "this compound" and any solvents used.
-
Storage: Store the sealed liquid waste container in a designated secondary containment area to prevent spills.
-
Final Disposal: Contact your institution's EHS department to arrange for the pickup and proper disposal of the liquid hazardous waste.
Decontamination of Labware
For non-disposable glassware that has come into contact with this compound:
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., deionized water or an appropriate organic solvent in which the dipeptide is soluble).
-
Collect Rinsate: This initial rinsate must be collected and disposed of as liquid hazardous waste.[2]
-
Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed according to standard laboratory procedures.
Summary of Disposal Procedures
| Waste Type | Collection Method | Container Type | Labeling Requirements | Final Disposal |
| Solid this compound | Collect in a dedicated container. | Labeled, sealed, leak-proof solid waste container. | "Hazardous Waste," "this compound" | Institutional EHS/Hazardous Waste Contractor |
| Liquid this compound | Collect in a dedicated container. | Labeled, sealed, leak-proof liquid waste container. | "Hazardous Waste," "this compound," and all solvents | Institutional EHS/Hazardous Waste Contractor |
| Contaminated Disposables | Place directly into the solid waste container. | Labeled, sealed, leak-proof solid waste container. | "Hazardous Waste," "this compound" | Institutional EHS/Hazardous Waste Contractor |
| Contaminated Glassware | Rinse with a suitable solvent. | N/A | N/A | Collect first rinsate as liquid hazardous waste. |
Disposal Workflow
References
Essential Safety and Logistical Information for Handling H-Val-Val-OH
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides essential procedural information for the personal protective equipment (PPE), operational handling, and disposal of H-Val-Val-OH (L-valyl-L-valine), a dipeptide. While this compound is not classified as a hazardous substance, adherence to good laboratory practices is crucial to ensure personnel safety and maintain product integrity.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, the following personal protective equipment should be utilized to minimize exposure:
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[2][3] Gloves should be inspected before use and disposed of properly after handling the compound.[2]
-
Body Protection : A standard laboratory coat should be worn to protect against accidental spills and contamination.[3][4]
-
Respiratory Protection : If there is a risk of generating dust, a dust mask or particulate respirator is recommended.[2][5][6]
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is critical for both safety and experimental success.
1. Receiving and Inspection:
-
Upon receipt, verify that the package contents match the order and that the container is intact and properly labeled.
-
Inspect for any signs of damage or leakage.
2. Storage:
-
Lyophilized (powdered) peptides like this compound are sensitive to temperature, light, and moisture.[4]
-
For long-term storage, keep the compound in a tightly sealed container in a cool, dry, and dark environment, ideally at -20°C or below.[4][7][8]
-
Reconstituted solutions should be stored at 4°C or lower and protected from repeated freeze-thaw cycles.[4]
3. Handling and Preparation:
-
All handling should be conducted in a well-ventilated area or a designated fume hood to minimize inhalation risk.[3][9]
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can compromise the compound's stability.[8][10]
-
Use calibrated equipment and sterile techniques when weighing the powder and preparing solutions.[4]
-
Avoid direct contact, inhalation, or ingestion of the compound.[4]
Disposal Plan
Proper disposal of this compound and associated materials is crucial to protect personnel and the environment.
-
Unused or Expired Compound : Dispose of as chemical waste in accordance with institutional and local environmental regulations.[4] Do not pour down the drain or discard in regular trash.[4]
-
Contaminated Materials : Items such as used gloves, pipette tips, and empty vials that have come into contact with this compound should be collected in a dedicated and clearly labeled hazardous waste container.[3]
-
Liquid Waste : Solutions containing this compound should be collected in a labeled hazardous waste container for proper disposal by the institution's environmental health and safety (EHS) department.[3]
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature (Lyophilized) | -20°C or below | [4][8] |
| Storage Temperature (Solution) | ≤ 4°C | [4] |
| First Aid: Eye Contact | Flush with plenty of water for at least 15 minutes. | |
| First Aid: Skin Contact | Wash off with soap and plenty of water. | [9][11] |
| First Aid: Ingestion | Rinse mouth with water and drink plenty of water. | [1][5] |
| First Aid: Inhalation | Move to fresh air. | [1][5] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting, from initial receipt to final disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. redox.com [redox.com]
- 6. peptide.com [peptide.com]
- 7. intelligenthq.com [intelligenthq.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. cdn.accentuate.io [cdn.accentuate.io]
- 10. cosmicpeptides.com [cosmicpeptides.com]
- 11. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
